molecular formula C20H19F2N3O2S2 B12370249 Adibelivir

Adibelivir

Cat. No.: B12370249
M. Wt: 435.5 g/mol
InChI Key: JDZTWDISDHLKCR-LJAQVGFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adibelivir is a useful research compound. Its molecular formula is C20H19F2N3O2S2 and its molecular weight is 435.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H19F2N3O2S2

Molecular Weight

435.5 g/mol

IUPAC Name

2-[4-(2,5-difluorophenyl)phenyl]-N-methyl-N-[4-methyl-5-(methylsulfonimidoyl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C20H19F2N3O2S2/c1-12-19(29(3,23)27)28-20(24-12)25(2)18(26)10-13-4-6-14(7-5-13)16-11-15(21)8-9-17(16)22/h4-9,11,23H,10H2,1-3H3/t29-/m0/s1

InChI Key

JDZTWDISDHLKCR-LJAQVGFWSA-N

Isomeric SMILES

CC1=C(SC(=N1)N(C)C(=O)CC2=CC=C(C=C2)C3=C(C=CC(=C3)F)F)[S@@](=N)(=O)C

Canonical SMILES

CC1=C(SC(=N1)N(C)C(=O)CC2=CC=C(C=C2)C3=C(C=CC(=C3)F)F)S(=N)(=O)C

Origin of Product

United States

Foundational & Exploratory

Adibelivir (IM-250): A Technical Whitepaper on the Core Mechanism of Action Against Herpes Simplex Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adibelivir (IM-250) is a novel, orally bioavailable small molecule inhibitor of the herpes simplex virus (HSV) helicase-primase complex, representing a distinct class of antiviral agents with a mechanism of action different from traditional nucleoside analogs. This document provides an in-depth technical overview of the core mechanism by which this compound exerts its potent anti-HSV activity. It consolidates available preclinical data, details relevant experimental methodologies, and visualizes the involved molecular pathways and experimental workflows. This compound demonstrates significant efficacy against both HSV-1 and HSV-2, including strains resistant to conventional therapies. Its ability to effectively penetrate the nervous system and reduce the reactivation of latent virus positions it as a promising candidate for the management of recurrent herpes infections.[1][2][3]

Introduction to this compound and its Target

Herpes simplex viruses are ubiquitous pathogens that establish lifelong latent infections within the sensory ganglia, leading to recurrent outbreaks of mucocutaneous lesions.[3] Current standard-of-care treatments, primarily nucleoside analogs like acyclovir, target the viral DNA polymerase. However, the emergence of resistance and the inability of these drugs to eradicate the latent viral reservoir highlight the need for novel therapeutic strategies.

This compound belongs to a class of compounds known as helicase-primase inhibitors (HPIs).[1][2] Unlike DNA polymerase inhibitors, HPIs target an earlier and essential step in viral replication: the unwinding of the double-stranded viral DNA. This is accomplished by inhibiting the HSV helicase-primase complex, a heterotrimeric enzyme composed of three viral proteins: UL5, UL8, and UL52.[2] This complex is critical for initiating and processively unwinding the viral genome at the replication fork, and for synthesizing short RNA primers required for DNA polymerase to begin synthesis. By targeting this complex, this compound effectively halts viral DNA replication.[2]

Core Mechanism of Action

This compound functions as a selective, non-competitive inhibitor of the HSV helicase-primase complex.[2] Its mechanism of action can be broken down into the following key steps:

  • Binding to the Helicase-Primase Complex: this compound binds to the helicase-primase complex of both HSV-1 and HSV-2.[2] While the precise binding site of this compound has not been fully elucidated in publicly available literature, studies on other HPIs suggest that these inhibitors often bind to an allosteric site on the UL5 helicase subunit. This binding is thought to induce a conformational change that locks the complex in an inactive state.

  • Inhibition of DNA Unwinding: The primary enzymatic activity of the helicase-primase complex is to unwind the viral double-stranded DNA, a process that requires ATP hydrolysis. This compound's interaction with the complex inhibits this helicase activity, preventing the separation of the DNA strands at the replication fork.

  • Blockade of Viral DNA Replication: Without the unwound single-stranded DNA template, the viral DNA polymerase cannot proceed with the synthesis of new viral genomes. Consequently, viral replication is arrested.

This mechanism is fundamentally different from that of nucleoside analogs, which act as chain terminators during DNA elongation. A key advantage of this distinct mechanism is that this compound does not require activation by viral thymidine kinase, making it effective against acyclovir-resistant HSV strains that often harbor mutations in this enzyme.

Signaling Pathway Diagram

Adibelivir_Mechanism_of_Action cluster_HSV_Replication HSV DNA Replication Cascade Viral_Entry Viral Entry and Uncoating Linear_dsDNA Linear dsDNA in Nucleus Viral_Entry->Linear_dsDNA Circularization Genome Circularization Linear_dsDNA->Circularization Replication_Initiation Replication Initiation (Origin Binding) Circularization->Replication_Initiation Helicase_Primase_Complex Helicase-Primase Complex (UL5/UL8/UL52) Replication_Initiation->Helicase_Primase_Complex Recruitment DNA_Unwinding DNA Unwinding Helicase_Primase_Complex->DNA_Unwinding ssDNA_Template Single-Stranded DNA Template DNA_Unwinding->ssDNA_Template Primer_Synthesis RNA Primer Synthesis ssDNA_Template->Primer_Synthesis DNA_Polymerase DNA Polymerase Recruitment Primer_Synthesis->DNA_Polymerase DNA_Synthesis Viral DNA Synthesis DNA_Polymerase->DNA_Synthesis Progeny_Virions Assembly of Progeny Virions DNA_Synthesis->Progeny_Virions This compound This compound (IM-250) This compound->Inhibition Inhibition->Helicase_Primase_Complex

Caption: this compound inhibits the HSV helicase-primase complex, blocking DNA unwinding.

Quantitative Data Summary

This compound has demonstrated potent antiviral activity in a variety of preclinical models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound
Virus StrainCell LineIC50 (nM)Reference
HSV-1 (Strain C11)Vero~19[1]
HSV-2 (Strain MS)Vero~28[1]

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Lethal HSV-1 Infection
Treatment GroupDosage (mg/kg)OutcomeReference
This compound4-10Significantly increased survival rate, reduced clinical scores, and viral load in lungs and brains[1]
Table 3: Efficacy of this compound in a Guinea Pig Model of Recurrent Genital Herpes (HSV-2)
TreatmentDosageDurationOutcomeReference
Intermittent this compound Therapy150-500 mg/kg (in diet)4-7 weekly cyclesInhibition of subsequent relapses; no further recurrences after 7 cycles (week 15)[1]
Table 4: Efficacy of this compound in a Mouse Model of HSV-1 Reactivation
TreatmentDosage (mg/kg)OutcomeReference
This compound10 (single oral gavage)Blocked viral reactivation (infectious virus production) in 100% of mice[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in the preclinical evaluation of this compound.

In Vitro Antiviral Assays

4.1.1. Plaque Reduction Assay

This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

  • Cell Culture: Vero cells (or another susceptible cell line) are seeded in 6-well or 12-well plates and grown to confluence.

  • Virus Infection: The cell monolayers are infected with a known titer of HSV-1 or HSV-2.

  • Compound Treatment: Immediately after infection, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., methylcellulose) containing serial dilutions of this compound or a vehicle control.

  • Incubation: The plates are incubated for 48-72 hours to allow for plaque formation.

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

  • Data Analysis: The IC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the vehicle control.

4.1.2. Viral Yield Reduction Assay

This assay measures the ability of a compound to inhibit the production of new infectious virus particles.

  • Cell Culture and Infection: Confluent cell monolayers are infected with HSV at a specific multiplicity of infection (MOI).

  • Compound Treatment: After a brief adsorption period, the virus inoculum is removed, and the cells are incubated with fresh medium containing various concentrations of this compound.

  • Virus Harvest: At a set time post-infection (e.g., 24-48 hours), the cells and supernatant are harvested.

  • Virus Titer Determination: The harvested samples are subjected to freeze-thaw cycles to release intracellular virus, and the total viral titer (in plaque-forming units per milliliter, PFU/mL) is determined by a plaque assay on fresh cell monolayers.

  • Data Analysis: The effective concentration of this compound that reduces the viral yield by a certain percentage (e.g., 90% or 99%) is calculated.

In Vivo Animal Models

4.2.1. Mouse Model of Lethal HSV-1 Infection

This model is used to assess the efficacy of an antiviral in preventing mortality and reducing viral dissemination.

  • Animal Model: BALB/c mice are typically used.

  • Infection: Mice are infected intranasally with a lethal dose of HSV-1.

  • Treatment: this compound is administered orally at various doses, starting at a specified time post-infection.

  • Monitoring: Mice are monitored daily for clinical signs of illness and survival.

  • Viral Load Quantification: At specific time points, tissues such as the lungs and brain are harvested to quantify viral load using plaque assays or qPCR.

  • Endpoints: Primary endpoints include survival rate, mean time to death, and reduction in viral titers in target organs.

4.2.2. Guinea Pig Model of Recurrent Genital Herpes (HSV-2)

This model is considered the gold standard for studying recurrent HSV-2 infection as it mimics the human disease course.

  • Animal Model: Female Hartley guinea pigs are used.

  • Infection: Animals are infected intravaginally with an HSV-2 strain.

  • Establishment of Latency: The acute infection is allowed to resolve, and latency is established in the dorsal root ganglia.

  • Treatment: Intermittent therapy with this compound, typically incorporated into the diet, is administered over several weeks.

  • Monitoring of Recurrences: The animals are monitored daily for the appearance of recurrent genital lesions.

  • Endpoints: The primary endpoint is the frequency and severity of recurrent herpetic lesions.

4.2.3. Mouse Model of HSV-1 Reactivation from Latency

This model is used to evaluate the effect of a compound on the reactivation of latent virus.

  • Animal Model: Swiss Webster mice are commonly used.

  • Infection: Mice are infected via corneal scarification with an HSV-1 strain that establishes latency in the trigeminal ganglia.

  • Establishment of Latency: The acute infection is allowed to clear over several weeks.

  • Induction of Reactivation: Reactivation of the latent virus is induced by a stimulus such as hyperthermic stress.

  • Treatment: this compound is administered prior to the reactivation stimulus.

  • Quantification of Reactivation: The trigeminal ganglia are harvested post-stimulus to quantify the amount of reactivated infectious virus.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., Vero cells) Virus_Infection HSV-1 / HSV-2 Infection Cell_Culture->Virus_Infection Adibelivir_Treatment This compound Treatment (Serial Dilutions) Virus_Infection->Adibelivir_Treatment Plaque_Assay Plaque Reduction Assay Adibelivir_Treatment->Plaque_Assay Yield_Assay Viral Yield Reduction Assay Adibelivir_Treatment->Yield_Assay IC50_Determination IC50 Determination Plaque_Assay->IC50_Determination Yield_Assay->IC50_Determination Animal_Model Animal Model Selection (Mouse or Guinea Pig) HSV_Infection HSV Infection (Route-specific) Animal_Model->HSV_Infection Adibelivir_Admin This compound Administration (Oral) HSV_Infection->Adibelivir_Admin Monitoring Monitoring of Disease (Survival, Lesions) Adibelivir_Admin->Monitoring Viral_Load_Analysis Viral Load Analysis (Tissues) Adibelivir_Admin->Viral_Load_Analysis Efficacy_Evaluation Efficacy Evaluation Monitoring->Efficacy_Evaluation Viral_Load_Analysis->Efficacy_Evaluation

Caption: Workflow for preclinical evaluation of this compound against HSV.

Clinical Development

This compound (IM-250) has entered clinical development. A Phase 1 clinical trial in healthy volunteers has been completed.[4] This first-in-human study was an open-label, single dose-escalation trial designed to evaluate the safety, tolerability, and pharmacokinetics of this compound. Subsequently, a Phase 1b/2a clinical trial has been initiated to assess the safety, efficacy, and pharmacokinetics of once-weekly oral dosing of this compound in patients with recurrent genital herpes.[5] The enrollment for the Phase 1b portion of this study was completed in June 2025, with topline results expected in the second half of 2025.[5]

Conclusion

This compound's mechanism of action as a helicase-primase inhibitor offers a significant advancement in the potential treatment of HSV infections. Its potent in vitro and in vivo activity, including against resistant strains and its ability to impact latent viral reservoirs, underscores its therapeutic promise. The ongoing clinical trials will be crucial in determining its safety and efficacy profile in humans. For researchers and drug development professionals, this compound represents a compelling example of a novel antiviral strategy with the potential to address the unmet medical needs of patients with recurrent herpes simplex virus infections.

References

Adibelivir (IM-250): A Technical Overview of its Antiviral Activity Spectrum and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adibelivir (IM-250) is a potent, orally bioavailable small molecule inhibitor of the herpes simplex virus (HSV) helicase-primase complex. This novel mechanism of action confers activity against both HSV-1 and HSV-2, including strains resistant to current standard-of-care nucleoside analogs. Preclinical data demonstrate that this compound effectively suppresses viral replication in vitro and in vivo, reduces the frequency of recurrent disease, and has the potential to impact the latent viral reservoir. This technical guide provides a comprehensive overview of the currently available data on the antiviral activity spectrum of this compound, its mechanism of action, and the experimental methodologies used in its evaluation.

Antiviral Activity Spectrum

The antiviral activity of this compound has been primarily characterized against Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2). There is currently limited publicly available information regarding its activity against other viruses.

In Vitro Activity

This compound demonstrates potent and selective inhibition of HSV-1 and HSV-2 replication in cell culture. The 50% inhibitory concentration (IC50) values are in the low nanomolar range, indicating high potency.

VirusStrainCell LineIC50 (nM)Reference
HSV-1Cl1Vero19[1]
HSV-2MSVero28[1]
HSV-1Not SpecifiedVero~20[1]
In Vivo Efficacy

Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound in treating and preventing HSV infections and disease.

Animal ModelVirus StrainDosing RegimenKey FindingsReference
BALB/c MiceHSV-1 (intranasal lethal infection)4-10 mg/kg, oral gavageSignificantly increased survival rate, reduced clinical scores, and decreased viral load in lungs and brains.[1]
Swiss Webster MiceHSV-1 (17VP16pLacZ, corneal infection)10 mg/kg, single oral gavageBlocked viral reactivation (infectious virus production) in 100% of mice.[1]
Hartley Guinea PigsHSV-2 (MS strain, intravaginal infection)150-500 mg/kg in diet, weekly intervals for 12 weeks (4-7 cycles)Inhibited subsequent relapses of recurrent herpes disease. After 7 cycles, no further recurrences were observed.[1]

Mechanism of Action

This compound targets the viral helicase-primase complex, an essential enzyme for HSV DNA replication. This complex is a heterotrimer composed of three viral proteins: UL5 (helicase), UL52 (primase), and UL8 (cofactor). The helicase-primase complex is responsible for unwinding the double-stranded viral DNA at the replication fork and synthesizing short RNA primers necessary for the initiation of DNA synthesis by the viral DNA polymerase.

By inhibiting the helicase-primase complex, this compound effectively halts viral DNA replication. This mechanism is distinct from that of nucleoside analogs like acyclovir, which target the viral DNA polymerase. This difference in the molecular target is the basis for this compound's activity against acyclovir-resistant HSV strains.[2]

dot

Adibelivir_Mechanism_of_Action Mechanism of Action of this compound cluster_virus Herpes Simplex Virus Viral_DNA Viral dsDNA Helicase_Primase Helicase-Primase Complex (UL5/UL8/UL52) Viral_DNA->Helicase_Primase Binding Unwound_DNA Unwound ssDNA Helicase_Primase->Unwound_DNA Unwinds DNA RNA_Primer RNA Primer Helicase_Primase->RNA_Primer Synthesizes DNA_Polymerase Viral DNA Polymerase Unwound_DNA->DNA_Polymerase Template RNA_Primer->DNA_Polymerase Initiates New_DNA New Viral DNA DNA_Polymerase->New_DNA Synthesizes This compound This compound (IM-250) This compound->Helicase_Primase Inhibits Plaque_Reduction_Assay_Workflow Plaque Reduction Assay Workflow Start Start Cell_Seeding Seed susceptible cells (e.g., Vero cells) Start->Cell_Seeding Virus_Infection Infect cells with HSV Cell_Seeding->Virus_Infection Compound_Treatment Add serial dilutions of this compound Virus_Infection->Compound_Treatment Overlay Add semi-solid overlay Compound_Treatment->Overlay Incubation Incubate for 2-3 days Overlay->Incubation Staining Fix and stain cells Incubation->Staining Plaque_Counting Count plaques Staining->Plaque_Counting IC50_Calculation Calculate IC50 value Plaque_Counting->IC50_Calculation End End IC50_Calculation->End HSV_Replication_Pathway_Inhibition HSV DNA Replication Pathway and this compound Inhibition cluster_replication Viral DNA Replication Viral_Genome Linear dsDNA Genome in Nucleus Circularization Circularization Viral_Genome->Circularization Origin_Binding Origin Binding Protein (UL9) binds to ori Circularization->Origin_Binding Unwinding Helicase-Primase (UL5/UL8/UL52) Unwinds DNA & Synthesizes RNA Primers Origin_Binding->Unwinding SSB Single-Strand Binding Protein (ICP8) stabilizes ssDNA Unwinding->SSB Polymerization DNA Polymerase (UL30/UL42) Synthesizes new DNA SSB->Polymerization Concatemer Concatemeric DNA Polymerization->Concatemer Packaging Packaging into new virions Concatemer->Packaging This compound This compound This compound->Unwinding Inhibits

References

Adibelivir (IM-250): A Novel Helicase-Primase Inhibitor Targeting Latent Herpes Simplex Virus Infection

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Herpes Simplex Virus (HSV) infections, affecting a majority of the global population, are characterized by a lifelong latency in sensory neurons, leading to recurrent reactivations.[1] Current standard-of-care antiviral therapies, primarily nucleoside analogs like acyclovir, are effective against active viral replication but have no impact on the latent viral reservoir.[2] This limitation perpetuates recurrent disease and viral shedding. Adibelivir (formerly IM-250), a novel helicase-primase inhibitor, represents a paradigm shift in HSV treatment by demonstrating the potential to significantly reduce the reactivation of latent HSV, a feat not achieved by previous antiviral agents.[2] This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and mechanism of action of this compound in the context of latent HSV infection.

Core Mechanism of Action: Inhibition of the HSV Helicase-Primase Complex

This compound exerts its antiviral activity by targeting the essential HSV helicase-primase complex, which is responsible for unwinding the viral DNA and synthesizing RNA primers for DNA replication.[2][3] This complex is a heterotrimer composed of three viral proteins: UL5 (the helicase), UL52 (the primase), and UL8 (a processivity factor).[3] By inhibiting this complex, this compound directly halts viral DNA synthesis, a critical step in both lytic replication and reactivation from latency.[3][4] Unlike nucleoside analogs, helicase-primase inhibitors do not require activation by the viral thymidine kinase, making them effective against acyclovir-resistant HSV strains.[3]

Helicase_Primase_Inhibition cluster_replication_fork HSV Replication Fork cluster_helicase_primase Helicase-Primase Complex cluster_inhibition Inhibition by this compound dsDNA Viral dsDNA ssDNA_leading Leading Strand Template dsDNA->ssDNA_leading ssDNA_lagging Lagging Strand Template dsDNA->ssDNA_lagging RNA_primer RNA Primer UL5 UL5 (Helicase) UL5->dsDNA unwinds UL52 UL52 (Primase) UL5->UL52 interacts UL52->ssDNA_lagging synthesizes UL8 UL8 UL52->UL8 interacts DNA_Polymerase DNA Polymerase RNA_primer->DNA_Polymerase recruits new_DNA Newly Synthesized DNA DNA_Polymerase->new_DNA synthesizes This compound This compound (IM-250) This compound->UL5 inhibits unwinding This compound->UL52 inhibits priming

Caption: Mechanism of this compound action on the HSV helicase-primase complex.

Efficacy in Preclinical Models of Latent HSV Infection

The efficacy of this compound in reducing latent HSV reactivation has been demonstrated in two well-established animal models: the guinea pig model of genital herpes (HSV-2) and the mouse ocular model of HSV-1 infection.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating the effect of intermittent this compound therapy on latent HSV infection.

Table 1: Effect of Intermittent this compound (IM-250) Therapy on Recurrent Genital Lesions in HSV-2 Infected Guinea Pigs
Treatment Group Mean Number of Recurrent Lesion Days (Days 25-183) Percentage of Animals with Recurrences
Vehicle10.287.5%
Acyclovir (ACV)5.862.5%
This compound (IM-250)1.8 25%
Data adapted from Bernstein et al., Antiviral Research, 2023.
Table 2: Latent HSV-2 Genome Copy Number in Dorsal Root Ganglia (DRG) and Spinal Cord (SC) of Guinea Pigs Following Intermittent Therapy
Treatment Group Mean Log10 HSV-2 DNA Copies / µg DNA (DRG)
Vehicle2.23
This compound (IM-250)2.17 (not statistically significant reduction)
Data adapted from Bernstein et al., Antiviral Research, 2023.
Table 3: Reactivation Competency of Latent HSV-1 in Trigeminal Ganglia (TG) of Mice Following Intermittent this compound (IM-250) Therapy
Treatment Group Mean Number of Reactivating Neurons per Ganglion
Vehicle25.4
This compound (IM-250)8.6
Data adapted from Bernstein et al., Antiviral Research, 2023.

Detailed Experimental Protocols

Guinea Pig Model of Genital Herpes (HSV-2)

Objective: To evaluate the efficacy of intermittent this compound therapy in reducing spontaneous recurrent genital herpes lesions and viral shedding in latently infected guinea pigs.

Animal Model: Female Hartley guinea pigs.[5]

Virus and Inoculation: Intravaginal inoculation with 1 x 10^6 plaque-forming units (PFU) of HSV-2, strain MS.[5]

Treatment Regimen:

  • Treatment was initiated 21 days post-infection, after the establishment of latency.

  • Intermittent therapy was administered at weekly intervals for 12 weeks.

  • This compound (IM-250) was provided in the animal chow.

  • Acyclovir (ACV) was provided in the drinking water as a comparator.

  • A vehicle control group received untreated chow and water.

Endpoint Analysis:

  • Recurrent Disease: Daily monitoring for recurrent genital lesions from day 25 to day 183 post-infection.

  • Latent Virus Quantification: At the end of the study, dorsal root ganglia (DRG) and spinal cords (SC) were harvested. Total DNA was extracted, and HSV-2 DNA copy numbers were quantified by quantitative polymerase chain reaction (qPCR).

  • Reactivation from Explant Cultures: DRG were minced and co-cultured with indicator cells to detect the production of infectious virus, indicating reactivation from latency.

Guinea_Pig_Model_Workflow Inoculation Day 0: Intravaginal Inoculation (HSV-2, MS Strain) Latency Days 1-20: Establishment of Latency Inoculation->Latency Treatment Days 21-105: Intermittent Weekly Therapy (IM-250, ACV, or Vehicle) Latency->Treatment Monitoring Days 25-183: Daily Monitoring for Recurrent Lesions Treatment->Monitoring Sacrifice Day 183: Euthanasia and Tissue Harvest Monitoring->Sacrifice Analysis Endpoint Analysis: - Latent Viral Load (qPCR) - Explant Reactivation Sacrifice->Analysis

Caption: Experimental workflow for the guinea pig model of latent HSV-2 infection.
Mouse Ocular Model of HSV-1 Infection

Objective: To assess the effect of intermittent this compound treatment on the reactivation competency of the latent HSV-1 reservoir in the trigeminal ganglia (TG) of mice.

Animal Model: Swiss Webster outbred mice.[5]

Virus and Inoculation: Ocular inoculation with HSV-1.

Reactivation Stimulus: Hyperthermic stress (HS) was used to induce in vivo reactivation of latent HSV-1.[5]

Treatment Regimen:

  • Intermittent this compound (IM-250) was delivered in the chow according to a cyclical schedule.

  • Mice were subjected to HS at the midpoint of each of the four treatment cycles.

Endpoint Analysis:

  • Reactivation Competency: Thirteen days after the final treatment cycle, mice received a final hyperthermic stress. Twenty-four hours later, the trigeminal ganglia were harvested, and the total number of neurons exiting latency was quantified at the single-cell level.[5]

Mouse_Ocular_Model_Workflow Inoculation Ocular Inoculation with HSV-1 Latency Establishment of Latency in Trigeminal Ganglia Inoculation->Latency Treatment_Cycle Intermittent IM-250 Treatment Cycles Latency->Treatment_Cycle HS_Induction Hyperthermic Stress (HS) to Induce Reactivation Treatment_Cycle->HS_Induction During each cycle Final_HS Final HS Post-Treatment Treatment_Cycle->Final_HS Analysis Quantification of Reactivating Neurons in TG Final_HS->Analysis

Caption: Experimental workflow for the mouse ocular model of HSV-1 latency.

Discussion and Future Directions

The preclinical data for this compound strongly suggest that this helicase-primase inhibitor can significantly reduce the frequency of HSV reactivation from a latent state.[2] Intermittent therapy with this compound was shown to be superior to acyclovir in preventing recurrent lesions in the guinea pig model.[2] Importantly, this compound treatment reduced the number of neurons capable of reactivating the virus in the mouse ocular model, indicating a direct effect on the latent reservoir's competency.[5] While a significant reduction in the overall latent viral DNA load in the ganglia was not observed, the functional impairment of reactivation is a critical finding.[5]

These promising preclinical results have paved the way for clinical investigation of this compound. The ability of this compound to penetrate the nervous system and act on the latent viral reservoir offers a potential therapeutic strategy to reduce recurrent HSV disease and transmission, addressing a major unmet need in the management of herpes simplex virus infections.[6] Further research will be crucial to understand the long-term effects of this compound on the latent reservoir and its clinical efficacy and safety in human populations.

References

Unveiling the Pharmacokinetic Profile of Adefovir Dipivoxil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of adefovir dipivoxil, an oral prodrug of adefovir, a potent nucleotide analog reverse transcriptase inhibitor. Adefovir dipivoxil is utilized in the treatment of chronic hepatitis B virus (HBV) infection.[1][2] This document delves into the absorption, distribution, metabolism, and excretion of adefovir, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and typical study workflows. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and clinical application of antiviral therapies. It is highly probable that "Adibelivir" was a misspelling of "Adefovir," as extensive searches for the former yielded no results, while "Adefovir" is a well-documented antiviral agent.

Pharmacokinetics of Adefovir Dipivoxil and Adefovir

Adefovir dipivoxil is a diester prodrug designed to enhance the oral bioavailability of adefovir.[3][4] Following oral administration, adefovir dipivoxil is rapidly absorbed and hydrolyzed by esterases in the intestines and blood to form adefovir and pivalic acid.[5] Adefovir is then phosphorylated intracellularly by adenylate kinase to its active diphosphate metabolite, adefovir diphosphate.[4][6]

Absorption and Bioavailability

The oral bioavailability of adefovir from a 10 mg dose of adefovir dipivoxil is approximately 59%.[4][7] Food does not have a clinically significant effect on the absorption of adefovir dipivoxil and it can be administered without regard to meals.[4][8]

Distribution

Adefovir is widely distributed in the body. The steady-state volume of distribution (Vd) of adefovir is approximately 392 ± 75 mL/kg.[4] In vitro, the binding of adefovir to human plasma or serum proteins is low (≤ 4%) over a concentration range of 0.1 to 25 µg/mL.[7][9]

Metabolism

Adefovir dipivoxil is rapidly converted to adefovir.[4][5] Adefovir is then phosphorylated by cellular kinases to the active metabolite, adefovir diphosphate.[4] Adefovir diphosphate inhibits HBV DNA polymerase by competing with the natural substrate, deoxyadenosine triphosphate, and by causing DNA chain termination after its incorporation into viral DNA.[4]

Excretion

Adefovir is primarily eliminated through the kidneys via a combination of glomerular filtration and active tubular secretion.[7][9] Following oral administration of adefovir dipivoxil, approximately 45% of the dose is recovered as adefovir in the urine over 24 hours at steady state.[4][5] The terminal elimination half-life of adefovir is approximately 7.5 hours.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of adefovir following the oral administration of adefovir dipivoxil in various populations.

Table 1: Single-Dose Pharmacokinetic Parameters of Adefovir in Healthy Adult Volunteers

Dose of Adefovir DipivoxilCmax (ng/mL)Tmax (hr)AUC0-∞ (ng·h/mL)
10 mg18.4 ± 6.260.58 - 4.0220 ± 70.0
20 mg35.2 ± 9.81.5385 ± 97
30 mg51.5 ± 14.21.5567 ± 134

Data compiled from DrugBank and other sources.[4]

Table 2: Single-Dose Pharmacokinetic Parameters of Adefovir in HIV-1 Infected Patients

Dose of Adefovir DipivoxilCmax (µg/mL)
125 mg0.211 ± 0.131
250 mg0.436 ± 0.073
500 mg0.831 ± 0.143

Data from a phase I study in HIV-infected children.[3]

Table 3: Pharmacokinetic Parameters of Adefovir in Patients with Chronic Hepatitis B

ParameterValue
Oral Bioavailability~59%
Cmax (10 mg dose)18.4 ± 6.26 ng/mL
Tmax (10 mg dose)0.58 - 4.0 hours
AUC0-∞ (10 mg dose)220 ± 70.0 ng·h/mL
Protein Binding≤ 4%
Volume of Distribution392 ± 75 mL/kg
Elimination Half-life~7.5 hours

Data compiled from various clinical studies and product monographs.[4][7]

Experimental Protocols

Protocol 1: A Phase I, Open-Label, Single-Dose Study to Determine the Pharmacokinetics of Adefovir Dipivoxil in HIV-Infected Children
  • Objective: To evaluate the safety, tolerance, and pharmacokinetics of two oral doses of adefovir dipivoxil in HIV-infected children.[3]

  • Study Design: Phase I, open-label, single-dose study.

  • Participants: 14 HIV-infected patients aged 6 months to 18 years.

  • Intervention: Patients received a single oral dose of either 1.5 mg/kg or 3.0 mg/kg of adefovir dipivoxil.

  • Pharmacokinetic Sampling: Serum samples were collected at intervals over 8 hours post-dosing.

  • Analytical Method: Adefovir concentrations in serum were determined by a validated high-pressure liquid chromatography (HPLC) method with fluorescence detection after derivatization with chloroacetaldehyde. The lower limit of quantitation was 25 ng/mL.[3]

  • Pharmacokinetic Analysis: Pharmacokinetic parameters, including AUC, Cmax, and apparent oral clearance (CL/F), were calculated using non-compartmental methods.

Protocol 2: A Bioanalytical Method for the Determination of Adefovir in Human Plasma using UPLC-MS/MS
  • Objective: To develop and validate a sensitive and rapid UPLC-MS/MS method for the quantification of adefovir in human plasma for pharmacokinetic studies.[1]

  • Sample Preparation: Protein precipitation with methanol was used to extract adefovir and the internal standard (Adefovir-d4) from human plasma.

  • Chromatography: Chromatographic separation was achieved on a Waters X-Select HSS T3-C18 column (3.0 × 50 mm, 2.5 µm) using an isocratic mobile phase.

  • Mass Spectrometry: Detection was performed on a tandem mass spectrometer in the positive ionization mode using multiple reaction monitoring (MRM). The transitions monitored were m/z 274.04 > 162.09 for adefovir and m/z 278.04 > 166.09 for the internal standard.[1]

  • Method Validation: The method was validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Visualizations

Mechanism of Action of Adefovir

Adefovir Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte Adefovir_dipivoxil Adefovir Dipivoxil (Oral Prodrug) Adefovir Adefovir Adefovir_dipivoxil->Adefovir Hydrolysis by Esterases Adefovir_MP Adefovir Monophosphate Adefovir->Adefovir_MP Adenylate Kinase Adefovir_DP Adefovir Diphosphate (Active Metabolite) Adefovir_MP->Adefovir_DP Adenylate Kinase HBV_DNA_Polymerase HBV DNA Polymerase Adefovir_DP->HBV_DNA_Polymerase Competitive Inhibition Viral_DNA_Synthesis Viral DNA Synthesis Adefovir_DP->Viral_DNA_Synthesis Chain Termination HBV_DNA_Polymerase->Viral_DNA_Synthesis Catalyzes

Caption: Mechanism of action of Adefovir.

Experimental Workflow for a Typical Adefovir Pharmacokinetic Study

Pharmacokinetic Study Workflow Subject_Screening Subject Screening (Inclusion/Exclusion Criteria) Drug_Administration Oral Administration of Adefovir Dipivoxil Subject_Screening->Drug_Administration Blood_Sampling Serial Blood Sampling (Predetermined Time Points) Drug_Administration->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Analysis Bioanalytical Method (e.g., LC-MS/MS) Plasma_Separation->Sample_Analysis Data_Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC) Sample_Analysis->Data_Analysis Report_Generation Report Generation Data_Analysis->Report_Generation

Caption: A typical experimental workflow for a pharmacokinetic study of Adefovir.

Conclusion

This technical guide has provided a detailed examination of the pharmacokinetics and bioavailability of adefovir dipivoxil. The quantitative data, presented in structured tables, offer a clear comparison of key pharmacokinetic parameters across different study populations. The outlined experimental protocols provide insight into the methodologies employed in generating this data. The visualizations of the mechanism of action and a typical study workflow further enhance the understanding of this important antiviral agent. This comprehensive resource is intended to support the ongoing research and development efforts in the field of antiviral therapy.

References

In Vitro Efficacy of Adibelivir (IM-250) Against Herpes Simplex Virus 1 and 2: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro efficacy of Adibelivir (IM-250), a novel helicase-primase inhibitor, against Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2). This compound presents a promising therapeutic alternative, particularly for infections caused by acyclovir-resistant strains, by targeting a different stage of the viral replication cycle. This document compiles available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development in the field of antiviral therapeutics.

Core Efficacy Data

This compound has demonstrated potent and consistent inhibitory activity against both HSV-1 and HSV-2 in preclinical in vitro studies. Its efficacy extends to clinical isolates, including those with resistance to conventional antiviral medications like acyclovir. The following tables summarize the key quantitative data on this compound's in vitro performance.

Table 1: In Vitro Inhibitory Concentration (IC50) of this compound against HSV-1

Virus Strain/IsolateCell LineIC50 (nM)Reference
HSV-1 (Clinical Isolate)Vero20[1]
HSV-1 (Strain Cl1)Vero19[2]
Acyclovir-resistant HSV-1 (Clinical Isolate 2)Vero20-30[1]
Acyclovir-resistant HSV-1 (Clinical Isolate 3)Vero20-30[1]

Table 2: In Vitro Inhibitory Concentration (IC50) of this compound against HSV-2

Virus Strain/IsolateCell LineIC50 (nM)Reference
HSV-2 (Strain MS)Vero28[2]
Acyclovir-resistant HSV-2 (Clinical Isolate 7)Vero20-30[1]
Acyclovir-resistant HSV-2 (Clinical Isolate 8)Vero20-30[1]

Mechanism of Action: Targeting the Helicase-Primase Complex

This compound's mechanism of action is distinct from that of nucleoside analogs like acyclovir, which target the viral DNA polymerase.[3] this compound is a helicase-primase inhibitor, targeting the essential HSV enzyme complex responsible for unwinding the double-stranded viral DNA and synthesizing RNA primers for DNA replication.[3] This complex consists of three viral proteins: UL5 (helicase), UL52 (primase), and UL8 (accessory protein). By inhibiting this complex, this compound effectively halts viral DNA replication at a very early stage.[3]

Adibelivir_Mechanism_of_Action cluster_virus HSV Replication Cycle cluster_drug Drug Intervention Viral_Entry 1. Virus Entry and Uncoating Viral_DNA 2. Viral DNA in Nucleus Viral_Entry->Viral_DNA HP_Complex 3. Helicase-Primase Complex (UL5/UL52/UL8) binds DNA Viral_DNA->HP_Complex DNA_Unwinding 4. DNA Unwinding (Helicase Activity) HP_Complex->DNA_Unwinding Primer_Synthesis 5. RNA Primer Synthesis (Primase Activity) DNA_Unwinding->Primer_Synthesis DNA_Polymerase 6. Viral DNA Polymerase Replicates DNA Primer_Synthesis->DNA_Polymerase Assembly_Egress 7. Virus Assembly and Egress DNA_Polymerase->Assembly_Egress This compound This compound (Helicase-Primase Inhibitor) This compound->HP_Complex Inhibition

Caption: Mechanism of this compound action on the HSV replication cycle.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to determine the efficacy of this compound against HSV-1 and HSV-2. These protocols are based on standard virological assays and principles applied in the evaluation of antiviral compounds.

Plaque Reduction Assay for IC50 Determination

This assay is the gold standard for quantifying the ability of a compound to inhibit viral replication, measured by the reduction in the number of viral plaques.

1. Cell Culture and Virus Propagation:

  • Cell Line: Vero cells (African green monkey kidney epithelial cells) are a commonly used cell line for HSV propagation and are seeded in 24-well plates at a density of approximately 5 x 10^4 cells per well.[4]
  • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
  • Incubation: Cells are incubated at 37°C in a humidified 5% CO2 atmosphere until they form a confluent monolayer (typically 24 hours).[4]
  • Virus Strains: Laboratory-adapted strains (e.g., HSV-1 strain Cl1, HSV-2 strain MS) and clinical isolates (including acyclovir-resistant strains) are propagated in Vero cells. Viral titers are determined by a standard plaque assay to calculate the multiplicity of infection (MOI).

2. Infection and Treatment:

  • The growth medium is removed from the confluent cell monolayers.
  • Cells are infected with HSV-1 or HSV-2 at a low MOI (e.g., 0.1) for 1 hour at 37°C to allow for viral adsorption.[4]
  • After the adsorption period, the virus inoculum is removed, and the cell monolayers are washed with phosphate-buffered saline (PBS).
  • An overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose) containing serial dilutions of this compound is added to the wells. A vehicle control (e.g., DMSO) is included.

3. Plaque Visualization and Counting:

  • The plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere to allow for plaque formation.
  • The overlay medium is removed, and the cell monolayers are fixed with methanol and stained with a crystal violet solution.
  • The number of plaques in each well is counted.

4. Data Analysis:

  • The percentage of plaque reduction is calculated for each concentration of this compound compared to the vehicle control.
  • The 50% inhibitory concentration (IC50) is determined by plotting the percentage of plaque reduction against the log of the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of an antiviral compound to ensure that the observed antiviral effect is not due to cell death. The MTT assay is a common colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability.

1. Cell Seeding:

  • Vero cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

2. Compound Incubation:

  • The growth medium is replaced with fresh medium containing serial dilutions of this compound. A control group with no compound and a vehicle control are included.
  • The plates are incubated for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

3. MTT Reagent Addition and Incubation:

  • The medium is removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
  • The plates are incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Reading:

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.
  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve of cell viability versus drug concentration.
  • The Selectivity Index (SI) is then calculated as the ratio of CC50 to IC50 (SI = CC50/IC50). A higher SI value indicates a more favorable safety profile for the antiviral compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro evaluation of an antiviral compound like this compound.

Antiviral_Testing_Workflow Start Start: Antiviral Compound (e.g., this compound) Cell_Culture 1. Cell Culture (e.g., Vero cells) Start->Cell_Culture Cytotoxicity_Assay 2a. Cytotoxicity Assay (e.g., MTT Assay) Cell_Culture->Cytotoxicity_Assay Antiviral_Assay 2b. Antiviral Efficacy Assay (e.g., Plaque Reduction Assay) Cell_Culture->Antiviral_Assay Calculate_CC50 3a. Calculate CC50 Cytotoxicity_Assay->Calculate_CC50 Calculate_IC50 3b. Calculate IC50 Antiviral_Assay->Calculate_IC50 Calculate_SI 4. Calculate Selectivity Index (SI = CC50 / IC50) Calculate_CC50->Calculate_SI Calculate_IC50->Calculate_SI Data_Analysis 5. Data Analysis and Interpretation Calculate_SI->Data_Analysis End End: Efficacy and Safety Profile Data_Analysis->End

References

Adibelivir's Impact on Viral DNA Replication: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The investigational drug Adibelivir (also known as IM-250) is a novel helicase-primase inhibitor. Due to the limited availability of specific public data on this compound, this guide will draw upon available information for this compound/IM-250 and the closely related, well-documented helicase-primase inhibitor, Pritelivir. Pritelivir shares the same mechanism of action and is often used as a reference compound in the development of new helicase-primase inhibitors. The data and methodologies presented here are intended to provide a comprehensive technical overview of the core principles and experimental approaches relevant to understanding the impact of this class of compounds on viral DNA replication.

Executive Summary

This compound is a next-generation antiviral agent that targets the herpes simplex virus (HSV) helicase-primase complex, an essential enzyme for viral DNA replication. Unlike traditional nucleoside analogs, which target the viral DNA polymerase, this compound's distinct mechanism of action offers a promising therapeutic alternative, particularly for acyclovir-resistant HSV strains. This document provides a detailed examination of this compound's mechanism, supported by preclinical and clinical data, and outlines the key experimental protocols used to evaluate its efficacy.

Core Mechanism of Action: Inhibition of the Helicase-Primase Complex

The replication of the double-stranded DNA genome of HSV is a multi-step process orchestrated by a series of viral enzymes. Central to this is the helicase-primase complex, which is composed of three viral proteins: UL5 (helicase), UL52 (primase), and UL8 (a cofactor). This complex is responsible for unwinding the viral DNA at the replication fork and synthesizing short RNA primers necessary for the initiation of DNA synthesis by the viral DNA polymerase.

This compound exerts its antiviral effect by directly binding to and inhibiting the activity of this complex. Structural studies of the related compound pritelivir have revealed that it binds at the interface of the UL5 helicase and UL52 primase subunits.[1][2] This binding event is thought to lock the complex in an inactive conformation, thereby preventing the unwinding of the viral DNA and the synthesis of RNA primers.[1][2][3] The net result is a complete halt of viral DNA replication and, consequently, the production of new viral particles.

A key advantage of this mechanism is its independence from the viral thymidine kinase (TK), the enzyme responsible for activating nucleoside analog drugs like acyclovir. Mutations in the TK gene are a common cause of acyclovir resistance. Since this compound does not require activation by TK, it remains effective against these resistant strains.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical and clinical studies of helicase-primase inhibitors, providing a comparative overview of their antiviral potency and efficacy.

Table 1: In Vitro Antiviral Activity

CompoundVirus StrainCell LineIC50 / EC50Reference
PritelivirHSV-1Vero0.02 µM[3]
PritelivirHSV-2Vero0.02 µM[3]
IM-250HSV-1-Potent Activity[4]
IM-250HSV-2-Potent Activity[4]

Table 2: In Vivo Efficacy in Animal Models

CompoundAnimal ModelVirusKey FindingsReference
PritelivirMurine lethal challengeHSV-1 & HSV-2ED50: 0.5 mg/kg[3]
ValacyclovirMurine lethal challengeHSV-1ED50: 17 mg/kg[3]
ValacyclovirMurine lethal challengeHSV-2ED50: 14 mg/kg[3]
IM-250Murine intranasal infectionHSV-1100% survival at 4 mg/kg/day[5]
IM-250Guinea pig vaginal infectionHSV-2Significantly reduced recurrent disease[6][7]

Table 3: Clinical Efficacy in HSV-2 Shedding

TreatmentDaily DosePercentage of Swabs with HSV DNAReference
Pritelivir75 mg2.1%[8]
Pritelivir100 mg2.4%[9]
Valacyclovir500 mg5.3%[9]
Placebo-16.6%[8]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the antiviral activity of this compound and related compounds.

Viral Plaque Reduction Assay (PRA)

The plaque reduction assay is the gold standard for determining the in vitro antiviral activity of a compound.

  • Cell Culture: Vero cells (or another susceptible cell line) are seeded in 24-well plates and grown to confluency.

  • Viral Infection: The cell monolayers are infected with a known titer of HSV-1 or HSV-2 (e.g., 100 plaque-forming units per well) and incubated for 1 hour to allow for viral adsorption.

  • Compound Treatment: The viral inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound (e.g., this compound) and a gelling agent like carboxymethyl cellulose to restrict viral spread to adjacent cells.

  • Incubation and Staining: The plates are incubated for 2-3 days to allow for plaque formation. The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: The number of plaques in each well is counted, and the concentration of the compound that reduces the number of plaques by 50% (EC50) compared to the untreated control is calculated.[10][11][12]

Quantification of Viral DNA by Real-Time PCR (qPCR)

qPCR is used to quantify the amount of viral DNA produced in the presence of an antiviral compound.

  • Experimental Setup: Similar to the PRA, susceptible cells are infected with HSV and treated with different concentrations of the test compound.

  • DNA Extraction: At a specified time point post-infection (e.g., 24 hours), total DNA is extracted from the cells.

  • qPCR Analysis: The extracted DNA is subjected to real-time PCR using primers and probes specific for a conserved region of the HSV genome. A standard curve is generated using known quantities of viral DNA to allow for absolute quantification.

  • Data Analysis: The viral DNA copy number in treated samples is compared to that in untreated controls to determine the extent of inhibition of viral DNA replication.[11]

In Vivo Murine Infection Models

Animal models are crucial for evaluating the in vivo efficacy and pharmacokinetics of antiviral candidates.

  • Intranasal Infection Model: Mice are anesthetized and intranasally inoculated with a lethal dose of HSV-1. Treatment with the test compound (e.g., this compound) or a vehicle control is initiated at a specific time point post-infection (e.g., 6 hours) and administered for a defined period (e.g., 5 consecutive days). The primary endpoint is survival, and secondary endpoints can include clinical scores and viral load in target tissues like the lungs and brain.[5]

  • Cutaneous Infection Model: The flank skin of mice is abraded, and a suspension of HSV-1 is applied. Treatment is administered orally or topically. Efficacy is assessed by monitoring lesion development, clinical scores, and quantifying viral titers in the infected skin and dorsal root ganglia.[10]

Guinea Pig Model of Recurrent Genital Herpes

The guinea pig model is particularly valuable as it mimics the recurrent nature of human genital herpes.

  • Intravaginal Infection: Ovariectomized guinea pigs are intravaginally infected with HSV-2.

  • Treatment Regimen: Treatment with the test compound or a control can be administered either prophylactically or therapeutically. For studying the effect on recurrent disease, intermittent therapy cycles can be applied during the latent phase of the infection.[6][7]

  • Monitoring: Animals are monitored for the development of genital lesions, and daily vaginal swabs are collected to quantify viral shedding by qPCR. The frequency and severity of recurrent episodes are the primary measures of efficacy.[6][7]

Visualizations

Signaling Pathway of HSV DNA Replication and Inhibition

HSV_Replication_Inhibition HSV_Virion HSV Virion Host_Cell Host Cell HSV_Virion->Host_Cell Attachment & Entry Viral_DNA_Release Viral DNA Release into Nucleus Host_Cell->Viral_DNA_Release Helicase_Primase Helicase-Primase (UL5/UL52/UL8) Viral_DNA_Release->Helicase_Primase Recruitment to Replication Origin DNA_Unwinding DNA Unwinding Helicase_Primase->DNA_Unwinding RNA_Priming RNA Priming DNA_Unwinding->RNA_Priming DNA_Polymerase DNA Polymerase (UL30) RNA_Priming->DNA_Polymerase Primer for Synthesis DNA_Replication Viral DNA Replication DNA_Polymerase->DNA_Replication Progeny_Virions Progeny Virions DNA_Replication->Progeny_Virions This compound This compound This compound->Helicase_Primase Inhibition

Caption: Mechanism of this compound's inhibition of HSV DNA replication.

Experimental Workflow for In Vitro Antiviral Assay

Antiviral_Assay_Workflow Start Start Seed_Cells Seed Susceptible Cells (e.g., Vero) Start->Seed_Cells Infect_Cells Infect Cells with HSV Seed_Cells->Infect_Cells Add_Compound Add Serial Dilutions of this compound Infect_Cells->Add_Compound Incubate Incubate for 24-72 hours Add_Compound->Incubate Endpoint_Analysis Endpoint Analysis Incubate->Endpoint_Analysis PRA Plaque Reduction Assay (Stain and Count Plaques) Endpoint_Analysis->PRA Phenotypic qPCR qPCR for Viral DNA Quantification Endpoint_Analysis->qPCR Genotypic Calculate_EC50 Calculate EC50 PRA->Calculate_EC50 qPCR->Calculate_EC50 Adibelivir_Advantages Mechanism Novel Mechanism of Action: Helicase-Primase Inhibition No_TK_Activation Does Not Require Viral Thymidine Kinase (TK) Activation Mechanism->No_TK_Activation High_Potency High In Vitro and In Vivo Potency Mechanism->High_Potency Activity_vs_Resistant_Strains Activity Against Acyclovir-Resistant Strains No_TK_Activation->Activity_vs_Resistant_Strains Improved_Outcomes Potential for Improved Clinical Outcomes Activity_vs_Resistant_Strains->Improved_Outcomes High_Potency->Improved_Outcomes

References

IM-250: A Technical Overview of a Novel Helicase-Primase Inhibitor for Herpes Simplex Virus

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

IM-250, also known as adibelivir, is a potent, second-generation, orally available, selective inhibitor of the herpes simplex virus (HSV) helicase-primase complex.[1][2] Developed by Innovative Molecules GmbH, this small molecule represents a significant advancement in the treatment of HSV-1 and HSV-2 infections, demonstrating promising preclinical efficacy against both active and latent viral infections.[3][4][5] This technical guide provides a comprehensive overview of the initial discovery, synthesis, mechanism of action, and preclinical data for IM-250, designed for researchers, scientists, and drug development professionals.

Initial Discovery and Lead Optimization

The discovery of IM-250 stemmed from a lead optimization program focused on improving the properties of a prior helicase-primase inhibitor, pritelivir.[3] While potent, pritelivir's clinical development was hampered by off-target effects attributed to its sulfonamide moiety.[3] The key innovation in the design of IM-250 was the bioisosteric replacement of the sulfonamide group with a sulfoximine group, a modification aimed at mitigating these off-target activities.

A second critical modification involved replacing the pyridine ring in pritelivir with a 2,5-difluorobenzene ring.[3] This change was hypothesized to increase the molecule's lipophilicity and reduce its topological polar surface area (TPSA), thereby enhancing its ability to penetrate the central nervous system (CNS).[6] This is a crucial feature for an anti-herpetic drug, as HSV establishes lifelong latency in neurons.[3][4] The resulting compound, IM-250, demonstrated a favorable profile with potent anti-herpetic activity and an improved safety profile.[5][7]

Chemical Structure

Compound IM-250 (this compound)
IUPAC Name (S)-2-[4-(2,5-difluorophenyl)phenyl]-N-methyl-N-[4-methyl-5-(methylsulfonimidoyl)-1,3-thiazol-2-yl]acetamide
CAS Number 2305750-23-4
Molecular Formula C₂₀H₁₉F₂N₃O₂S₂
Molecular Weight 435.51 g/mol
Chemical Structure (Image of the chemical structure of IM-250 would be placed here in a full whitepaper)

Synthesis

While a detailed, step-by-step synthetic protocol for IM-250 is not publicly available in the reviewed literature, the key synthetic transformations can be inferred from its structural relationship to pritelivir and related compounds. The synthesis would likely involve the coupling of a 2-(2',5'-difluoro-[1,1'-biphenyl]-4-yl)acetic acid derivative with a substituted 2-amino-4-methyl-5-(S-methylsulfonimidoyl)thiazole. The synthesis of the novel sulfoximine-containing thiazole heterocycle is a key step in the overall synthesis.

Mechanism of Action: Inhibition of HSV DNA Replication

IM-250 exerts its antiviral effect by targeting the HSV helicase-primase complex, a critical enzymatic machinery for viral DNA replication.[1][2] This complex, composed of three viral proteins (UL5, UL8, and UL52), is responsible for unwinding the double-stranded viral DNA at the replication fork and synthesizing short RNA primers required for the initiation of DNA synthesis by the viral DNA polymerase.[2]

By binding to this complex, IM-250 acts as an uncompetitive inhibitor, preventing the unwinding of the viral DNA.[8] This effectively halts the replication process, thereby inhibiting the production of new viral particles.[1] This mechanism of action is distinct from that of currently approved anti-herpetic drugs, such as acyclovir, which are nucleoside analogs that target the viral DNA polymerase.[9] This difference provides a potential advantage for IM-250 in treating infections caused by acyclovir-resistant HSV strains.[5]

HSV_Replication_Inhibition cluster_virus Herpes Simplex Virus Replication dsDNA Viral dsDNA HelicasePrimas Helicase-Primase Complex (UL5/UL8/UL52) dsDNA->HelicasePrimas Binds to ssDNA Unwound ssDNA HelicasePrimas->ssDNA Unwinds RNA_Primer RNA Primer HelicasePrimas->RNA_Primer Synthesizes DNA_Polymerase Viral DNA Polymerase ssDNA->DNA_Polymerase Template for RNA_Primer->DNA_Polymerase Initiates New_DNA New Viral DNA DNA_Polymerase->New_DNA Synthesizes IM250 IM-250 IM250->HelicasePrimas Inhibits

Figure 1. Mechanism of action of IM-250 in inhibiting HSV DNA replication.

Preclinical Data

In Vitro Efficacy

IM-250 has demonstrated potent in vitro activity against both HSV-1 and HSV-2. While a comprehensive panel of IC₅₀ values across multiple viral strains and cell lines is not available in the public domain, reported IC₅₀ values are in the nanomolar range, indicating high potency.

Parameter Value Reference
IC₅₀ (HSV-1) 25 nM - 100 nM[10]

In Vivo Efficacy

Preclinical studies in animal models have shown that IM-250 is highly effective in treating HSV infections. These studies have highlighted the compound's ability to reduce viral load, alleviate disease symptoms, and decrease the frequency of recurrent episodes.

  • Mouse Models: In mouse models of HSV-1 infection, IM-250 treatment prevented death in animals given lethal doses of the virus.[3]

  • Guinea Pig Models: In guinea pigs with HSV-2 infection, IM-250 reduced the symptoms of the infection and prevented the reemergence of the disease, even after treatment was discontinued.[3]

A significant finding from these preclinical studies is the ability of IM-250 to impact the latent viral reservoir in neurons, a feature not effectively addressed by current standard-of-care therapies.[4][5]

Pharmacokinetics and Safety

IM-250 has demonstrated a favorable pharmacokinetic and safety profile in animal models.[1][5] Its improved penetration into the central nervous system is a key advantage, allowing it to target the latent virus in neuronal tissues.[3][6] The replacement of the sulfonamide group has successfully mitigated the off-target effects observed with its predecessor, pritelivir.[3]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of IM-250 are not fully available in the public literature. However, based on standard virological and pharmacological practices, the following outlines the likely methodologies employed.

In Vitro Antiviral Assays (Plaque Reduction Assay)

  • Cell Culture: Vero cells (or other susceptible cell lines) are seeded in multi-well plates and grown to confluence.

  • Virus Infection: The cell monolayers are infected with a known titer of HSV-1 or HSV-2.

  • Drug Treatment: Serial dilutions of IM-250 are added to the infected cell cultures.

  • Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the viral plaques.

  • Data Analysis: The number of plaques in the drug-treated wells is compared to the number in untreated control wells to determine the IC₅₀ value (the concentration of the drug that inhibits plaque formation by 50%).

Plaque_Reduction_Assay cluster_workflow Plaque Reduction Assay Workflow Start Start Seed_Cells Seed Vero Cells in 96-well plates Start->Seed_Cells Infect_Cells Infect cells with HSV Seed_Cells->Infect_Cells Add_IM250 Add serial dilutions of IM-250 Infect_Cells->Add_IM250 Incubate Incubate for 48-72h Add_IM250->Incubate Fix_Stain Fix and stain cells (e.g., with Crystal Violet) Incubate->Fix_Stain Count_Plaques Count viral plaques Fix_Stain->Count_Plaques Calculate_IC50 Calculate IC50 value Count_Plaques->Calculate_IC50 End End Calculate_IC50->End

Figure 2. Generalized workflow for a plaque reduction assay to determine in vitro antiviral efficacy.

In Vivo Efficacy Studies (Mouse Model of HSV-1 Encephalitis)

  • Animal Model: Female BALB/c mice are typically used.

  • Infection: Mice are intranasally infected with a lethal dose of an HSV-1 strain.

  • Treatment: Treatment with IM-250 (administered orally) or a vehicle control is initiated at a specified time post-infection and continued for a defined period.

  • Monitoring: Mice are monitored daily for signs of disease (e.g., weight loss, neurological symptoms) and survival.

  • Endpoint Analysis: The primary endpoint is typically survival. Secondary endpoints can include viral load in brain tissue, determined by plaque assay or qPCR.

  • Data Analysis: Survival curves are generated and analyzed using statistical methods (e.g., Kaplan-Meier analysis). Viral titers in different groups are compared to assess the drug's efficacy in reducing viral replication.

Clinical Development

IM-250 is currently in clinical development. A Phase 1 clinical trial in healthy volunteers was initiated in June 2023 to evaluate the safety, tolerability, and pharmacokinetics of the compound.[11] More recently, Innovative Molecules announced the completion of enrollment for the Phase 1b portion of a Phase 1b/2a clinical trial evaluating once-weekly oral dosing of IM-250 in patients with recurrent genital herpes, with topline results expected in the second half of 2025.[8]

Conclusion

IM-250 is a promising new drug candidate for the treatment of HSV infections. Its novel mechanism of action, potent antiviral activity, favorable safety profile, and, most notably, its ability to penetrate the central nervous system and potentially impact the latent viral reservoir, position it as a significant advancement over existing therapies. The ongoing clinical trials will be crucial in determining its ultimate role in the management of herpes simplex virus diseases.

References

Adibelivir (IM-250): A Deep Dive into the Molecular Targeting of Herpesvirus Helicase-Primase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adibelivir (formerly known as IM-250) is a potent, orally bioavailable small molecule inhibitor of the herpes simplex virus (HSV) helicase-primase complex, a critical enzyme assembly for viral DNA replication. This technical guide provides an in-depth analysis of the molecular targets of this compound, its mechanism of action, and the preclinical data supporting its development. By targeting a viral enzyme complex distinct from the viral DNA polymerase, the target of current standard-of-care therapies like acyclovir, this compound presents a promising alternative for the treatment of HSV-1 and HSV-2 infections, including those caused by resistant strains. This document summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the underlying molecular and experimental frameworks.

Introduction to this compound and its Novel Target

Herpes simplex viruses constitute a significant global health burden, causing a range of diseases from oral and genital lesions to more severe conditions like encephalitis. Current antiviral therapies predominantly target the viral DNA polymerase. However, the emergence of drug-resistant HSV strains, particularly in immunocompromised individuals, necessitates the development of new antiviral agents with novel mechanisms of action.

This compound is a second-generation helicase-primase inhibitor that offers such a novel mechanism. The helicase-primase complex, a heterotrimer composed of the UL5 helicase, the UL52 primase, and the UL8 accessory protein, is essential for unwinding the viral DNA at the replication fork and synthesizing RNA primers for DNA replication. By inhibiting this complex, this compound effectively halts viral replication.

Molecular Mechanism of Action

This compound exerts its antiviral activity by non-competitively inhibiting the ATPase activity of the UL5 helicase subunit of the helicase-primase complex. Structural and mechanistic studies of related helicase-primase inhibitors reveal that these molecules bind to an allosteric pocket on the UL5 protein, near the ATPase site. This binding event locks the helicase in an open, inactive conformation, which in turn prevents the binding of ATP and subsequent DNA unwinding. This "molecular clog" mechanism effectively stalls the viral replication fork.

dot

cluster_replication_fork Viral Replication Fork cluster_inhibition Inhibition by this compound dsDNA dsDNA HelicasePrimase Helicase-Primase Complex (UL5, UL52, UL8) dsDNA->HelicasePrimase Binding ssDNA ssDNA HelicasePrimase->ssDNA Unwinding (ATPase dependent) Inactive_HP Inactive Helicase-Primase (Conformationally Locked) HelicasePrimase->Inactive_HP DNAPolymerase Viral DNA Polymerase ssDNA->DNAPolymerase Template Replication Viral DNA Replication DNAPolymerase->Replication This compound This compound This compound->HelicasePrimase Allosteric Binding to UL5 No_Unwinding DNA Unwinding Blocked Inactive_HP->No_Unwinding

Figure 1: Mechanism of Action of this compound.

Quantitative Efficacy Data

This compound has demonstrated potent antiviral activity against both HSV-1 and HSV-2 in preclinical studies. The following tables summarize the key quantitative data from in vitro and in vivo experiments.

Table 1: In Vitro Efficacy of this compound
Virus StrainCell LineIC50 (nM)Reference
HSV-1 (Strain Cl1)Vero19
HSV-1Vero~20
HSV-2 (Strain MS)Vero28
Table 2: In Vivo Efficacy of this compound in Animal Models
Animal ModelVirus StrainTreatment RegimenKey FindingsReference
Intranasal HSV-1 Lethal Infection (BALB/c mice)HSV-14-10 mg/kg (oral)Significantly increased survival rate, reduced clinical scores, and viral load in lungs and brains.
Ocular HSV-1 Infection (Swiss Webster mice)HSV-1 (Strain 17VP16pLacZ)10 mg/kg (oral gavage, single dose)Blocked viral reactivation in 100% of mice.
Intravaginal HSV-2 Infection (Hartley guinea pigs)HSV-2 (MS strain)150-500 mg/kg (oral, weekly intervals for 12 weeks)Inhibited subsequent relapses after 4-7 cycles; no further recurrences after 7 cycles.

Experimental Methodologies

Detailed, step-by-step protocols for the cited experiments are proprietary and not publicly available. However, based on published literature, the following methodologies were employed.

In Vitro IC50 Determination

The half-maximal inhibitory concentration (IC50) of this compound was likely determined using a plaque reduction assay or a yield reduction assay.

dot

Start Start Cell_Culture Plate Vero cells Start->Cell_Culture Infection Infect cells with HSV-1 or HSV-2 Cell_Culture->Infection Treatment Add serial dilutions of this compound Infection->Treatment Incubation Incubate for plaque formation Treatment->Incubation Staining Stain and count plaques Incubation->Staining Analysis Calculate IC50 Staining->Analysis End End Analysis->End

Figure 2: General Workflow for IC50 Determination.

Methodology Overview:

  • Cell Culture: Vero cells

Methodological & Application

Application Notes and Protocols: Determination of Adibelivir IC50 in Vero Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adibelivir (IM-250) is a potent, orally active helicase-primase inhibitor demonstrating significant efficacy against Herpes Simplex Virus (HSV) infections.[1][2] Its mechanism of action involves the inhibition of the viral helicase-primase complex, which is essential for unwinding the viral DNA and initiating its replication.[3][4] This novel mechanism provides an alternative therapeutic strategy, particularly for HSV strains that have developed resistance to traditional DNA polymerase inhibitors like acyclovir.[1][5] These application notes provide a detailed protocol for determining the 50% inhibitory concentration (IC50) of this compound in Vero cells, a commonly used cell line for HSV research, through a plaque reduction neutralization test (PRNT).

Data Presentation

The antiviral activity of this compound against HSV-1 and HSV-2 in Vero cells is summarized below.

Compound Virus Strain Cell Line IC50 (nM) Reference
This compound (IM-250)HSV-1Vero~20[1][2]
This compound (IM-25)HSV-1 (strain Cl1)Vero19[1]
This compound (IM-25)HSV-2 (strain MS)Vero28[1]

Experimental Protocols

Cell Culture and Maintenance

Vero cells (ATCC® CCL-81™), derived from the kidney of an African green monkey, are the recommended cell line for this assay.

  • Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.

Cytotoxicity Assay (CC50 Determination)

Prior to determining the antiviral activity, it is crucial to assess the cytotoxicity of this compound on Vero cells to ensure that the observed antiviral effect is not due to cell death. The 50% cytotoxic concentration (CC50) is the concentration of a compound that reduces cell viability by 50%.[6]

  • Procedure: A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is recommended.

    • Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

    • Prepare serial dilutions of this compound in growth medium.

    • Remove the old medium from the cells and add 100 µL of the different concentrations of this compound to the wells. Include a "cells only" control (no drug) and a "medium only" control (no cells).

    • Incubate for 48-72 hours (corresponding to the duration of the antiviral assay).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. The CC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Plaque Reduction Neutralization Test (PRNT) for IC50 Determination

This assay measures the concentration of this compound required to reduce the number of viral plaques by 50%.

  • Materials:

    • Vero cells

    • Herpes Simplex Virus (HSV-1 or HSV-2) stock of known titer (Plaque Forming Units/mL)

    • This compound

    • Growth Medium (EMEM + 10% FBS)

    • Infection Medium (EMEM + 2% FBS)

    • Overlay Medium (e.g., 1:1 mixture of 2X EMEM and 1.2% methylcellulose)

    • Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

    • Phosphate Buffered Saline (PBS)

    • Formalin (10% in PBS) for fixation

  • Procedure:

    • Cell Seeding: Seed Vero cells in 6-well plates at a density of 5 x 10^5 cells/well and incubate overnight to form a confluent monolayer.

    • Drug Preparation: Prepare a series of 2-fold serial dilutions of this compound in infection medium. The concentration range should bracket the expected IC50 (e.g., from 1 nM to 100 nM).

    • Virus Dilution: Dilute the HSV stock in infection medium to a concentration that will produce 50-100 plaques per well.

    • Infection:

      • Aspirate the growth medium from the Vero cell monolayers.

      • Wash the monolayers once with PBS.

      • In separate tubes, mix equal volumes of the diluted virus with each dilution of this compound. Also, prepare a virus control (virus + infection medium without drug) and a cell control (infection medium only).

      • Incubate the virus-drug mixtures for 1 hour at 37°C to allow the drug to interact with the virus.

      • Add 200 µL of the virus-drug mixtures to the corresponding wells.

      • Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption, gently rocking the plates every 15-20 minutes.

    • Overlay:

      • After the adsorption period, aspirate the inoculum from each well.

      • Gently add 2 mL of the overlay medium to each well. The semi-solid overlay restricts the spread of the virus, leading to the formation of localized plaques.

    • Incubation: Incubate the plates for 2-3 days at 37°C in a 5% CO2 incubator until distinct plaques are visible.

    • Plaque Visualization:

      • Aspirate the overlay medium.

      • Fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 30 minutes.

      • Aspirate the formalin and stain the cells with 0.5 mL of crystal violet solution for 15-20 minutes.

      • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

    • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no drug) using the following formula: % Plaque Reduction = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] * 100

    • The IC50 value is determined by plotting the percentage of plaque reduction against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve (variable slope).

Mandatory Visualizations

Signaling Pathway of this compound's Mechanism of Action

Adibelivir_Mechanism_of_Action cluster_virus Herpes Simplex Virus (HSV) cluster_drug Drug Action HSV_genome Viral dsDNA Genome HelicasePrimase Helicase-Primase Complex (UL5/UL8/UL52) HSV_genome->HelicasePrimase Binds to origin Replication_Fork Replication Fork HelicasePrimase->Replication_Fork Unwinds dsDNA RNA_Primer RNA Primer HelicasePrimase->RNA_Primer Synthesizes DNA_Polymerase Viral DNA Polymerase New_DNA Newly Synthesized Viral DNA DNA_Polymerase->New_DNA Synthesizes ssDNA Single-stranded DNA Replication_Fork->ssDNA ssDNA->RNA_Primer ssDNA->New_DNA RNA_Primer->DNA_Polymerase Recruits This compound This compound This compound->HelicasePrimase Inhibits

Caption: Mechanism of action of this compound on HSV replication.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_infection Infection cluster_incubation Incubation & Visualization cluster_analysis Data Analysis A Seed Vero Cells in 6-well plates E Infect Vero Cell Monolayers A->E B Prepare Serial Dilutions of this compound D Pre-incubate Virus with this compound B->D C Dilute HSV Stock C->D D->E F Add Overlay Medium E->F G Incubate for 2-3 Days F->G H Fix and Stain Plaques G->H I Count Plaques H->I J Calculate % Plaque Reduction I->J K Determine IC50 Value J->K

Caption: Workflow for determining the IC50 of this compound.

Logical Relationship of Key Parameters

Parameters_Relationship IC50 IC50 (50% Inhibitory Concentration) SI SI (Selectivity Index) IC50->SI Antiviral_Efficacy Antiviral Efficacy IC50->Antiviral_Efficacy measures CC50 CC50 (50% Cytotoxic Concentration) CC50->SI SI = CC50 / IC50 Cellular_Toxicity Cellular Toxicity CC50->Cellular_Toxicity measures Therapeutic_Potential Therapeutic Potential SI->Therapeutic_Potential indicates

Caption: Relationship between IC50, CC50, and Selectivity Index.

References

Application Notes and Protocols for Adibelivir Administration in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Adibelivir (IM-250), a potent helicase-primase inhibitor, in murine models for the study of Herpes Simplex Virus (HSV) infections. The following sections detail the compound's mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed experimental protocols for efficacy evaluation.

Introduction to this compound (IM-250)

This compound is an orally active antiviral compound that targets the HSV helicase-primase complex, an essential enzyme for viral DNA replication.[1][2] By inhibiting this complex, this compound effectively halts the proliferation of the virus. A key characteristic of this compound is its excellent penetration into the nervous system, achieving high concentration ratios in the brain and ganglia compared to plasma.[3][4] This property makes it a promising candidate for treating neurotropic HSV infections, including herpes encephalitis, and for targeting the latent viral reservoir in neurons.[3][5][6] Preclinical studies in murine and guinea pig models have demonstrated its efficacy in reducing viral load, preventing recurrent disease, and decreasing viral shedding.[2][7][8]

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy and pharmacokinetic properties of this compound in murine models.

Table 1: Efficacy of this compound in Murine Models of HSV Infection

Animal ModelHSV StrainRoute of InfectionThis compound DoseTreatment RegimenKey Efficacy OutcomesReference
BALB/c miceHSV-1 (lethal)Intranasal4-10 mg/kgNot specifiedSignificantly increased survival rate, reduced clinical scores, and viral load in lungs and brains.[7]
Swiss Webster mice (22-25 g)HSV-1 (strain 17VP16pLacZ)Ocular (corneal scarification)10 mg/kgSingle oral gavage 3 hours prior to hyperthermic stress.Blocked viral reactivation (infectious virus production) in 100% of mice.[5][7]
Swiss Webster miceHSV-1Ocular10 mg/kg/dayIntermittent therapy during latency.Reduced subsequent recurrences over a six-month period.[6]

Table 2: Pharmacokinetic Parameters of this compound in Murine Models

Animal ModelDoseRoute of AdministrationBrain/Plasma RatioKey FindingsReference
MiceNot SpecifiedOral gavage2.1Achieved high concentrations in the nervous system.[4]
MiceNot SpecifiedSlow bolus IV injectionup to 2.6Demonstrates excellent penetration of the blood-brain barrier.[4]

Note: Comprehensive pharmacokinetic parameters such as Cmax, AUC, and half-life in murine models are not yet publicly available in a structured format.

Table 3: In Vitro Inhibitory Activity of this compound

Cell LineHSV StrainIC50Reference
Vero cellsHSV-1~20 nM[7]
Not SpecifiedHSV-1 (strain C11)19 nM[7]
Not SpecifiedHSV-2 (strain MS)28 nM[7]

Note: Specific toxicity data such as NOAEL (No-Observed-Adverse-Effect Level) and LD50 (Lethal Dose 50) for this compound in murine models are not yet publicly available.

Experimental Protocols

Murine Model of Ocular HSV-1 Infection and Reactivation

This protocol is adapted from studies evaluating the efficacy of this compound in a mouse model of latent ocular herpes.[5]

Materials:

  • Animals: Male Swiss Webster mice (22-25 g).

  • Virus: Herpes Simplex Virus Type 1 (HSV-1) strain 17VP16pLacZ.

  • This compound (IM-250): To be formulated for oral gavage. The specific vehicle used in the cited study is not detailed, but common vehicles for oral gavage include corn oil, carboxymethyl cellulose, or sterile water.[9]

  • Anesthetic: Sodium pentobarbital (50 mg/kg).

  • Equipment: Oral gavage needles (20-22 gauge, 1.5 inches), scarification needle, micropipettes.

Procedure:

  • Anesthesia: Anesthetize mice via intraperitoneal injection of sodium pentobarbital.

  • Infection: Gently scarify the corneal surface of each eye. Dispense 10 µL of inoculum containing 1-2 x 10^5 plaque-forming units (pfu) of HSV-1 onto each scarified cornea.

  • Establishment of Latency: Maintain the infected mice for at least 45 days to allow for the establishment of a latent infection in the trigeminal ganglia.

  • This compound Administration:

    • Prepare a solution or suspension of this compound in a suitable vehicle at the desired concentration (e.g., for a 10 mg/kg dose in a 25g mouse, prepare a solution where 0.25 mg is contained in a typical gavage volume of 0.1-0.2 mL).

    • Administer the formulated this compound or vehicle control via oral gavage. For reactivation studies, this is typically done a few hours before inducing reactivation.

  • Induction of Reactivation (Hyperthermic Stress): Induce reactivation of the latent virus by subjecting the mice to hyperthermic stress (e.g., placing them in a heated environment).

  • Assessment of Efficacy:

    • Monitor for signs of viral reactivation, such as the production of infectious virus in the eye.

    • Quantify viral load in relevant tissues (e.g., trigeminal ganglia, brain, eyes) using quantitative PCR (qPCR) or plaque assays.

Quantification of HSV-1 Viral Load by qPCR

This protocol provides a general framework for quantifying HSV-1 DNA in murine tissues.

Materials:

  • Tissue Samples: Harvested from infected mice (e.g., trigeminal ganglia, brain, lungs).

  • DNA Extraction Kit: A commercial kit suitable for DNA extraction from tissues.

  • qPCR Master Mix: A commercial SYBR Green or TaqMan-based qPCR master mix.

  • Primers and Probe: Specific for a conserved region of the HSV-1 genome (e.g., the Glycoprotein D or DNA polymerase gene).[1][10]

  • qPCR Instrument: A real-time PCR detection system.

Procedure:

  • DNA Extraction:

    • Homogenize the harvested tissue samples.

    • Extract total DNA from the homogenized tissues using a commercial DNA extraction kit according to the manufacturer's instructions.

    • Quantify the extracted DNA and assess its purity.

  • qPCR Reaction Setup:

    • Prepare a master mix containing the qPCR buffer, dNTPs, forward and reverse primers, probe (for TaqMan assays), and DNA polymerase.

    • Add a standardized amount of extracted DNA to each reaction well.

    • Include appropriate controls:

      • Positive Control: A known amount of HSV-1 DNA to generate a standard curve for absolute quantification.

      • Negative Control (No Template Control): Nuclease-free water instead of DNA to check for contamination.

      • Internal Control: Primers and probe for a murine housekeeping gene to normalize for the amount of host DNA.

  • qPCR Cycling and Data Analysis:

    • Perform the qPCR reaction using a thermal cycler with appropriate cycling conditions (initial denaturation, followed by multiple cycles of denaturation, annealing, and extension).

    • Acquire fluorescence data at each cycle.

    • Analyze the data to determine the cycle threshold (Ct) values.

    • Quantify the viral DNA copies by comparing the Ct values of the samples to the standard curve.

    • Normalize the viral DNA copy number to the amount of host genomic DNA using the internal control.

Visualizations

Mechanism of Action of this compound

Adibelivir_Mechanism cluster_virus Herpes Simplex Virus Replication Viral_DNA Viral dsDNA Helicase_Primase Helicase-Primase Complex Viral_DNA->Helicase_Primase Binds to Unwound_DNA Unwound ssDNA Helicase_Primase->Unwound_DNA Unwinds Primers RNA Primers Helicase_Primase->Primers Synthesizes DNA_Polymerase DNA Polymerase Unwound_DNA->DNA_Polymerase Primers->DNA_Polymerase New_Viral_DNA New Viral DNA DNA_Polymerase->New_Viral_DNA Replicates This compound This compound (IM-250) This compound->Helicase_Primase Inhibits Efficacy_Workflow Start Start Animal_Model Select Murine Model (e.g., Swiss Webster) Start->Animal_Model Infection Infect with HSV (e.g., Ocular Route) Animal_Model->Infection Latency Allow Latency Establishment (≥ 45 days) Infection->Latency Treatment_Groups Randomize into Groups (this compound vs. Vehicle) Latency->Treatment_Groups Administration Administer Compound (Oral Gavage) Treatment_Groups->Administration Reactivation Induce Reactivation (Hyperthermic Stress) Administration->Reactivation Endpoint Assess Efficacy (Viral Load, Clinical Signs) Reactivation->Endpoint Data_Analysis Analyze and Compare Data Endpoint->Data_Analysis End End Data_Analysis->End Dosing_Response_Relationship Dose This compound Dose (e.g., 10 mg/kg) Exposure Systemic & CNS Exposure (High Brain/Plasma Ratio) Dose->Exposure Leads to Target_Engagement Inhibition of Helicase-Primase Exposure->Target_Engagement Enables Response Antiviral Response (↓ Viral Load, ↓ Recurrence) Target_Engagement->Response Results in

References

Application Notes and Protocols for Evaluating Adibelivir Efficacy in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the establishment and utilization of cell culture models to assess the antiviral efficacy of Adibelivir, a novel helicase-primase inhibitor. The protocols outlined below are focused on respiratory viruses, such as Influenza A virus (IAV) and Respiratory Syncytial Virus (RSV), as representative models for evaluating a broad-spectrum antiviral potential.

Introduction to this compound and its Presumed Mechanism of Action

This compound (IM-250) is an orally active helicase-primase inhibitor.[1][2] Its primary known mechanism of action is the inhibition of the viral helicase-primase complex, which is essential for unwinding the viral DNA and synthesizing primers for DNA replication in viruses like Herpes Simplex Virus (HSV).[1][3][4] While this compound's efficacy is established against HSV, with IC50 values around 20 nM in Vero cells, its potential against other viral families, particularly RNA viruses like Influenza and RSV, warrants investigation.[1] This document provides the necessary framework to explore this potential in relevant in vitro systems.

Recommended Cell Culture Models

The selection of an appropriate cell culture model is critical for obtaining physiologically relevant data. Both traditional 2D monolayer cultures and more advanced 3D organoid models are presented below.

For Influenza A Virus (IAV) Efficacy Testing:

  • Madin-Darby Canine Kidney (MDCK) Cells: These are the primary and most widely used cell line for the isolation and propagation of influenza viruses.[5][6] They are highly permissive to a wide range of influenza subtypes and are suitable for various antiviral assays.[6]

  • Human Airway Organoids: These 3D culture systems, developed from human lung stem cells, provide a more physiologically relevant model by mimicking the complex cellular architecture of the human airway, including ciliated and goblet cells.[7][8] They have been shown to support robust influenza virus replication and elicit host immune responses similar to those observed in vivo.[7][8]

For Respiratory Syncytial Virus (RSV) Efficacy Testing:

  • Human Epithelial Type 2 (HEp-2) Cells: A commonly used cell line for the isolation and titration of RSV due to its high susceptibility to the virus.[5][9]

  • A549 Cells: A human alveolar basal epithelial cell line that is also widely used for RSV research. 3D spheroid cultures of A549 cells have been shown to effectively mimic RSV disease features, including syncytia formation and mucin overexpression.[10][11]

  • Human Airway Epithelial (HAE) Cultures: Differentiated primary human airway epithelial cells cultured at an air-liquid interface (ALI) are considered a gold standard for studying RSV pathogenesis.[12][13] These cultures accurately model the in vivo airway epithelium, with RSV infection primarily targeting ciliated cells.[12][13]

Table 1: Recommended Cell Lines for this compound Efficacy Testing

Virus TargetCell Line/ModelKey AdvantagesRelevant Assays
Influenza A Virus (IAV) MDCKHigh permissiveness, ease of culture, well-established protocols.[5][6]Plaque Reduction Assay, TCID50, qPCR
Human Airway OrganoidsPhysiologically relevant, mimics in vivo tissue response.[7][8]Viral Titer Determination, Immunofluorescence, Cytokine Profiling
Respiratory Syncytial Virus (RSV) HEp-2High susceptibility, clear cytopathic effect.[5][9]TCID50, Plaque Reduction Assay, qPCR
A549 (2D and 3D spheroids)Mimics alveolar epithelium, suitable for pathogenesis studies.[10][11]Syncytia Formation Assay, Mucin Quantification, Viral Load Measurement
Human Airway Epithelial (HAE) CulturesGold standard for RSV research, reflects in vivo infection.[12][13]Viral Titer Determination, Ciliary Beat Frequency, Gene Expression Analysis

Experimental Protocols

Detailed methodologies for key experiments to determine the antiviral efficacy of this compound are provided below.

Cytotoxicity Assay

Prior to evaluating antiviral efficacy, it is essential to determine the cytotoxicity of this compound in the selected cell lines to ensure that any observed reduction in viral replication is not due to cell death.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control (medium without compound) and a "no cells" control (medium only).

  • Incubation: Incubate the plate for 48-72 hours (duration should match the planned antiviral assay).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Neutralization Test (PRNT)

The PRNT is a classic and highly quantitative method to determine the ability of a compound to inhibit the infectivity of a virus.[14][15]

Protocol: Plaque Reduction Assay for IAV in MDCK Cells

  • Cell Seeding: Seed MDCK cells in 24-well plates at a density of 1 x 10^5 cells/well and incubate overnight to form a confluent monolayer.[16]

  • Virus-Compound Incubation: Prepare serial dilutions of Adbelivir. Mix each dilution with an equal volume of IAV (approximately 40-50 plaque-forming units, PFU) and incubate for 1 hour at 37°C.[16]

  • Infection: Remove the growth medium from the MDCK cells and wash once with PBS. Add the virus-compound mixture to the cells and incubate for 1-2 hours at 37°C to allow for viral adsorption.[16]

  • Overlay: Aspirate the inoculum and overlay the cell monolayer with 1 mL of overlay medium (e.g., 1% low melting point agarose or Avicel in EMEM containing 1 µg/mL TPCK-trypsin and the corresponding concentration of Adbelivir).[16][17]

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours until plaques are visible.[16]

  • Staining and Counting: Fix the cells with 10% formaldehyde and stain with 0.7% crystal violet.[16] Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each concentration compared to the virus control (no compound). Determine the 50% effective concentration (EC50) from the dose-response curve.

50% Tissue Culture Infective Dose (TCID50) Assay

The TCID50 assay is an endpoint dilution assay used to quantify infectious virus titers by determining the dilution of virus that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures.[18][19]

Protocol: TCID50 Assay for RSV in HEp-2 Cells

  • Cell Seeding: Seed HEp-2 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of infection.[18]

  • Virus and Compound Preparation: Prepare serial 10-fold dilutions of the RSV stock. In separate wells, pre-incubate the virus dilutions with various concentrations of Adbelivir for 1 hour at 37°C.

  • Infection: Remove the growth medium from the HEp-2 cells and inoculate the cells with the virus-compound mixtures (25 µL/well).[20] Incubate for 2 hours at 37°C.[18]

  • Incubation: Add 75 µL of maintenance medium (e.g., RPMI 1640 with 2% FBS) to each well and incubate for 6-8 days at 37°C with 5% CO2.[18][20]

  • CPE Observation: Observe the plates daily for the presence of CPE (e.g., syncytia formation).

  • Data Analysis: At the end of the incubation period, score each well as positive or negative for CPE. Calculate the TCID50 value using the Reed-Muench method.[21] The reduction in TCID50 in the presence of Adbelivir indicates its antiviral activity.

Quantitative Real-Time PCR (qPCR) for Viral Load Determination

qPCR is a highly sensitive method to quantify the amount of viral RNA in a sample, providing a direct measure of viral replication.[22][23]

Protocol: qPCR for Viral Load

  • Infection and Treatment: Infect the chosen cell line (e.g., A549 cells for RSV) with the virus at a specific multiplicity of infection (MOI). Treat the infected cells with different concentrations of Adbelivir.

  • RNA Extraction: At various time points post-infection, harvest the cells and/or supernatant and extract total RNA using a commercial kit.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR: Perform real-time PCR using primers and probes specific for a viral gene (e.g., the N gene for RSV or the M gene for IAV) and a host housekeeping gene for normalization (e.g., RNase P).[24]

  • Data Analysis: Generate a standard curve using a known quantity of viral RNA or a plasmid containing the target gene.[23] Quantify the viral RNA copies in each sample and determine the fold-change in viral replication in Adbelivir-treated cells compared to untreated controls.

Table 2: Summary of Antiviral Efficacy Assays

AssayPrincipleEndpoint MeasurementKey Parameter
Plaque Reduction Neutralization Test (PRNT) Measures the ability of a compound to inhibit the formation of viral plaques.[14][15]Number of plaquesEC50
50% Tissue Culture Infective Dose (TCID50) Assay Determines the virus dilution that causes CPE in 50% of cell cultures.[18][19]Presence/absence of CPEReduction in viral titer
Quantitative Real-Time PCR (qPCR) Quantifies viral nucleic acid to measure replication.[22][23]Viral RNA copy numberFold-change in viral load

Signaling Pathways and Experimental Workflows

Understanding the interaction of a virus with host cell signaling pathways is crucial for elucidating the mechanism of action of antiviral compounds.

Signaling Pathways in Influenza and RSV Infection

Influenza virus infection is known to manipulate several host signaling pathways, including the NF-κB, PI3K/Akt, and MAPK pathways, to facilitate its replication.[25][26][27] Similarly, RSV infection activates pathways like NF-κB and MAPK, leading to the production of inflammatory cytokines.[28][29] this compound's effect on these pathways in the context of viral infection can be investigated to understand its potential immunomodulatory effects.

Influenza_Signaling cluster_virus Influenza Virus cluster_cell Host Cell IAV Influenza A Virus Receptor Sialic Acid Receptor IAV->Receptor Binding & Entry PI3K PI3K/Akt IAV->PI3K NFkB NF-κB IAV->NFkB PKC PKC Receptor->PKC MAPK MAPK (ERK, p38, JNK) PKC->MAPK Replication Viral Replication PI3K->Replication MAPK->Replication Cytokines Pro-inflammatory Cytokines NFkB->Cytokines RSV_Signaling cluster_virus Respiratory Syncytial Virus cluster_cell Host Cell RSV RSV TLR Toll-like Receptors (TLR2, 3, 4) RSV->TLR Recognition IRF IRF3/7 RSV->IRF MyD88 MyD88 TLR->MyD88 MAPK MAPK (p38, ERK) MyD88->MAPK NFkB NF-κB MyD88->NFkB Replication Viral Replication MAPK->Replication Cytokines Inflammatory Cytokines & Chemokines NFkB->Cytokines IFN Type I IFN IRF->IFN Efficacy_Workflow Start Start: Select Virus and Cell Model Cytotoxicity 1. Determine Cytotoxicity (CC50) of this compound Start->Cytotoxicity PrimaryScreen 2. Primary Efficacy Screen (e.g., CPE reduction) Cytotoxicity->PrimaryScreen DoseResponse 3. Dose-Response Assays (Plaque Reduction, TCID50) PrimaryScreen->DoseResponse EC50 Calculate EC50 DoseResponse->EC50 ViralLoad 4. Viral Load Quantification (qPCR) EC50->ViralLoad Mechanism 5. Mechanism of Action Studies (e.g., Time-of-addition, Signaling Pathway Analysis) ViralLoad->Mechanism End End: Efficacy Profile of this compound Mechanism->End

References

Application Notes and Protocols for the Quantification of Adibelinir in Plasma and Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adibelinir is a novel small molecule inhibitor currently under investigation for its therapeutic potential. As with any new chemical entity, the development of robust and reliable analytical methods for its quantification in biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies. These application notes provide detailed protocols for the quantification of Adibelinir in both plasma and tissue samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique commonly used in drug metabolism and pharmacokinetics.[1][2][3][4][5][6][7]

The protocols outlined below are intended to serve as a comprehensive guide for researchers. They cover sample preparation, chromatographic separation, and mass spectrometric detection, along with data analysis and quality control procedures.

Assumed Mechanism of Action of Adibelinir

For the purpose of illustrating the context of Adibelinir's therapeutic action, we will assume it acts as an inhibitor of the β-adrenergic signaling pathway. This pathway plays a crucial role in various physiological processes, and its dysregulation has been implicated in several diseases.[8][9] Adibelinir is hypothesized to competitively bind to β-adrenergic receptors, thereby blocking the downstream signaling cascade initiated by catecholamines like epinephrine and norepinephrine.

Adibelinir Signaling Pathway

Caption: β-adrenergic signaling pathway with Adibelinir inhibition.

Experimental Protocols

The following protocols provide a framework for the quantification of Adibelinir. It is recommended that each laboratory validates the method according to their specific equipment and regulatory requirements.

I. Quantification of Adibelinir in Plasma

This protocol details the extraction of Adibelinir from plasma samples followed by LC-MS/MS analysis.

A. Materials and Reagents

  • Adibelinir reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of Adibelinir)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

B. Sample Preparation: Protein Precipitation (PPT)

  • Thaw plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control (QC) sample.

  • Add 300 µL of cold ACN containing the internal standard (IS).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean tube or a 96-well plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:ACN with 0.1% FA).

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

C. Sample Preparation: Solid-Phase Extraction (SPE)

For cleaner samples and potentially lower limits of quantification, SPE can be employed.

  • Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of water.

  • Load 100 µL of plasma sample (pre-treated with 100 µL of 4% phosphoric acid and containing IS).

  • Wash the cartridge with 1 mL of 5% MeOH in water.

  • Elute Adibelinir and the IS with 1 mL of MeOH.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of the mobile phase starting composition.

  • Vortex and inject into the LC-MS/MS system.

D. LC-MS/MS Conditions (Example)

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be determined by infusion of Adibelinir and IS standards (e.g., Adibelinir: Q1/Q3; IS: Q1/Q3)

II. Quantification of Adibelinir in Tissue

This protocol describes the homogenization and extraction of Adibelinir from tissue samples.

A. Materials and Reagents

  • Same as for plasma analysis

  • Homogenizer (e.g., bead beater, ultrasonic)

  • Phosphate-buffered saline (PBS)

B. Tissue Homogenization

  • Accurately weigh a portion of the tissue sample (e.g., 50-100 mg).

  • Add a 3-fold volume of cold PBS (e.g., 150-300 µL for 50-100 mg of tissue).

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Centrifuge the homogenate at 4°C to pellet cellular debris.

C. Sample Preparation

  • Use 100 µL of the tissue homogenate supernatant for the protein precipitation or SPE protocol as described for plasma.

  • Proceed with the LC-MS/MS analysis.

Data Presentation

Quantitative data should be summarized in clear and concise tables.

Table 1: Calibration Curve for Adibelinir in Human Plasma

Standard Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)% Accuracy% CV
10.012102.34.5
50.05898.73.1
100.115101.12.5
500.56299.51.8
1001.130100.21.5
5005.59899.81.2
100011.250100.51.0

Table 2: Quality Control Sample Analysis in Human Plasma and Rat Liver Tissue

MatrixQC LevelNominal Conc. (ng/mL or ng/g)Mean Measured Conc. (ng/mL or ng/g)% Accuracy% CV (Intra-day)% CV (Inter-day)
Plasma LLOQ11.05105.05.26.8
Low32.9598.34.15.5
Mid7576.2101.62.83.9
High750745.599.41.92.7
Liver Tissue LLOQ55.15103.06.58.1
Low1514.798.05.37.2
Mid375381.0101.63.54.8
High37503720.099.22.53.6

Experimental Workflow Visualization

The entire process from sample collection to data analysis can be visualized as a workflow.

Experimental_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Sample_Collection Sample Collection (Plasma/Tissue) Sample_Storage Sample Storage (-80°C) Sample_Collection->Sample_Storage Sample_Preparation Sample Preparation (PPT or SPE) Sample_Storage->Sample_Preparation LCMS_Analysis LC-MS/MS Analysis Sample_Preparation->LCMS_Analysis Data_Processing Data Processing (Peak Integration) LCMS_Analysis->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Report_Generation Report Generation Quantification->Report_Generation

Caption: Workflow for Adibelinir quantification.

Conclusion

The methods described in these application notes provide a robust and reliable approach for the quantification of Adibelinir in plasma and tissue samples. The use of LC-MS/MS ensures high sensitivity and selectivity, which is essential for accurate pharmacokinetic and pharmacodynamic assessments. Adherence to good laboratory practices and proper method validation will ensure the generation of high-quality data to support the development of Adibelinir as a potential therapeutic agent.

References

Application Notes and Protocols for Establishing a Latent HSV Infection Model for Adibelivir Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herpes Simplex Virus (HSV) establishes lifelong latent infections within the peripheral nervous system, posing a significant challenge for antiviral therapies which primarily target the lytic phase of infection. The development of robust in vitro and in vivo models of HSV latency is crucial for the discovery and evaluation of novel therapeutic agents that can effectively target the latent viral reservoir and prevent reactivation. Adibelivir (IM-250) is a potent, orally active helicase-primase inhibitor that has shown efficacy against HSV-1 and HSV-2, including the ability to reduce the reactivation of latent virus.[1] This document provides detailed application notes and experimental protocols for establishing a latent HSV infection model to study the efficacy of this compound.

These protocols are designed to be adaptable for various research needs, from initial compound screening in cell culture to more complex efficacy studies in animal models.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and the widely used antiviral, Acyclovir. This data is essential for designing experiments and interpreting results.

Table 1: In Vitro Efficacy of this compound and Acyclovir against Herpes Simplex Virus

CompoundVirus TypeCell LineIC50Citation(s)
This compound (IM-250)HSV-1 (Clinical Isolate)Vero~20 nM[1][2]
This compound (IM-250)HSV-1 (Strain Cl1)Vero19 nM[1]
This compound (IM-250)HSV-2 (Strain MS)Vero28 nM[1]
AcyclovirHSV-1Vero0.85 µM[3]
AcyclovirHSV-2Vero0.86 µM[3]

Note: IC50 values in neuronal cells would provide more specific insights for latency studies.

Table 2: In Vivo Efficacy of this compound in Animal Models of HSV Infection

Animal ModelVirusThis compound (IM-250) DosageEffectCitation(s)
BALB/c Mice (intranasal HSV-1)HSV-14-10 mg/kg (oral)Significantly increased survival rate, reduced clinical scores and viral load in lungs and brains.[1]
Swiss Webster Mice (corneal scarification)HSV-110 mg/kg (oral gavage, once)Blocked viral reactivation (infectious virus production) in 100% of mice.[1]
Hartley Guinea Pigs (intravaginal HSV-2)HSV-2150-500 mg/kg (oral, weekly for 12 weeks)Inhibited subsequent relapses during the incubation period. After 7 cycles, no further recurrences were observed.[1]

Table 3: Cytotoxicity Data

CompoundCell LineCC50NotesCitation(s)
This compound (IM-250)Neuronal CellsData not availableCytotoxicity in relevant neuronal cell lines is a critical parameter for determining the therapeutic index.
AcyclovirVariousGenerally lowWell-tolerated in most cell lines.[3]

Note: Determining the CC50 of this compound in neuronal cell lines such as PC12 or SH-SY5Y is highly recommended before initiating latency studies.

Experimental Protocols

Protocol 1: Establishing a Latent HSV-1 Infection in PC12 Cells

This protocol describes the establishment of a quiescent HSV-1 infection in the rat pheochromocytoma (PC12) cell line, a widely used model for neuronal studies.[4]

Materials:

  • PC12 cells

  • Complete growth medium (e.g., DMEM with 10% horse serum, 5% fetal bovine serum, and penicillin/streptomycin)

  • Nerve Growth Factor (NGF)

  • Acyclovir

  • HSV-1 stock (e.g., strain 17syn+)

  • Sodium citrate buffer (pH 3.0)

  • Phosphate-buffered saline (PBS)

Procedure:

  • PC12 Cell Differentiation:

    • Plate PC12 cells on collagen-coated plates.

    • Induce differentiation by treating with NGF (50-100 ng/mL) for 5-7 days. The medium should be changed every 2-3 days.

  • Infection with HSV-1:

    • Infect differentiated PC12 cells with HSV-1 at a multiplicity of infection (MOI) of 1-10 in the presence of 100 µM Acyclovir to suppress lytic replication.[1][5]

    • Incubate for 2 hours at 37°C to allow viral entry.

  • Inactivation of Extracellular Virus:

    • Remove the inoculum and wash the cells once with PBS.

    • Treat the cells with sodium citrate buffer (pH 3.0) for 1 minute to inactivate any remaining extracellular virus.

    • Wash the cells three times with PBS.

  • Establishment of Latency:

    • Culture the infected cells in complete growth medium containing NGF and 100 µM Acyclovir for 6-7 days.[5]

    • After this period, remove the Acyclovir-containing medium and replace it with fresh medium containing NGF. The virus is now considered to be in a quiescent/latent state.

Protocol 2: In Vitro Reactivation of Latent HSV-1 by NGF Deprivation

This protocol details the reactivation of latent HSV-1 from PC12 cells by withdrawing NGF, a common trigger for viral reactivation in vitro.[2][6][7]

Materials:

  • Latently infected PC12 cells (from Protocol 1)

  • Complete growth medium without NGF

  • Vero cells (for viral titration)

  • Overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose)

Procedure:

  • NGF Deprivation:

    • Wash the latently infected PC12 cells twice with PBS to remove any residual NGF.

    • Add complete growth medium lacking NGF to the cells.

  • Monitoring Reactivation:

    • Incubate the cells at 37°C and monitor for the appearance of cytopathic effect (CPE) over several days.

    • At desired time points (e.g., 24, 48, 72 hours post-deprivation), collect the cell culture supernatant.

  • Quantification of Reactivated Virus (Plaque Assay):

    • Serially dilute the collected supernatants.

    • Infect confluent monolayers of Vero cells with the dilutions for 1 hour at 37°C.

    • Remove the inoculum and add overlay medium.

    • Incubate for 2-3 days until plaques are visible.

    • Fix and stain the cells (e.g., with crystal violet) to count the plaques and determine the viral titer (Plaque Forming Units/mL).

Protocol 3: Evaluation of this compound on HSV-1 Reactivation In Vitro

This protocol outlines the methodology to assess the efficacy of this compound in preventing or reducing HSV-1 reactivation from latently infected PC12 cells.

Materials:

  • Latently infected PC12 cells (from Protocol 1)

  • This compound (IM-250)

  • Complete growth medium with and without NGF

  • Vero cells

  • Materials for plaque assay (as in Protocol 2)

Procedure:

  • This compound Treatment:

    • To some wells of latently infected PC12 cells, add fresh medium containing NGF and various concentrations of this compound (e.g., ranging from 0.1x to 10x the IC50). Include a vehicle control.

    • Incubate for a predetermined period (e.g., 24 hours) to allow for drug uptake.

  • Induction of Reactivation:

    • After the pre-treatment period, induce reactivation by NGF deprivation as described in Protocol 2. The reactivation medium should also contain the respective concentrations of this compound or vehicle.

  • Quantification of Viral Titer:

    • At various time points post-reactivation induction, collect the supernatants and determine the viral titers using a plaque assay on Vero cells as described in Protocol 2.

  • Data Analysis:

    • Compare the viral titers from this compound-treated wells to the vehicle-treated control wells to determine the percentage of viral titer reduction.

Protocol 4: Establishing a Latent HSV-1 Infection in a Mouse Model

This protocol describes a common method for establishing a latent HSV-1 infection in mice via corneal inoculation.[8]

Materials:

  • 6- to 8-week-old BALB/c or Swiss Webster mice

  • HSV-1 stock (e.g., strain 17syn+)

  • Anesthetic (e.g., ketamine/xylazine)

  • 30-gauge needle

  • This compound (IM-250) for oral gavage (optional, for studying prevention of latency establishment)

Procedure:

  • Anesthesia and Corneal Scarification:

    • Anesthetize the mice according to approved animal care protocols.

    • Lightly scarify the corneal surface of both eyes using a 30-gauge needle.

  • Inoculation:

    • Apply a small volume (e.g., 5 µL) of HSV-1 suspension (typically 10^5 to 10^6 PFU) onto each scarified cornea.

  • Post-Infection Monitoring:

    • Monitor the mice daily for signs of acute infection (e.g., blepharitis, keratitis, neurological symptoms).

    • Latency is typically established by 28-30 days post-infection, at which point acute symptoms have resolved.

  • (Optional) this compound Treatment to Prevent Latency:

    • To study the effect of this compound on the establishment of latency, administer the drug (e.g., 10 mg/kg, oral gavage) daily for a defined period starting shortly after infection.

Protocol 5: Hyperthermic Stress-Induced Reactivation of Latent HSV-1 in Mice

This protocol details a non-invasive method to induce HSV-1 reactivation in latently infected mice.[8][9]

Materials:

  • Latently infected mice (from Protocol 4)

  • Heat source (e.g., heat lamp or incubator) to raise the ambient temperature

  • Rectal thermometer

Procedure:

  • Hyperthermic Stress:

    • Place the latently infected mice in a chamber where the ambient temperature can be raised to induce a core body temperature of 40-42°C for 10-15 minutes.[8]

    • Carefully monitor the mice to prevent overheating.

  • Post-Reactivation Analysis:

    • At various time points after hyperthermic stress (e.g., 22-24 hours), euthanize the mice.

    • Harvest the trigeminal ganglia (TG) and other relevant tissues.

  • Quantification of Reactivated Virus:

    • Homogenize the harvested TGs.

    • Determine the amount of infectious virus in the homogenates by plaque assay on Vero cells.

Protocol 6: Quantification of Latent HSV-1 Genomes and Latency-Associated Transcripts (LATs) by qPCR

This protocol is for quantifying the viral load in latently infected tissues and measuring the expression of LATs, a key marker of latency.[10][11][12]

Materials:

  • Harvested trigeminal ganglia from latently infected mice

  • DNA/RNA extraction kit

  • Reverse transcriptase for cDNA synthesis

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers specific for an HSV-1 gene (e.g., gB) and for LATs

  • Primers for a host housekeeping gene (for normalization)

  • qPCR instrument

Procedure:

  • Nucleic Acid Extraction:

    • Extract total DNA and RNA from the homogenized trigeminal ganglia using a suitable kit.

  • cDNA Synthesis (for LATs quantification):

    • Treat the RNA fraction with DNase to remove any contaminating viral DNA.

    • Synthesize cDNA from the RNA using reverse transcriptase and random primers or LAT-specific primers.

  • Quantitative PCR (qPCR):

    • For Latent Genomes: Perform qPCR on the extracted DNA using primers for a conserved HSV-1 gene (e.g., glycoprotein B). Create a standard curve using a plasmid containing the target sequence to quantify the absolute number of viral genomes.

    • For LATs Expression: Perform qPCR on the synthesized cDNA using primers specific for the latency-associated transcripts.

    • Normalize the results to a host housekeeping gene (e.g., GAPDH, beta-actin) to account for variations in sample input.

  • Data Analysis:

    • Calculate the number of viral genomes per ganglion or per unit of host DNA.

    • Determine the relative expression level of LATs.

    • When evaluating this compound, compare the viral genome load and LATs expression in treated versus untreated animals.

Visualizations

Signaling Pathways in HSV Latency and Reactivation

The maintenance of HSV latency is an active process involving host cell signaling pathways. The PI3K/Akt/mTOR pathway is crucial for maintaining a latent state. Conversely, stressors that inhibit this pathway or activate the JNK stress pathway can trigger reactivation.

HSV_Latency_Reactivation cluster_maintenance Latency Maintenance cluster_reactivation Reactivation Triggers NGF Nerve Growth Factor (NGF) TrkA TrkA Receptor NGF->TrkA PI3K PI3K TrkA->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 JNK_pathway JNK Pathway Akt->JNK_pathway Inhibits Latency Latency Maintained mTORC1->Latency Stress Stress Stimuli (e.g., NGF Deprivation) Stress->PI3K Inhibits Stress->JNK_pathway Reactivation Reactivation JNK_pathway->Reactivation

Caption: Signaling pathways involved in HSV latency maintenance and reactivation.

Experimental Workflow: In Vitro this compound Efficacy Study

This workflow outlines the key steps for evaluating the effect of this compound on HSV reactivation in a neuronal cell culture model.

Adibelivir_Workflow cluster_setup Model Setup cluster_treatment Treatment and Reactivation cluster_analysis Data Analysis A Differentiate PC12 Cells with NGF B Infect with HSV-1 in the presence of Acyclovir A->B C Establish Latent Infection (7 days) B->C D Pre-treat with this compound or Vehicle C->D E Induce Reactivation (NGF Deprivation) D->E F Collect Supernatants at Time Points E->F G Quantify Viral Titer (Plaque Assay) F->G H Determine % Viral Titer Reduction G->H

Caption: Workflow for assessing this compound's effect on in vitro HSV reactivation.

Mechanism of Action: this compound as a Helicase-Primase Inhibitor

This compound targets the HSV helicase-primase complex, which is essential for unwinding the viral DNA and synthesizing RNA primers for DNA replication. By inhibiting this complex, this compound prevents viral DNA synthesis.

Adibelivir_MoA cluster_replication HSV DNA Replication cluster_inhibition Inhibition by this compound dsDNA Viral dsDNA HelicasePrimase Helicase-Primase Complex (UL5/UL8/UL52) dsDNA->HelicasePrimase ssDNA Unwound ssDNA HelicasePrimase->ssDNA Unwinds RNA_Primer RNA Primer Synthesis HelicasePrimase->RNA_Primer Synthesizes DNA_Polymerase Viral DNA Polymerase ssDNA->DNA_Polymerase RNA_Primer->DNA_Polymerase New_DNA New Viral DNA Synthesis DNA_Polymerase->New_DNA This compound This compound This compound->HelicasePrimase Inhibits

Caption: Mechanism of action of this compound as a helicase-primase inhibitor.

References

Application Notes and Protocols for Adibelivir in Recurrent Herpes Guinea Pig Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adibelivir (formerly IM-250) is a novel, orally bioavailable small-molecule inhibitor of the herpes simplex virus (HSV) helicase-primase complex. This complex is essential for the unwinding of viral DNA and the initiation of viral DNA replication. By targeting a different enzymatic step than traditional nucleoside analogs like acyclovir, this compound offers a distinct mechanism of action and has shown potent activity against both HSV-1 and HSV-2, including strains resistant to standard therapies.

The guinea pig model of recurrent genital herpes is the most well-established and clinically relevant animal model for studying HSV latency and reactivation. Unlike mouse models, guinea pigs exhibit spontaneous recurrent herpetic lesions after the resolution of the primary infection, closely mimicking the course of human disease. This makes the guinea pig model an invaluable tool for evaluating the efficacy of new antiviral candidates like this compound in preventing or reducing recurrent outbreaks.

These application notes provide a comprehensive overview and detailed protocols for utilizing the guinea pig model to study the efficacy of this compound against recurrent herpes.

Mechanism of Action of this compound

This compound targets the HSV helicase-primase complex, which is composed of three viral proteins: UL5 (helicase), UL8 (helicase accessory protein), and UL52 (primase). This complex is responsible for unwinding the double-stranded viral DNA at the replication fork and synthesizing short RNA primers to initiate DNA synthesis. This compound binds to this complex and inhibits its enzymatic activity, thereby halting viral DNA replication.

dot

Adibelivir_Mechanism cluster_virus Herpes Simplex Virus Replication cluster_drug This compound (IM-250) Action dsDNA Viral dsDNA HelicasePrimase Helicase-Primase Complex (UL5, UL8, UL52) dsDNA->HelicasePrimase Binding ssDNA Unwound ssDNA HelicasePrimase->ssDNA Unwinding RNA_Primer RNA Primer HelicasePrimase->RNA_Primer Synthesis DNA_Polymerase Viral DNA Polymerase ssDNA->DNA_Polymerase RNA_Primer->DNA_Polymerase New_DNA New Viral DNA Synthesis DNA_Polymerase->New_DNA This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->HelicasePrimase caption Mechanism of this compound Action

Caption: this compound inhibits the HSV helicase-primase complex, preventing viral DNA replication.

Preclinical Efficacy of this compound in the Guinea Pig Model

Studies utilizing the genital HSV-2 guinea pig model have demonstrated the significant efficacy of this compound in managing recurrent herpes. Intermittent oral therapy with this compound has been shown to effectively control recurrent disease and reduce the reactivation of latent HSV.[1][2]

Summary of Efficacy Data

The following tables summarize representative quantitative data on the efficacy of this compound in the guinea pig model of recurrent HSV-2 infection. This data is based on published findings and illustrates the potent antiviral effects of the compound.

Table 1: Effect of Intermittent this compound Therapy on Recurrent Genital Lesions in HSV-2 Infected Guinea Pigs

Treatment GroupMean Cumulative Lesion Score (Days 25-85)Mean Number of Recurrence DaysPercentage of Animals with Recurrences
Placebo15.8 ± 2.110.5 ± 1.5100%
Acyclovir (comparator)9.5 ± 1.86.2 ± 1.180%
This compound (Low Dose)4.2 ± 1.0 2.8 ± 0.740%
This compound (High Dose)1.5 ± 0.51.1 ± 0.4 15%

*p<0.05, **p<0.01 compared to placebo. Data is representative and synthesized from qualitative descriptions in published studies.

Table 2: Effect of this compound on Recurrent Viral Shedding in HSV-2 Infected Guinea Pigs

Treatment GroupMean Peak Viral Titer (log10 PFU/mL)Mean Days of Viral Shedding
Placebo4.5 ± 0.48.2 ± 1.2
Acyclovir (comparator)3.2 ± 0.34.1 ± 0.8
This compound (Low Dose)2.1 ± 0.2 1.9 ± 0.5
This compound (High Dose)Below Limit of Detection 0.5 ± 0.2

*p<0.05, **p<0.01 compared to placebo. Data is representative and synthesized from qualitative descriptions in published studies.

Pharmacokinetics of this compound in Guinea Pigs

A favorable pharmacokinetic profile is crucial for the efficacy of an antiviral agent. While a complete pharmacokinetic profile for this compound in guinea pigs is not fully available in the public domain, some key parameters have been reported.

Table 3: Known Pharmacokinetic Parameters of this compound in Guinea Pigs

ParameterValueReference
Brain/Plasma Ratio 2.4 - 3.4Gege et al. (2025)
Primary Route of Excretion BiliaryGege et al. (2025)
Plasma Concentration after Oral Dosing Maintained above IC50 with intermittent dosingBernstein et al. (2023)

Note: Cmax, Tmax, half-life, and clearance data in guinea pigs are not yet publicly available.

Experimental Protocols

The following are detailed protocols for establishing a recurrent HSV-2 genital infection model in guinea pigs and for evaluating the therapeutic efficacy of this compound.

Protocol 1: Induction of Recurrent Genital Herpes in Female Guinea Pigs

dot

Protocol1_Workflow Animal_Prep 1. Animal Preparation Female Hartley Guinea Pigs (300-350g) Inoculation 2. Intravaginal Inoculation 10^5 - 10^6 PFU HSV-2 (e.g., MS strain) Animal_Prep->Inoculation Primary_Infection 3. Primary Infection Monitoring Daily Lesion Scoring (Days 4-14) Vaginal Swabs for Viral Titer Inoculation->Primary_Infection Latency 4. Establishment of Latency Resolution of primary lesions (Days 15-21) Primary_Infection->Latency Recurrence 5. Spontaneous Recurrence Monitoring for recurrent lesions and viral shedding (Day 22+) Latency->Recurrence caption Workflow for HSV-2 Infection in Guinea Pigs Protocol2_Workflow Start Start: Day 21 Post-Infection (Latency Established) Randomization 1. Randomization of Animals (Placebo, Acyclovir, this compound groups) Start->Randomization Treatment 2. Treatment Administration Oral gavage or medicated chow (Specify dose and frequency) Randomization->Treatment Monitoring 3. Daily Monitoring for Recurrence (e.g., Days 22-85) - Lesion Scoring - Vaginal Swabs for Viral Shedding Treatment->Monitoring Data_Collection 4. Data Collection and Analysis - Cumulative Lesion Scores - Number of Recurrence Days - Viral Titers Monitoring->Data_Collection Endpoint Endpoint: Euthanasia and Tissue Collection (e.g., Day 86) Dorsal Root Ganglia for Latency Analysis Data_Collection->Endpoint caption Workflow for this compound Efficacy Testing

References

Application Notes and Protocols for Assessing Nervous System Penetration of Adibelivir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adibelivir (IM-250) is an orally active helicase-primase inhibitor demonstrating potent activity against Herpes Simplex Virus (HSV) infections.[1][2] A critical aspect of its therapeutic potential, particularly for neurotropic HSV infections like herpes encephalitis, is its ability to penetrate the central nervous system (CNS).[1][2] Effective treatment of such conditions necessitates adequate drug concentrations within the nervous system.[1][2] Recent preclinical studies have shown that this compound achieves significant exposure in the nervous system, a characteristic not shared by all helicase-primase inhibitors.[1][2]

These application notes provide a detailed protocol for assessing the nervous system penetration of this compound, summarizing key preclinical data and outlining methodologies for in vitro and in vivo evaluation.

Data Presentation: this compound Nervous System Penetration

The following tables summarize the quantitative data from preclinical studies on this compound's penetration into the brain and neuronal ganglia across different animal species. This data highlights this compound's favorable distribution to the nervous system compared to other helicase-primase inhibitors.

Table 1: Brain-to-Plasma Concentration Ratios of Helicase-Primase Inhibitors

CompoundBrain/Plasma RatioSpeciesNotes
This compound (IM-250) 0.5 - 4.0 Mouse, Rat, DogDemonstrates significant penetration into the brain.[1][2]
Amenamevir< 0.1Not SpecifiedLow brain penetration observed.[1][2]
Pritelivir< 0.1Not SpecifiedLow brain penetration observed.[1][2]
ABI-5366< 0.1Not SpecifiedLow brain penetration observed.[1][2]

Table 2: this compound Tissue Distribution in Beagle Dogs (Multiple Dosing)

TissueTissue/Plasma Ratio
Brain0.5 - 1.2
Ganglia0.5 - 1.2
Spinal Cord0.5 - 1.2
Cerebrospinal Fluid (CSF)~0.01

Data from beagle dogs after 8 consecutive daily oral doses of 100 mg/kg this compound.[2] The lower CSF-to-plasma ratio is attributed to the high protein binding of this compound (~99%), with the unbound fraction in the CSF being approximately 100 nM.[2]

Experimental Protocols

In Vitro Blood-Brain Barrier (BBB) Permeability Assay

This protocol outlines an in vitro method to assess the permeability of this compound across the blood-brain barrier using a cell-based model.[3][4][5][6][7]

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a cellular model of the BBB.

Materials:

  • Human Brain Microvascular Endothelial Cells (HBMEC)

  • Human Astrocytes

  • Transwell® inserts (e.g., 24-well format with 0.4 µm pore size)

  • Cell culture medium and supplements

  • This compound (with a validated analytical method for quantification, e.g., LC-MS/MS)

  • Lucifer yellow (paracellular permeability marker)

  • Trans-Epithelial Electrical Resistance (TEER) measurement system

Methodology:

  • Cell Culture:

    • Culture HBMEC and astrocytes according to standard protocols.

  • Co-culture BBB Model Setup:

    • Coat the apical side of the Transwell® inserts with a suitable extracellular matrix protein (e.g., collagen).

    • Seed HBMEC on the apical side of the Transwell® inserts and astrocytes on the basolateral side of the well.

    • Allow the cells to co-culture and form a tight monolayer.

  • Barrier Integrity Assessment:

    • Monitor the formation of a tight barrier by measuring the TEER daily. The model is ready for the permeability assay once the TEER values are stable and high (typically >150 Ω·cm²).

    • Confirm low paracellular permeability by testing the flux of Lucifer yellow.

  • Permeability Assay:

    • Replace the medium in the apical and basolateral compartments with a transport buffer.

    • Add this compound to the apical (donor) compartment at a known concentration.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) compartment.

    • Immediately after each sampling, replace the volume with fresh transport buffer.

    • At the end of the experiment, collect samples from the apical compartment.

  • Quantification and Analysis:

    • Determine the concentration of this compound in all samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of drug appearance in the receiver compartment.

      • A is the surface area of the Transwell® membrane.

      • C0 is the initial concentration of the drug in the donor compartment.

In Vivo Assessment of CNS Penetration in a Mouse Model

This protocol describes an in vivo study to determine the brain and plasma concentrations of this compound in mice, allowing for the calculation of the brain-to-plasma ratio.[8][9][10]

Objective: To quantify the concentration of this compound in the brain and plasma of mice after oral administration and determine the brain-to-plasma concentration ratio.

Materials:

  • This compound

  • Appropriate vehicle for oral administration

  • Male or female mice (e.g., C57BL/6, 8-10 weeks old)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Brain tissue homogenization equipment

  • Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Methodology:

  • Animal Dosing:

    • Administer a single oral dose of this compound to a cohort of mice. A typical dose might be in the range of 10-50 mg/kg.

  • Sample Collection:

    • At predetermined time points post-dosing (e.g., 1, 2, 4, 8, 24 hours), euthanize a subset of animals.

    • Immediately collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge the blood to separate the plasma.

    • Perfuse the animals with saline to remove blood from the brain tissue.

    • Carefully dissect the whole brain.

  • Sample Processing:

    • Store plasma samples at -80°C until analysis.

    • Weigh the brain tissue and homogenize it in a suitable buffer.

  • Quantification:

    • Determine the concentration of this compound in plasma and brain homogenates using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio at each time point by dividing the concentration of this compound in the brain (ng/g) by the concentration in plasma (ng/mL).

Cerebrospinal Fluid (CSF) Sampling for this compound Concentration

This protocol details the collection of cerebrospinal fluid (CSF) from anesthetized rodents to measure this compound concentration in this compartment.[11][12]

Objective: To determine the concentration of this compound in the CSF.

Materials:

  • Anesthetized rodent (e.g., rat or mouse)

  • Stereotaxic frame

  • Capillary tubes

  • Collection vials

Methodology:

  • Animal Preparation:

    • Anesthetize the animal and place it in a stereotaxic frame.

  • CSF Collection:

    • Access the cisterna magna by making a small incision at the base of the skull.

    • Carefully insert a capillary tube into the cisterna magna to collect CSF.

    • Collect the desired volume of CSF into a pre-chilled tube.

  • Sample Analysis:

    • Analyze the this compound concentration in the CSF using a highly sensitive analytical method like LC-MS/MS.

Mandatory Visualizations

G cluster_invitro In Vitro BBB Permeability Workflow culture HBMEC & Astrocyte Culture coculture Co-culture on Transwell® Insert culture->coculture teer TEER & Lucifer Yellow Assay (Barrier Integrity Check) coculture->teer dosing Apical Dosing of this compound teer->dosing sampling Basolateral Sampling at Time Points dosing->sampling analysis LC-MS/MS Analysis sampling->analysis papp Calculate Papp analysis->papp

Caption: Workflow for the in vitro blood-brain barrier permeability assay.

G cluster_invivo In Vivo CNS Penetration Workflow dosing Oral Administration of this compound to Mice euthanasia Euthanasia at Timed Intervals dosing->euthanasia collection Blood & Brain Collection euthanasia->collection processing Plasma Separation & Brain Homogenization collection->processing analysis LC-MS/MS Analysis processing->analysis ratio Calculate Brain/Plasma Ratio analysis->ratio

Caption: Workflow for the in vivo assessment of CNS penetration.

G cluster_pathway HSV Latency and Reactivation Signaling in Neurons cluster_signaling Cellular Signaling Pathways Stress Stress Stimuli (UV, Fever, etc.) Neuron Latently Infected Neuron Stress->Neuron PI3K PI3K/AKT Neuron->PI3K activates Wnt Wnt/β-catenin Neuron->Wnt activates MAPK MAPK Neuron->MAPK activates JNK JNK Neuron->JNK activates HSV_Latency HSV Genome (Latent State) PI3K->HSV_Latency induces Wnt->HSV_Latency induces MAPK->HSV_Latency induces JNK->HSV_Latency induces Reactivation Viral Reactivation (Lytic Gene Expression) HSV_Latency->Reactivation HP_Complex Helicase-Primase Complex Reactivation->HP_Complex requires This compound This compound This compound->HP_Complex inhibits

Caption: Signaling pathways involved in HSV latency and reactivation in neurons.

References

Application Notes and Protocols for In Vivo Experiments with Adibelivir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adibelivir (also known as IM-250) is a potent, orally active small molecule inhibitor of the herpes simplex virus (HSV) helicase-primase complex.[1][2] This novel mechanism of action makes it a promising candidate for the treatment of HSV infections, including strains resistant to existing antiviral therapies.[3][4][5] this compound has demonstrated efficacy in preclinical animal models, reducing viral load and reactivation of latent HSV.[6] These application notes provide detailed protocols for the formulation and administration of this compound for in vivo experiments, specifically in murine models, to aid researchers in the evaluation of its pharmacokinetic and pharmacodynamic properties.

Data Presentation

In Vitro Efficacy of this compound
Virus StrainCell LineIC50 (nM)
HSV-1 (Strain Cl1)Vero19
HSV-2 (Strain MS)Vero28
HSV-1Vero~20

Source:[1]

In Vivo Efficacy of this compound in Murine Models
Animal ModelAdministration RouteDosageKey Findings
BALB/c mice (intranasal HSV-1 lethal infection)Oral4-10 mg/kgSignificantly increased survival rate, reduced clinical scores, and viral load in lungs and brains.[1]
Swiss Webster mice (corneal HSV-1 infection)Oral gavage10 mg/kg (single dose)Blocked viral reactivation in 100% of mice.[1]
Female Hartley guinea pigs (intravaginal HSV-2)Oral150-500 mg/kg (weekly for 12 weeks)Inhibited subsequent relapses after 7 cycles.[1]

Signaling Pathway and Mechanism of Action

This compound targets the helicase-primase complex of HSV, which is essential for the unwinding of viral DNA and the synthesis of RNA primers for DNA replication. By inhibiting this complex, this compound effectively halts viral DNA synthesis, thereby preventing viral replication.

Adibelivir_Mechanism_of_Action This compound Mechanism of Action cluster_virus HSV Replication Cycle cluster_drug Drug Action Viral_Entry Viral Entry Viral_DNA_Release Viral DNA Release Viral_Entry->Viral_DNA_Release Helicase_Primase_Complex Helicase-Primase Complex (UL5/UL8/UL52) Viral_DNA_Release->Helicase_Primase_Complex DNA_Unwinding DNA Unwinding Helicase_Primase_Complex->DNA_Unwinding RNA_Primer_Synthesis RNA Primer Synthesis Helicase_Primase_Complex->RNA_Primer_Synthesis Viral_DNA_Polymerase Viral DNA Polymerase DNA_Unwinding->Viral_DNA_Polymerase RNA_Primer_Synthesis->Viral_DNA_Polymerase Viral_DNA_Replication Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA_Replication Virion_Assembly Virion Assembly & Egress Viral_DNA_Replication->Virion_Assembly This compound This compound This compound->Helicase_Primase_Complex Inhibition

Caption: Mechanism of this compound targeting the HSV helicase-primase complex.

Experimental Protocols

Formulation of this compound for Oral Gavage

This compound is reported to be soluble in DMSO.[2] However, for in vivo oral administration, a vehicle with low toxicity is required. A co-solvent or suspension formulation is recommended. The following protocol describes the preparation of a solution/suspension of this compound suitable for oral gavage in mice.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 400 (PEG400), sterile

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg) and the average weight of the mice, calculate the total amount of this compound needed. For a 25g mouse, a 10 mg/kg dose requires 0.25 mg of this compound.

  • Prepare the vehicle: A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG400, and saline/PBS. A recommended starting ratio is 10% DMSO, 40% PEG400, and 50% saline/PBS (v/v/v).

  • Dissolve this compound:

    • Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.

    • Add the required volume of DMSO to dissolve the this compound. Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.

    • Add the required volume of PEG400 and vortex until the solution is homogeneous.

    • Finally, add the sterile saline or PBS to the desired final volume and vortex thoroughly. The final formulation may be a clear solution or a fine suspension.

  • Final Concentration: The final concentration of the formulation should be calculated to allow for a dosing volume of 5-10 mL/kg. For a 25g mouse, this corresponds to a volume of 125-250 µL.

  • Storage: The formulation should be prepared fresh before each experiment. If short-term storage is necessary, it should be stored at 4°C and protected from light. The stability of this compound in this specific vehicle should be determined empirically. The stock solution of this compound in DMSO can be stored at -20°C for one month or -80°C for six months.[1]

Experimental Workflow for Oral Gavage

Oral_Gavage_Workflow Oral Gavage Experimental Workflow Animal_Acclimatization Animal Acclimatization Dose_Calculation Dose Calculation & Formulation Preparation Animal_Acclimatization->Dose_Calculation Animal_Restraint Animal Restraint Dose_Calculation->Animal_Restraint Gavage_Needle_Insertion Gavage Needle Insertion Animal_Restraint->Gavage_Needle_Insertion Compound_Administration Compound Administration Gavage_Needle_Insertion->Compound_Administration Post_Administration_Monitoring Post-Administration Monitoring Compound_Administration->Post_Administration_Monitoring Data_Collection Data Collection (e.g., blood sampling, tissue harvesting) Post_Administration_Monitoring->Data_Collection

Caption: Workflow for oral administration of this compound via gavage.

Protocol for Oral Gavage in Mice

This protocol is a standard procedure for oral administration of substances to mice.[7][8][9]

Materials:

  • Prepared this compound formulation

  • Appropriately sized gavage needles (18-20 gauge for adult mice, with a rounded tip)[7]

  • 1 mL syringes

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh the mouse accurately to calculate the precise volume of the formulation to be administered.

    • The maximum recommended dosing volume for mice is 10 mL/kg.[7][9]

  • Syringe Preparation:

    • Draw the calculated volume of the this compound formulation into a 1 mL syringe.

    • Ensure there are no air bubbles in the syringe.

    • Attach the gavage needle to the syringe.

  • Animal Restraint:

    • Gently but firmly restrain the mouse by scruffing the back of the neck to immobilize the head. The body should be held in a vertical position.

  • Gavage Needle Insertion:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The mouse will typically swallow as the needle enters the esophagus. The needle should pass smoothly without resistance. Do not force the needle. If resistance is met, withdraw and re-attempt.

  • Compound Administration:

    • Once the needle is correctly positioned in the esophagus (the tip should be approximately at the level of the last rib), slowly administer the formulation.

  • Post-Administration:

    • Gently remove the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or coughing, for at least 15-30 minutes.[10]

    • Continue periodic monitoring over the next 24 hours.

Safety and Toxicology Considerations

While specific toxicity data for this compound is not extensively published in the available search results, general principles of drug safety evaluation should be followed. The choice of vehicle is critical to minimize local and systemic toxicity.[11] DMSO, while an excellent solvent, can cause irritation and systemic toxicity at high concentrations.[11] The proposed vehicle composition aims to mitigate this by using a low percentage of DMSO in combination with well-tolerated excipients like PEG400 and saline. Researchers should always perform pilot studies to assess the tolerability of the formulation in a small group of animals before proceeding with larger efficacy studies. Any adverse effects should be carefully documented and reported.

Conclusion

This compound is a promising antiviral agent with a novel mechanism of action. The protocols outlined in these application notes provide a framework for the formulation and in vivo administration of this compound in murine models. Adherence to these guidelines will facilitate reproducible and reliable preclinical evaluation of this compound. Researchers are encouraged to optimize the formulation and administration procedures based on their specific experimental needs and institutional guidelines.

References

Adibelivir (IM-250): Application Notes and Protocols for Measuring Antiviral Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo efficacy of Adibelivir (IM-250), a potent, orally bioavailable helicase-primase inhibitor, against Herpes Simplex Virus (HSV) infections. The following protocols are based on established preclinical studies and are intended to guide researchers in designing and executing experiments to evaluate the effect of this compound on viral load in relevant animal models.

Mechanism of Action

This compound is a next-generation helicase-primase inhibitor that targets the HSV DNA replication machinery.[1] Unlike nucleoside analogs, which target the viral DNA polymerase, this compound binds to the helicase-primase complex, composed of the UL5, UL8, and UL52 proteins.[2] This complex is essential for unwinding the double-stranded viral DNA at the replication fork, a critical step for viral genome replication.[3][4] By inhibiting the helicase-primase complex, this compound effectively halts viral DNA synthesis and subsequent viral replication.[1]

Adibelivir_Mechanism_of_Action cluster_virus Herpes Simplex Virus Replication cluster_drug This compound Action Viral_DNA Viral dsDNA Helicase_Primase_Complex Helicase-Primase Complex (UL5/UL8/UL52) Viral_DNA->Helicase_Primase_Complex unwinding Unwound_DNA Unwound ssDNA Helicase_Primase_Complex->Unwound_DNA DNA_Polymerase Viral DNA Polymerase Unwound_DNA->DNA_Polymerase replication New_Viral_DNA New Viral DNA Strands DNA_Polymerase->New_Viral_DNA This compound This compound (IM-250) This compound->Helicase_Primase_Complex inhibits

Caption: this compound inhibits the HSV helicase-primase complex, preventing the unwinding of viral dsDNA and subsequent DNA replication.

Quantitative Data on Viral Load Reduction

This compound has demonstrated significant efficacy in reducing viral load in various preclinical animal models of HSV infection. The following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy of this compound in a Murine Model of Lethal HSV-1 Infection
Animal ModelVirus Strain & InoculationTreatment RegimenTissueViral Load ReductionReference
BALB/c MiceHSV-1 (Intranasal)4 mg/kg/day this compound (oral)Brain440-fold reduction in viral genome copies vs. vehicle[5]
BALB/c MiceHSV-1 (Intranasal)10 mg/kg/day this compound (oral)Lungs & BrainsSignificant reduction in viral genome copies vs. vehicle and valacyclovir[5]
Table 2: Efficacy of this compound in a Guinea Pig Model of Recurrent Genital Herpes
Animal ModelVirus Strain & InoculationTreatment RegimenOutcomeReference
Hartley Guinea PigsHSV-2 (MS strain, Intravaginal)150-500 mg/kg this compound in diet (oral, weekly intervals for 12 weeks)Inhibition of subsequent relapses[6]
Hartley Guinea PigsHSV-2 (MS strain, Intravaginal)Intermittent therapy with IM-250Significantly reduced reactivation frequency[5]
Table 3: Efficacy of this compound in a Murine Model of Ocular HSV-1 Infection and Latency
Animal ModelVirus Strain & InoculationTreatment RegimenOutcomeReference
Swiss Webster MiceHSV-1 (17VP16pLacZ, Ocular)10 mg/kg this compound (single oral gavage)Blocked viral reactivation in 100% of mice[6]

Experimental Protocols

The following are detailed protocols for evaluating the in vivo efficacy of this compound in reducing viral load in murine models of HSV-1 infection.

Protocol 1: Murine Model of Lethal HSV-1 Encephalitis

This model is suitable for assessing the ability of this compound to prevent mortality and reduce viral load in the central nervous system.

Materials:

  • This compound (IM-250)

  • Vehicle control (e.g., 0.5% carboxymethylcellulose)

  • 6- to 8-week-old female BALB/c mice

  • HSV-1 strain (e.g., a neurovirulent strain)

  • Anesthetic (e.g., isoflurane)

  • Sterile phosphate-buffered saline (PBS)

  • Tissue homogenization equipment

  • DNA extraction kit

  • qPCR instrument and reagents

Procedure:

  • Animal Acclimatization: House mice in a specific pathogen-free facility for at least one week prior to the experiment.

  • Virus Inoculation:

    • Anesthetize mice lightly with isoflurane.

    • Inoculate intranasally with a lethal dose of HSV-1 (e.g., 10^5 Plaque Forming Units in 10 µL of PBS per nostril).

  • Treatment Administration:

    • Initiate treatment at a specified time post-infection (e.g., 6, 24, 48, or 72 hours).

    • Administer this compound or vehicle control orally via gavage at the desired dose (e.g., 4 or 10 mg/kg/day).

    • Continue daily treatment for a predetermined duration (e.g., 5-7 days).

  • Monitoring:

    • Monitor mice daily for clinical signs of disease (e.g., weight loss, ruffled fur, neurological symptoms) and survival.

  • Viral Load Quantification:

    • At selected time points post-infection, euthanize a subset of mice.

    • Harvest tissues of interest (e.g., brain, lungs).

    • Homogenize tissues and extract total DNA using a commercial kit.

    • Perform quantitative PCR (qPCR) to determine the number of viral genome copies per microgram of host DNA.

Lethal_HSV1_Model_Workflow Start Start Acclimatization Animal Acclimatization (BALB/c Mice) Start->Acclimatization Infection Intranasal HSV-1 Inoculation Acclimatization->Infection Treatment Oral Administration (this compound or Vehicle) Infection->Treatment Monitoring Daily Monitoring (Clinical Score & Survival) Treatment->Monitoring Euthanasia Euthanasia & Tissue Harvest (Brain, Lungs) Monitoring->Euthanasia DNA_Extraction DNA Extraction Euthanasia->DNA_Extraction qPCR qPCR for Viral Load Quantification DNA_Extraction->qPCR Data_Analysis Data Analysis qPCR->Data_Analysis

Caption: Experimental workflow for the murine lethal HSV-1 encephalitis model.

Protocol 2: Murine Model of Ocular HSV-1 Infection and Latency

This model is used to evaluate the effect of this compound on acute viral replication in the eye and its ability to prevent the establishment or reactivation of latent infection in the trigeminal ganglia.

Materials:

  • This compound (IM-250)

  • Vehicle control

  • 6- to 8-week-old female Swiss Webster mice

  • HSV-1 strain (e.g., 17VP16pLacZ)

  • Proparacaine hydrochloride (0.5%)

  • Sterile PBS

  • Corneal scarification instrument

  • Tear film collection supplies

  • Tissue homogenization equipment

  • DNA extraction kit

  • qPCR instrument and reagents

Procedure:

  • Animal Acclimatization: As described in Protocol 1.

  • Virus Inoculation:

    • Anesthetize mice and apply one drop of proparacaine hydrochloride to each eye.

    • Gently scarify the corneal epithelium.

    • Apply a suspension of HSV-1 (e.g., 2 x 10^5 PFU in 5 µL) to the surface of each eye.

  • Treatment Administration:

    • Administer this compound or vehicle control orally via gavage at the desired dose and schedule (e.g., a single dose of 10 mg/kg).

  • Acute Viral Replication Measurement:

    • On days 1, 3, 5, and 7 post-infection, collect tear film by washing the eyes with sterile PBS.

    • Determine the viral titer in the tear film using a standard plaque assay on Vero cells.

  • Latency and Reactivation Assessment:

    • At a time point when latency is established (e.g., >30 days post-infection), euthanize the mice.

    • Harvest trigeminal ganglia.

    • To assess latent viral load, extract DNA from the ganglia and perform qPCR for the viral genome.

    • To assess reactivation, co-culture the ganglia with a monolayer of permissive cells (e.g., Vero cells) and monitor for cytopathic effect.

Ocular_HSV1_Model_Workflow Start Start Acclimatization Animal Acclimatization (Swiss Webster Mice) Start->Acclimatization Infection Ocular HSV-1 Inoculation Acclimatization->Infection Treatment Oral Administration (this compound or Vehicle) Infection->Treatment Acute_Phase Acute Phase Viral Titer (Tear Film Plaque Assay) Treatment->Acute_Phase Latency_Phase Latency Phase (>30 days) Acute_Phase->Latency_Phase Euthanasia Euthanasia & Ganglia Harvest Latency_Phase->Euthanasia Latent_Load Latent Viral Load (qPCR) Euthanasia->Latent_Load Reactivation Reactivation Assay (Explant Co-culture) Euthanasia->Reactivation Data_Analysis Data Analysis Latent_Load->Data_Analysis Reactivation->Data_Analysis

Caption: Experimental workflow for the murine ocular HSV-1 infection and latency model.

References

Troubleshooting & Optimization

improving Adibelivir solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Adibelivir. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro assays, with a specific focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). This compound is soluble in DMSO at a concentration of 125 mg/mL (287.02 mM); however, sonication may be required to achieve complete dissolution.[1][2] It is also crucial to use a fresh, anhydrous grade of DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1]

Q2: I observed precipitation when diluting my this compound DMSO stock solution into aqueous media for my assay. Why is this happening and how can I prevent it?

A2: Precipitation upon dilution of a DMSO stock into aqueous buffers (e.g., PBS, cell culture media) is a common issue for hydrophobic compounds like this compound. This occurs because the compound's solubility is significantly lower in aqueous solutions than in DMSO. When the DMSO concentration is rapidly decreased, the this compound concentration may exceed its solubility limit in the aqueous medium, causing it to precipitate out of solution.

To prevent this, it is recommended to:

  • Perform serial dilutions: Instead of a single large dilution, perform one or more intermediate dilution steps.

  • Ensure rapid mixing: Add the this compound stock solution dropwise to the aqueous buffer while gently vortexing or stirring to promote rapid dispersion.

  • Maintain a low final DMSO concentration: The final concentration of DMSO in your cell-based assay should be kept as low as possible, ideally at or below 0.1%, although concentrations up to 0.5% may be tolerated by some cell lines.[3][4] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

  • Pre-warm your solutions: Ensure that both the this compound stock solution and the aqueous diluent are at the same temperature (e.g., room temperature or 37°C) before mixing to avoid temperature shock-induced precipitation.

Q3: What is the maximum recommended final concentration of DMSO for cell-based assays?

A3: The maximum tolerated DMSO concentration can vary between cell lines. For sensitive cell lines, it is advisable to keep the final DMSO concentration at or below 0.1%.[3][4] However, many common cell lines, such as Vero cells (often used for HSV assays), can tolerate slightly higher concentrations. Studies have shown that Vero cells may tolerate DMSO concentrations up to 2.5% for short-term incubations without significant cytotoxicity.[5] It is best practice to perform a preliminary experiment to determine the maximum DMSO concentration that does not affect the viability or phenotype of your specific cell line under your experimental conditions.

Q4: Can I use other solvents to dissolve this compound for in vitro assays?

A4: While other organic solvents might be capable of dissolving this compound, DMSO is the most commonly reported and characterized solvent for this compound.[1][2] If you need to avoid DMSO, you may need to explore other solubilization techniques, such as the use of co-solvents (e.g., ethanol), surfactants, or cyclodextrins. However, the compatibility and potential effects of these agents on your specific assay would need to be thoroughly validated.

Troubleshooting Guide: this compound Precipitation in Aqueous Media

Symptom Potential Cause Recommended Solution
Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer. The concentration of this compound exceeds its solubility limit in the final aqueous medium. The dilution was performed too rapidly without adequate mixing.- Decrease the final concentration of this compound in the assay. - Perform serial dilutions with intermediate steps. - Add the this compound stock dropwise to the aqueous buffer while vortexing.
The solution is initially clear but becomes cloudy or forms a precipitate over time. The compound is slowly precipitating out of a supersaturated solution. The temperature of the solution has changed, affecting solubility.- Prepare fresh working solutions immediately before use. - Maintain a constant temperature for your solutions. - Consider the use of a low concentration of a biocompatible surfactant to improve stability, but validate its compatibility with your assay.
Inconsistent results are observed between experiments. Inconsistent preparation of this compound working solutions. Use of old or hygroscopic DMSO for stock preparation.- Standardize the protocol for preparing working solutions, including dilution steps and mixing. - Use fresh, anhydrous grade DMSO to prepare stock solutions. Aliquot and store stock solutions at -20°C or -80°C to minimize freeze-thaw cycles and water absorption.[1]

Data Presentation

Table 1: this compound Solubility and Recommended Concentrations

Parameter Value Notes
Molecular Formula C₂₀H₁₉F₂N₃O₂S₂
Molecular Weight 435.51 g/mol
Solubility in DMSO 125 mg/mL (287.02 mM)Sonication may be required. Use fresh, anhydrous DMSO.[1][2]
Aqueous Solubility Low (specific value not reported)Expected to be significantly lower than in DMSO.
Recommended Stock Solution Concentration 10-50 mM in DMSOA higher concentration stock allows for smaller volumes to be used for dilution, minimizing the final DMSO concentration.
Recommended Final DMSO Concentration in Cell Culture ≤ 0.5% (ideally ≤ 0.1%)Cell line-dependent. A vehicle control is essential.[3][4]
Reported IC₅₀ in Vero cells (HSV-1) ~20 nMThis provides a target concentration range for antiviral assays.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for an In Vitro Antiviral Assay

1. Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Sterile, pre-warmed (37°C) cell culture medium (e.g., DMEM)

  • Vortex mixer

  • Sonicator (optional)

2. Preparation of a 50 mM this compound Stock Solution in DMSO:

  • Calculate the mass of this compound needed. For 1 mL of a 50 mM stock solution: 0.050 mol/L * 435.51 g/mol * 0.001 L = 0.02178 g (21.78 mg).

  • Weigh out the calculated amount of this compound powder into a sterile microcentrifuge tube.

  • Add the corresponding volume of sterile, anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[1]

3. Preparation of a 10 µM this compound Working Solution (Final DMSO concentration ≤ 0.1%):

  • Intermediate Dilution:

    • Thaw an aliquot of the 50 mM this compound stock solution.

    • Prepare a 1:100 intermediate dilution by adding 2 µL of the 50 mM stock to 198 µL of pre-warmed cell culture medium. This results in a 500 µM solution in 1% DMSO. Vortex gently.

  • Final Dilution:

    • Prepare a 1:50 final dilution by adding 20 µL of the 500 µM intermediate solution to 980 µL of pre-warmed cell culture medium. This results in a final this compound concentration of 10 µM with a final DMSO concentration of 0.02%.

    • Vortex gently but thoroughly.

  • Use the final working solution immediately in your assay.

Visualizations

HSV DNA Replication and the Target of this compound

This compound is an inhibitor of the herpes simplex virus (HSV) helicase-primase complex.[1] This complex is essential for viral DNA replication. The helicase component (UL5) unwinds the double-stranded viral DNA, while the primase component (UL52) synthesizes short RNA primers necessary for the initiation of DNA synthesis by the viral DNA polymerase.[6][7][8] By inhibiting the helicase-primase complex, this compound effectively halts viral genome replication.

HSV_Replication_Pathway HSV DNA Replication and this compound's Mechanism of Action cluster_host_cell Host Cell Nucleus cluster_replisome HSV Replisome Viral dsDNA Viral dsDNA Helicase-Primase Complex (UL5/UL52/UL8) Helicase-Primase Complex (UL5/UL52/UL8) Viral dsDNA->Helicase-Primase Complex (UL5/UL52/UL8) unwinds Unwound ssDNA Unwound ssDNA Unwound ssDNA->Helicase-Primase Complex (UL5/UL52/UL8) synthesizes primers on DNA Polymerase DNA Polymerase Unwound ssDNA->DNA Polymerase template for RNA Primers RNA Primers RNA Primers->DNA Polymerase initiates Replicated Viral DNA Replicated Viral DNA Helicase-Primase Complex (UL5/UL52/UL8)->Unwound ssDNA Helicase-Primase Complex (UL5/UL52/UL8)->RNA Primers DNA Polymerase->Replicated Viral DNA synthesizes This compound This compound This compound->Helicase-Primase Complex (UL5/UL52/UL8) Inhibits

Caption: Mechanism of this compound in inhibiting HSV DNA replication.

Troubleshooting Workflow for this compound Solubility Issues

This workflow provides a logical sequence of steps to diagnose and resolve precipitation issues encountered when preparing this compound for in vitro assays.

Troubleshooting_Workflow Troubleshooting this compound Precipitation start Precipitation Observed in Aqueous Solution check_dmso Is the final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Reduce final DMSO concentration (ideally to <= 0.1%) check_dmso->reduce_dmso Yes check_dilution Was a single-step dilution performed? check_dmso->check_dilution No reduce_dmso->check_dilution serial_dilution Implement serial dilutions with an intermediate step check_dilution->serial_dilution Yes check_mixing Was the solution mixed rapidly during dilution? check_dilution->check_mixing No serial_dilution->check_mixing improve_mixing Add stock dropwise to buffer while vortexing check_mixing->improve_mixing No check_concentration Is the final this compound concentration very high? check_mixing->check_concentration Yes improve_mixing->check_concentration lower_concentration Lower the final this compound concentration if possible check_concentration->lower_concentration Yes check_temp Were solutions at different temperatures? check_concentration->check_temp No lower_concentration->check_temp equilibrate_temp Equilibrate solutions to the same temperature before mixing check_temp->equilibrate_temp Yes end_success Solution remains clear check_temp->end_success No equilibrate_temp->end_success

Caption: A step-by-step guide to resolving this compound precipitation.

References

Adibelivir Stability & Storage: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice regarding the stability and storage of Adibelivir (IM-250).

Frequently Asked Questions (FAQs)

1. How should I store this compound powder?

This compound powder should be stored under controlled temperatures to ensure its long-term stability. For optimal shelf-life, store the powder at -20°C for up to three years or at 4°C for up to two years.[1]

2. What is the recommended solvent for creating stock solutions?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1] this compound is soluble in DMSO up to 125 mg/mL (287.02 mM), though ultrasonication may be required to achieve complete dissolution.[1]

3. How should I store this compound stock solutions?

Prepared stock solutions in DMSO are stable for up to six months when stored at -80°C and for up to one month when stored at -20°C.[1][2][3] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2]

4. What is the stability of this compound in aqueous solutions like PBS or cell culture media?

There is limited published data on the long-term stability of this compound in aqueous buffers. Like many small molecule inhibitors, this compound may be susceptible to hydrolysis in aqueous environments. Therefore, it is best practice to prepare fresh dilutions in your aqueous buffer or media from the DMSO stock solution immediately before each experiment. Avoid storing this compound in aqueous solutions for extended periods.

5. How many freeze-thaw cycles can a stock solution tolerate?

The effect of multiple freeze-thaw cycles on this compound stability has not been publicly documented. The standard recommendation is to aliquot stock solutions after preparation to avoid repeated temperature cycling, which can introduce moisture and promote degradation.[2]

6. Is this compound sensitive to light?

Photostability studies are a standard part of drug development according to ICH guidelines (Q1B).[4][5] While specific photostability data for this compound is not available, it is recommended to protect both the solid compound and its solutions from light to minimize the risk of photodegradation. Store the powder in its original vial and wrap solution containers in aluminum foil or use amber vials.

Data Summary Tables

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureShelf LifeSource
Powder -20°C3 years[1]
4°C2 years[1]
Stock Solution (in DMSO) -80°C6 months[1][2][3]
-20°C1 month[1][2][3]

Table 2: Illustrative Example of this compound Forced Degradation Results

This table presents hypothetical data to illustrate potential degradation under stress conditions. Actual results may vary.

Stress ConditionDurationTemperature% Degradation (Illustrative)
Acid Hydrolysis (0.1 N HCl)24 hours60°C~12%
Base Hydrolysis (0.1 N NaOH)24 hours60°C~18%
Oxidation (6% H₂O₂)24 hoursRoom Temp~25%
Thermal 48 hours80°C~8%
Photolytic (ICH Q1B)1.2 million lux hours & 200 W h/m²25°C~15%

Experimental Protocols

Protocol 1: Example Stability-Indicating RP-HPLC Method

This protocol is a representative method for assessing the purity and stability of this compound. Method validation according to ICH guidelines is required before use.[2][3][6]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-32 min: 80% to 20% B

    • 32-40 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Sample Preparation: Dilute this compound stock solution in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 20 µg/mL.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[7][8][9]

  • Preparation: Prepare solutions of this compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Add an equal volume of 0.2 N HCl to the drug solution to achieve a final acid concentration of 0.1 N. Incubate at 60°C. Withdraw samples at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH before HPLC analysis.

  • Base Hydrolysis: Add an equal volume of 0.2 N NaOH to the drug solution for a final concentration of 0.1 N. Incubate at 60°C. Withdraw and neutralize samples with 0.1 N HCl at the same time points as the acid hydrolysis.

  • Oxidative Degradation: Add an equal volume of 12% H₂O₂ to the drug solution for a final concentration of 6%. Keep at room temperature, protected from light. Withdraw samples at 2, 4, 8, and 24 hours.

  • Thermal Degradation: Store the drug solution at 80°C, protected from light. Withdraw samples at 24 and 48 hours. Also, analyze the solid powder stored under the same conditions.

  • Photostability: Expose the drug solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][10] A control sample should be stored in the dark under the same temperature conditions.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described above. The goal is to achieve 10-30% degradation to ensure that the method can effectively separate the parent compound from its degradants.[11]

Troubleshooting Guides & Visualizations

Issue: Inconsistent or lower-than-expected activity in my cell-based assay.

If you are experiencing variability or a loss of potency in your experiments, compound instability may be a contributing factor. Follow this workflow to troubleshoot the issue.

G cluster_0 Troubleshooting Workflow: Suspected Compound Instability A Inconsistent or Low Biological Activity Observed B Prepare Fresh Dilutions from DMSO Stock for Each Experiment A->B J Run Experiment with Freshly Prepared this compound B->J C Review Stock Solution Age and Storage Conditions D Is Stock Solution within Recommended Age and Temp? C->D E Prepare New Stock Solution from Powder D->E No F Check Purity of Stock Solution via HPLC D->F Yes E->F G Is Purity >98%? F->G H Problem Likely Related to Assay Conditions or Other Reagents G->H Yes I Degradation of Stock is Likely. Use New Stock and Aliquot. G->I No K Does Activity Return to Expected Levels? J->K K->C No K->H Yes G cluster_1 Plausible Degradation Pathway for this compound (Illustrative) This compound This compound (Parent Compound) DP1 DP1: Hydrolysis of Amide Bond This compound->DP1 Base/Acid Hydrolysis DP2 DP2: Oxidation of Sulfoximine This compound->DP2 Oxidation (H₂O₂) DP3 DP3: N-dealkylation This compound->DP3 Oxidation/Metabolism G cluster_2 Forced Degradation Study Workflow Start Prepare this compound Solution (~1 mg/mL) and Solid Sample Stress Expose Aliquots to Stress Conditions Start->Stress Acid Acid (0.1 N HCl, 60°C) Stress->Acid Base Base (0.1 N NaOH, 60°C) Stress->Base Oxidation Oxidation (6% H₂O₂, RT) Stress->Oxidation Thermal Thermal (80°C) Stress->Thermal Photo Photolytic (ICH Q1B) Stress->Photo Sampling Sample at Predetermined Time Points (e.g., 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Analysis Analyze via Stability-Indicating HPLC-UV Method Sampling->Analysis End Evaluate Degradation Profile & Method Specificity Analysis->End

References

Technical Support Center: Adibelivir Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and troubleshooting potential off-target effects of Adibelivir (IM-250).

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

This compound is an orally active helicase-primase inhibitor.[1][2] Its primary mechanism of action is the inhibition of the Herpes Simplex Virus (HSV) helicase-primase complex, which is essential for viral DNA replication.[1][3] This targeted action is designed to be specific to HSV-infected cells.

Q2: Are there any known off-target effects of this compound?

Currently, publicly available literature does not specify any confirmed off-target effects of this compound. As a relatively new investigational drug, comprehensive off-target profiling is an ongoing process. Preclinical studies have focused on its efficacy against HSV and have shown it to be well-tolerated in animal models.[4][5] However, the absence of evidence is not evidence of absence, and researchers should remain vigilant for potential off-target activities.

Q3: What are the common strategies to identify potential off-target effects of a new drug like this compound?

Several experimental and computational approaches can be employed to identify potential off-target effects. These can be broadly categorized as:

  • Computational and Predictive Methods: In silico analyses based on the chemical structure of this compound can predict potential interactions with a wide range of human proteins.[6]

  • High-Throughput Screening: Testing this compound against large panels of purified enzymes or receptors (e.g., kinase panels) can identify unintended molecular targets.[7]

  • Proteomics-Based Approaches: Techniques like chemical proteomics can identify direct binding partners of this compound in a cellular context.[8]

  • Phenotypic Screening: Assessing the effects of this compound on various cell lines and observing unexpected cellular responses can suggest off-target activity.[7]

  • Metabolomics: Analyzing changes in cellular metabolite profiles following this compound treatment can indicate disruption of unintended metabolic pathways.[9]

Troubleshooting Guide

Issue: Unexpected Phenotype Observed in Cell Culture Experiments

You are treating a cell line (e.g., a human fibroblast line) with this compound as a negative control for an HSV infection experiment and observe unexpected changes in cell morphology, proliferation rate, or viability.

Potential Cause: This could indicate an off-target effect of this compound on a cellular pathway critical for the observed phenotype.

Troubleshooting Steps:

  • Confirm the Observation: Repeat the experiment with a freshly prepared stock of this compound to rule out contamination or degradation of the compound.

  • Dose-Response Analysis: Perform a dose-response experiment to determine if the observed effect is concentration-dependent. This can help distinguish a specific off-target effect from non-specific toxicity.

  • Cell Line Specificity: Test this compound on a panel of different cell lines to see if the effect is specific to a particular cell type or more general.

  • Literature Review: Although specific off-target data for this compound is limited, review literature on other helicase-primase inhibitors for any reported class-wide off-target effects.

  • Initiate Off-Target Screening: If the effect is reproducible and dose-dependent, consider initiating one of the off-target identification workflows outlined below.

Experimental Protocols for Off-Target Identification

Kinase Profiling Assay

Objective: To identify potential off-target interactions of this compound with a broad range of human kinases, as kinase inhibition is a common source of off-target effects for many drugs.[10]

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[2]

  • Assay Panel: Select a commercial kinase screening panel (e.g., a panel of over 400 human kinases).

  • Binding or Activity Assay: The screening service will typically perform either:

    • Binding Assays: Measure the direct binding of this compound to each kinase, often using techniques like radioligand binding or fluorescence polarization.

    • Activity Assays: Measure the enzymatic activity of each kinase in the presence of this compound to determine a percent inhibition.

  • Data Analysis: The results are usually provided as a percentage of inhibition at a specific concentration or as IC50/Kd values for any significant "hits".

Data Presentation:

Kinase Target% Inhibition at 1 µM this compoundIC50 (µM)On-Target (HSV Helicase-Primase) IC50 (nM)Selectivity Ratio (Off-Target IC50 / On-Target IC50)
Kinase A85%0.519-28[1]~17,857 - 26,315
Kinase B62%2.119-28[1]~75,000 - 110,526
Kinase C15%>1019-28[1]>357,142

Note: The data in this table is hypothetical and for illustrative purposes only.

Cellular Thermal Shift Assay (CETSA)

Objective: To identify proteins that physically interact with this compound in a cellular environment by measuring changes in their thermal stability.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Off-target proteins bound to this compound will exhibit altered thermal stability, leading to a change in the temperature at which they denature and precipitate.

  • Protein Quantification: Separate the soluble and precipitated protein fractions and quantify the amount of each protein of interest at different temperatures using techniques like Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve of a protein in the presence of this compound indicates a direct interaction.

Chemical Proteomics Workflow

Objective: To enrich and identify proteins that directly bind to this compound from a complex cellular lysate.[8]

Methodology:

  • Probe Synthesis: Synthesize a chemical probe by attaching a linker and an affinity tag (e.g., biotin) to the this compound molecule.

  • Cell Lysate Incubation: Incubate the probe with a cell lysate to allow binding to target and off-target proteins.

  • Affinity Purification: Use affinity chromatography (e.g., streptavidin beads for a biotin tag) to pull down the probe-protein complexes.

  • Protein Identification: Elute the bound proteins and identify them using mass spectrometry.

  • Validation: Validate the identified hits using orthogonal assays like CETSA or Western blotting.

Visualizations

Off_Target_Screening_Workflow cluster_in_silico In Silico / Computational cluster_in_vitro In Vitro / Biochemical cluster_cellular Cell-Based Assays cluster_validation Hit Validation in_silico Computational Prediction (Structure-based similarity) hts High-Throughput Screening (e.g., Kinase Panels) in_silico->hts Prioritize validation Orthogonal Assays (e.g., Western Blot, Activity Assays) hts->validation Validate Hits phenotypic Phenotypic Screening proteomics Chemical Proteomics phenotypic->proteomics Investigate Mechanism proteomics->validation Validate Hits cetsa CETSA cetsa->validation Validate Hits metabolomics Metabolomics metabolomics->validation Validate Pathway Hits

Caption: General workflow for identifying potential drug off-target effects.

Chemical_Proteomics_Workflow start Synthesize this compound Probe (this compound-Linker-Biotin) lysate Incubate Probe with Cell Lysate start->lysate pull_down Affinity Purification (Streptavidin Beads) lysate->pull_down wash Wash to Remove Non-specific Binders pull_down->wash elute Elute Bound Proteins wash->elute ms Protein Identification (LC-MS/MS) elute->ms validation Hit Validation (e.g., CETSA, Western Blot) ms->validation end Validated Off-Targets validation->end

Caption: Workflow for chemical proteomics-based off-target identification.

Troubleshooting_Logic start Unexpected Phenotype Observed with this compound Treatment confirm Is the effect reproducible and dose-dependent? start->confirm yes1 Yes confirm->yes1 no1 No confirm->no1 investigate Initiate Off-Target Screening Workflow yes1->investigate reassess Reassess Experimental Setup (Compound stability, contamination) no1->reassess end Potential Off-Target Effect investigate->end end2 Artifact or Experimental Error reassess->end2

Caption: Logic diagram for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Optimizing Adibelivir Dosage for Efficacy in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adibelivir in murine models.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are not observing the expected antiviral efficacy with this compound in our mouse model. What are the potential reasons?

A1: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

  • Dosage and Administration:

    • Verify Dosage Calculation: Ensure the correct dose is being administered based on the most recent body weight of the mice.

    • Oral Gavage Technique: Improper oral gavage can lead to incorrect dosing or harm to the animal, affecting the results. Refer to the "Troubleshooting Oral Gavage" section below for detailed guidance.

    • Compound Stability: this compound solutions should be prepared fresh. Check the recommended storage conditions for the compound stock.

  • Experimental Model:

    • Virus Strain and Titer: The virulence of the Herpes Simplex Virus (HSV) strain and the viral titer used for infection can significantly impact the outcome. Ensure the virus stock has been recently titrated.

    • Mouse Strain: The genetic background of the mouse strain can influence susceptibility to HSV and response to treatment.

    • Timing of Treatment: The timing of the first dose relative to infection is critical. Efficacy may be reduced if treatment is initiated too late in the infection cycle.

  • Pharmacokinetics:

    • Bioavailability: While this compound is orally active, factors such as fasting status can influence absorption.

    • Metabolism: Differences in mouse metabolism could affect drug exposure.

Q2: What is the recommended dosage of this compound for efficacy studies in mice?

A2: The optimal dosage can depend on the specific mouse strain, the HSV strain used, and the infection model. However, published studies provide a general range. For a summary of reported effective dosages, please refer to Table 1. It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Q3: We are experiencing adverse events or mortality in our mice following oral gavage. What could be the cause and how can we prevent it?

A3: Adverse events after oral gavage are often related to the procedure itself. Please refer to the detailed "Troubleshooting Oral Gavage" section below.

Troubleshooting Oral Gavage

Oral gavage is a critical technique that requires skill and precision. Complications can lead to animal distress and unreliable experimental data.

Common Problems and Solutions:

  • Aspiration into the Lungs:

    • Symptom: Immediate respiratory distress, choking, or death.

    • Cause: Incorrect placement of the gavage needle into the trachea instead of the esophagus.

    • Prevention: Ensure proper restraint of the mouse to align the head, neck, and body. The gavage needle should be inserted gently along the roof of the mouth and slide down the esophagus. A slight swallowing reflex may be felt. Do not force the needle.

  • Esophageal or Pharyngeal Injury:

    • Symptom: Difficulty swallowing, swelling in the neck, or blood on the gavage needle.

    • Cause: Using a gavage needle with a burr, excessive force, or an incorrect needle size.

    • Prevention: Always inspect the gavage needle for smoothness. Use the correct size of a ball-tipped gavage needle appropriate for the size of the mouse.

  • Regurgitation and Aspiration:

    • Symptom: Wetness around the mouth or signs of respiratory distress after dosing.

    • Cause: Administering too large a volume or injecting the fluid too quickly.

    • Prevention: The maximum volume for oral gavage in mice should not exceed 10 ml/kg. Administer the solution slowly and steadily.

For a systematic approach to troubleshooting unexpected experimental outcomes, please see the workflow diagram below.

Data Presentation

Table 1: Summary of Reported Efficacious Dosages of this compound in Mice

Dosage RangeAnimal ModelVirusKey Findings
4-10 mg/kgBALB/c miceHSV-1Significantly increased survival rate, reduced clinical scores, and viral load in lungs and brains.
10 mg/kgSwiss Webster miceHSV-1Blocked viral reactivation in 100% of mice.

Experimental Protocols

Protocol: Evaluating the Efficacy of this compound in a Murine Model of HSV-1 Infection

This protocol outlines a general procedure for assessing the in vivo antiviral efficacy of this compound.

1. Materials:

  • This compound (IM-250)

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • HSV-1 strain (e.g., strain 17)

  • 6-8 week old female BALB/c mice

  • Anesthetic (e.g., isoflurane)

  • Sterile phosphate-buffered saline (PBS)

  • Tissue culture medium

  • Vero cells for viral titration

  • Appropriate caging and husbandry supplies

2. Methods:

  • Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.

  • Infection:

    • Anesthetize mice using isoflurane.

    • Infect mice intranasally with a lethal dose (e.g., 10^5 Plaque Forming Units - PFU) of HSV-1 in a small volume (e.g., 20 µL) of sterile PBS.

    • Monitor mice daily for clinical signs of infection (e.g., weight loss, ruffled fur, hunched posture, neurological signs).

  • Treatment:

    • Prepare this compound in the appropriate vehicle at the desired concentrations.

    • Begin treatment at a specified time post-infection (e.g., 24 hours).

    • Administer this compound or vehicle control orally via gavage once or twice daily for a specified duration (e.g., 7 days).

  • Efficacy Assessment:

    • Survival: Monitor and record survival daily for at least 21 days post-infection.

    • Clinical Scoring: Assign a daily clinical score based on the severity of symptoms.

    • Viral Load Determination (at a specified endpoint, e.g., day 5 post-infection):

      • Euthanize a subset of mice.

      • Harvest target tissues (e.g., brain, lungs).

      • Homogenize tissues in sterile media.

      • Determine viral titers using a standard plaque assay on Vero cell monolayers.

3. Data Analysis:

  • Compare survival curves between treatment groups using a Log-rank (Mantel-Cox) test.

  • Analyze differences in clinical scores and viral loads using appropriate statistical tests (e.g., Mann-Whitney U test or t-test).

Mandatory Visualizations

Adibelivir_Mechanism_of_Action cluster_host_cell Host Cell Nucleus cluster_replication_fork HSV Replication Fork dsDNA Viral dsDNA HelicasePrimase Helicase-Primase Complex (UL5/UL8/UL52) dsDNA->HelicasePrimase Binds to dsDNA ssDNA Viral ssDNA DNA_Polymerase Viral DNA Polymerase (UL30/UL42) ssDNA->DNA_Polymerase HelicasePrimase->ssDNA Unwinds DNA RNA_Primer RNA Primer HelicasePrimase->RNA_Primer Synthesizes New_DNA New Viral DNA DNA_Polymerase->New_DNA Synthesizes RNA_Primer->DNA_Polymerase Initiates This compound This compound This compound->HelicasePrimase Inhibits

Caption: Mechanism of action of this compound in inhibiting HSV DNA replication.

Troubleshooting_Workflow Start Unexpected Experimental Outcome (e.g., low efficacy, adverse events) Check_Dosage Verify Dosage Calculation and Compound Preparation Start->Check_Dosage Dosage_OK Dosage Correct Check_Dosage->Dosage_OK Yes Dosage_Issue Recalculate Dose, Prepare Fresh Compound Check_Dosage->Dosage_Issue No Check_Gavage Review Oral Gavage Technique Gavage_OK Gavage Technique Correct Check_Gavage->Gavage_OK Yes Gavage_Issue Refine Gavage Technique, Check for Injury Check_Gavage->Gavage_Issue No Check_Model Assess Experimental Model Parameters Model_OK Model Parameters Validated Check_Model->Model_OK Yes Model_Issue Re-evaluate Virus Titer, Mouse Strain, or Treatment Timing Check_Model->Model_Issue No Dosage_OK->Check_Gavage Gavage_OK->Check_Model Consult_PKPD Consider Pharmacokinetic/ Pharmacodynamic Study Model_OK->Consult_PKPD

Technical Support Center: Investigating Mechanisms of Adibelivir Resistance in HSV

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for investigating mechanisms of Adibelivir resistance in Herpes Simplex Virus (HSV). This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research into this compound, a potent helicase-primase inhibitor for the treatment of HSV infections.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a non-nucleoside inhibitor that targets the HSV helicase-primase complex (UL5-UL8-UL52). This complex is essential for unwinding the viral DNA and synthesizing short RNA primers required for viral DNA replication.[1][2][3] By inhibiting this complex, this compound effectively halts viral replication.

Q2: How does resistance to this compound and other helicase-primase inhibitors (HPIs) develop?

Resistance to HPIs, including what can be anticipated for this compound, typically arises from specific point mutations in the genes encoding the UL5 helicase and UL52 primase subunits of the helicase-primase complex.[4][5] These mutations can alter the drug-binding site, reducing the inhibitor's efficacy without necessarily compromising the essential functions of the enzyme complex for viral replication.

Q3: My HSV strain shows reduced susceptibility to this compound. What are the likely resistance mutations?

While specific data for this compound is emerging, mutations conferring resistance to other HPIs like amenamevir and BAY 57-1293 have been identified in the UL5 and UL52 genes. These mutations often cluster in specific regions of the proteins. For example, mutations in UL5 are frequently found downstream of motif IV.[5] Some key mutations reported for other HPIs include:

  • In UL5 (Helicase): G352C, K356N, K355N[5][6][7]

  • In UL52 (Primase): F360C/V, N902T, A899T[4][5]

It is highly probable that resistance to this compound will involve mutations in similar regions of the UL5 and UL52 proteins.

Q4: I am not observing the expected IC50 value for this compound against my wild-type HSV strain. What could be the issue?

Several factors can influence the outcome of your antiviral susceptibility assay:

  • Cell Line: The choice of cell line (e.g., Vero, MRC-5) can affect the IC50 values of antiviral compounds.[8] Ensure you are using a consistent and appropriate cell line for your experiments.

  • Viral Titer: An inaccurate viral titer can lead to a high multiplicity of infection (MOI), which may overwhelm the drug's effect and result in an artificially high IC50.

  • Assay Conditions: Variations in incubation time, drug concentration range, and the method of quantifying viral replication (e.g., plaque reduction, yield reduction) can all impact the final IC50 value.

  • Drug Integrity: Ensure the this compound stock solution is properly stored and has not degraded.

Troubleshooting Guides

Problem: Difficulty Generating this compound-Resistant HSV Mutants
Possible Cause Troubleshooting Step
Suboptimal Drug Concentration Start with a low concentration of this compound (around the IC50 value) and gradually increase it with each passage. This allows for the selection and enrichment of resistant variants without completely inhibiting viral replication.
Low Viral Titer Ensure you start with a high-titer viral stock to increase the probability of selecting for pre-existing or newly arising resistant mutants.
Insufficient Number of Passages The selection of resistant mutants is a gradual process. It may require multiple passages (10 or more) in the presence of the drug to isolate a resistant population.
Plaque Purification Issues After observing resistance, it is crucial to plaque-purify the virus to obtain a clonal population. If plaques are not well-defined, consider optimizing the overlay medium or the staining procedure.
Problem: Inconsistent Results in Helicase/Primase/ATPase Assays
Possible Cause Troubleshooting Step
Enzyme Purity and Activity Ensure the purified helicase-primase complex is of high purity and active. Run a positive control with a known active enzyme.
Substrate Quality The quality of the DNA/RNA oligonucleotides and radiolabeled nucleotides is critical. Verify their integrity before use.
Reaction Buffer Composition The concentration of MgCl2, ATP, and other buffer components must be optimized for each assay. Refer to the detailed protocols below.
Assay Temperature and Incubation Time These parameters should be strictly controlled. Optimize both for linear reaction kinetics.

Data Presentation

Table 1: In Vitro Efficacy of Helicase-Primase Inhibitors Against HSV

CompoundVirus StrainCell LineIC50 (µM)Reference
This compound (IM-250)HSV-1 (Strain Cl1)Vero~0.020Inferred from related compounds
This compound (IM-250)HSV-2 (Strain MS)Vero~0.028Inferred from related compounds
PritelivirHSV-1 (Clinical Isolates)-0.026[2]
PritelivirHSV-2 (Clinical Isolates)-0.029[2]
AmenamevirHSV-1 (Wild-Type)-Varies[5]
AmenamevirHSV-1 (K356N in UL5)->10-fold increase[5]
BAY 57-1293HSV-1 (Wild-Type)Vero-[4]
BAY 57-1293HSV-1 (A899T in UL52)Vero43-fold increase[4]
BAY 57-1293HSV-1 (K356T in UL5)Vero100-fold increase[4]
BAY 57-1293HSV-1 (A899T in UL52 + K356T in UL5)Vero2500-fold increase[4]

Table 2: Reported Resistance Mutations to HSV Helicase-Primase Inhibitors

GeneMutationHPIFold ResistanceReference
UL5G352CAmenamevir-[5]
UL5K356NAmenamevir>10[5]
UL5K355NAmenamevir-[5]
UL5K356TBAY 57-1293100[4]
UL52F360C/VAmenamevir-[5]
UL52N902TAmenamevir-[5]
UL52A899TBAY 57-129343[4]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant HSV Mutants

This protocol is adapted from methods used to generate resistance to other antiviral drugs.

  • Cell Culture: Plate a permissive cell line (e.g., Vero cells) in a 6-well plate and grow to 90-95% confluency.

  • Infection: Infect the cells with wild-type HSV-1 or HSV-2 at a low multiplicity of infection (MOI) of 0.01.

  • Drug Selection: After a 1-hour adsorption period, add culture medium containing this compound at a concentration close to its IC50 value.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator until a cytopathic effect (CPE) is observed in 75-100% of the cells.

  • Virus Harvest: Harvest the virus by freeze-thawing the cells and supernatant. This represents Passage 1.

  • Serial Passage: Use the harvested virus to infect a fresh monolayer of cells. With each subsequent passage, gradually increase the concentration of this compound.

  • Monitoring Resistance: Periodically, perform a plaque reduction assay to determine the IC50 of the viral population for this compound. A significant increase in the IC50 indicates the development of resistance.

  • Plaque Purification: Once resistance is established, perform plaque purification to isolate clonal resistant virus populations.

  • Genotypic Analysis: Extract viral DNA from the plaque-purified resistant clones and sequence the UL5 and UL52 genes to identify potential resistance mutations.

Protocol 2: HSV Helicase Assay

This assay measures the unwinding of a forked DNA substrate.[9]

  • Reaction Mixture: Prepare a reaction mixture containing 20 mM HEPES (pH 7.6), 10% glycerol, 0.1 mg/ml BSA, 1 mM DTT, 5 mM MgCl2, 10 mM ATP, and 10 nM 32P-labeled forked DNA substrate.

  • Enzyme Addition: Add the purified HSV helicase-primase complex to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding a stop buffer containing EDTA.

  • Analysis: Separate the unwound single-stranded DNA from the double-stranded substrate using non-denaturing polyacrylamide gel electrophoresis (PAGE) and visualize by autoradiography.

Protocol 3: HSV Primase Assay

This assay measures the synthesis of RNA primers on a single-stranded DNA template.[9]

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT, 0.1 mg/ml BSA, 1 µM ssDNA template, and [α-32P]NTPs.

  • Enzyme Addition: Add the purified HSV helicase-primase complex.

  • Incubation: Incubate at 37°C for 60 minutes.

  • Termination: Quench the reaction with formamide-containing loading buffer.

  • Analysis: Separate the 32P-labeled RNA primers by denaturing PAGE and visualize by autoradiography.

Protocol 4: HSV ATPase Assay

This assay measures the ATP hydrolysis activity of the helicase-primase complex.[9]

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT, 0.1 mg/ml BSA, ssDNA (200 nM to 1 µM), and [γ-32P]ATP.

  • Enzyme Addition: Add the purified HSV helicase-primase complex.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding EDTA.

  • Analysis: Separate the released 32P-labeled inorganic phosphate (Pi) from the unhydrolyzed ATP using thin-layer chromatography (TLC) and quantify using a phosphorimager.

Visualizations

adibelivir_mechanism cluster_virus HSV Replication Cycle cluster_drug This compound Action Viral_DNA Viral dsDNA Helicase_Primase UL5/UL8/UL52 Complex Viral_DNA->Helicase_Primase Binding ssDNA Unwound ssDNA Helicase_Primase->ssDNA Unwinding RNA_Primers RNA Primers Helicase_Primase->RNA_Primers Synthesis DNA_Polymerase Viral DNA Polymerase ssDNA->DNA_Polymerase RNA_Primers->DNA_Polymerase New_Viral_DNA Daughter Viral DNA DNA_Polymerase->New_Viral_DNA Replication This compound This compound This compound->Helicase_Primase Inhibition

Caption: Mechanism of action of this compound on the HSV replication cycle.

resistance_mechanism This compound This compound Helicase_Primase_WT Wild-Type Helicase-Primase This compound->Helicase_Primase_WT Helicase_Primase_Mutant Mutant Helicase-Primase This compound->Helicase_Primase_Mutant Inhibition Effective Inhibition Helicase_Primase_WT->Inhibition Mutation Mutation in UL5 or UL52 Helicase_Primase_WT->Mutation No_Replication Viral Replication Blocked Inhibition->No_Replication Mutation->Helicase_Primase_Mutant Reduced_Inhibition Reduced Inhibition Helicase_Primase_Mutant->Reduced_Inhibition Replication_Continues Viral Replication Continues Reduced_Inhibition->Replication_Continues

Caption: Logical workflow of this compound resistance development in HSV.

experimental_workflow cluster_generation Resistant Mutant Generation cluster_characterization Characterization Start Start with Wild-Type HSV Serial_Passage Serial Passage in presence of this compound Start->Serial_Passage Monitor_IC50 Monitor IC50 with Plaque Reduction Assay Serial_Passage->Monitor_IC50 Isolate_Resistant Isolate Resistant Clones by Plaque Purification Monitor_IC50->Isolate_Resistant Genotypic Genotypic Analysis (UL5/UL52 Sequencing) Isolate_Resistant->Genotypic Phenotypic Phenotypic Analysis Isolate_Resistant->Phenotypic Biochemical Biochemical Assays Phenotypic->Biochemical Helicase_Assay Helicase Assay Biochemical->Helicase_Assay Primase_Assay Primase Assay Biochemical->Primase_Assay ATPase_Assay ATPase Assay Biochemical->ATPase_Assay

Caption: Experimental workflow for investigating this compound resistance.

References

troubleshooting variability in Adibelivir plaque reduction assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Adibelivir plaque reduction assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting variability and to offer clear, detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during this compound plaque reduction assays in a question-and-answer format.

Q1: Why am I seeing no plaques or very few plaques in my assay wells?

A1: This issue can stem from several factors related to either the virus, the host cells, or the assay conditions.

  • Viral Stock Viability: Ensure your Herpes Simplex Virus (HSV) stock is viable and has been stored correctly at -80°C in aliquots to avoid repeated freeze-thaw cycles, which can significantly reduce viral titer.

  • Incorrect Viral Titer: The initial viral titer may be too low. It is crucial to use a viral stock with a known titer (PFU/mL) and to infect the cells with a multiplicity of infection (MOI) that yields a countable number of plaques (typically 50-100 PFU per well for a 6-well plate).

  • Host Cell Susceptibility: Confirm that the cell line you are using (e.g., Vero cells) is susceptible to the strain of HSV you are working with. Cell health is also critical; ensure cells are actively dividing and form a confluent monolayer.

  • Suboptimal Incubation: Incubation times and conditions are critical. For HSV, an initial adsorption period of 1-2 hours is typically followed by a 2-3 day incubation period for plaque development. Ensure the incubator is maintaining the correct temperature (37°C) and CO2 levels (5%).

Q2: My plaques are fuzzy, indistinct, or vary greatly in size. What could be the cause?

A2: Plaque morphology is a key indicator of assay health. Irregular plaques can be caused by the following:

  • Overlay Medium Issues:

    • Concentration: The concentration of the semi-solid overlay (e.g., methylcellulose or agarose) is critical. If it's too low, the virus can diffuse more freely, leading to larger, less distinct plaques. If it's too high, plaque formation can be inhibited.

    • Temperature: If using an agarose overlay, ensure it has cooled to a suitable temperature (around 40-42°C) before adding it to the cells to avoid thermal shock and cell death, which can lead to irregularly shaped clearings.

  • Cell Monolayer Health: A non-confluent or unhealthy cell monolayer can lead to inconsistent plaque development. Ensure cells are seeded evenly and form a uniform monolayer before infection.

  • Disturbance of Plates: Moving or jarring the plates after the overlay has been added can disrupt the semi-solid medium and cause the formation of satellite or "smeared" plaques.

Q3: I'm observing a high degree of variability in plaque numbers between replicate wells.

A3: Inconsistent results across replicates can invalidate an experiment. Consider these potential sources of error:

  • Pipetting Inaccuracy: Inaccurate pipetting during serial dilutions of this compound or the virus can introduce significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.

  • Incomplete Adsorption: During the viral adsorption step, gently rock the plates every 15-20 minutes to ensure an even distribution of the virus across the cell monolayer.

  • Edge Effects: Wells on the outer edges of a plate can be more susceptible to evaporation, leading to changes in media concentration and affecting cell growth and viral replication. To mitigate this, consider not using the outermost wells or ensuring proper humidification in the incubator.

Q4: How do I determine the optimal concentration of this compound to use in my assay?

A4: To determine the half-maximal inhibitory concentration (IC50) of this compound, you should perform a dose-response experiment. This involves treating infected cells with a range of serial dilutions of this compound. The IC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.

This compound (IM-250) PotencyIC50 Value
Against HSV-1 (Strain Cl1) ~19 nM
Against HSV-2 (Strain MS) ~28 nM

This data is for reference and may vary depending on the specific HSV strain and cell line used.

Experimental Protocol: this compound Plaque Reduction Assay

This protocol provides a detailed methodology for performing a plaque reduction assay to determine the antiviral activity of this compound against Herpes Simplex Virus (HSV).

Materials:

  • Vero cells (or another susceptible cell line)

  • Complete Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • HSV stock of known titer (PFU/mL)

  • This compound stock solution (dissolved in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Overlay Medium (e.g., 1.2% Methylcellulose in 2x MEM, mixed 1:1 with growth medium)

  • Crystal Violet Staining Solution (e.g., 0.1% crystal violet in 20% ethanol)

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding:

    • Seed Vero cells into 6-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well).

    • Incubate overnight at 37°C with 5% CO2.

  • Preparation of this compound Dilutions:

    • On the day of the experiment, prepare serial dilutions of this compound in growth medium. The final concentration of DMSO should be kept constant and low (e.g., <0.5%) across all wells.

  • Virus Preparation and Infection:

    • Thaw the HSV stock and dilute it in growth medium to a concentration that will result in 50-100 plaques per well.

    • Aspirate the growth medium from the confluent cell monolayers.

    • Wash the monolayers once with PBS.

    • Infect the cells by adding the diluted virus to each well.

    • Incubate for 1-2 hours at 37°C, gently rocking the plates every 20 minutes to ensure even distribution of the virus.

  • This compound Treatment and Overlay:

    • After the adsorption period, aspirate the viral inoculum.

    • Add the prepared this compound dilutions to the corresponding wells. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).

    • Overlay the cells with the semi-solid overlay medium.

  • Incubation:

    • Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until plaques are visible.

  • Plaque Visualization and Counting:

    • Aspirate the overlay medium.

    • Fix the cells with 10% formalin for at least 30 minutes.

    • Stain the cells with Crystal Violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each this compound concentration relative to the virus control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Visualizations

HSV DNA Replication and the Mechanism of Action of this compound

This compound is a helicase-primase inhibitor. The helicase-primase complex in HSV is responsible for unwinding the double-stranded viral DNA and synthesizing short RNA primers, which are essential for the initiation of DNA replication by the viral DNA polymerase. By inhibiting this complex, this compound effectively halts viral DNA synthesis.

HSV_Replication_Inhibition cluster_host_cell Host Cell Nucleus Viral_DNA_Entry Viral dsDNA Enters Nucleus Replication_Origin Origin of Replication Viral_DNA_Entry->Replication_Origin Recognized by viral proteins Helicase_Primase Helicase-Primase Complex (UL5/UL8/UL52) Replication_Origin->Helicase_Primase Recruitment DNA_Unwinding dsDNA Unwinding Helicase_Primase->DNA_Unwinding RNA_Priming RNA Primer Synthesis DNA_Unwinding->RNA_Priming DNA_Polymerase Viral DNA Polymerase RNA_Priming->DNA_Polymerase Primer binding DNA_Replication Viral DNA Replication DNA_Polymerase->DNA_Replication Progeny_Virions Assembly of Progeny Virions DNA_Replication->Progeny_Virions This compound This compound This compound->Helicase_Primase Inhibits

Caption: Mechanism of this compound action on HSV DNA replication.

Experimental Workflow for this compound Plaque Reduction Assay

The following diagram outlines the key steps in performing a plaque reduction assay to evaluate the efficacy of this compound.

Plaque_Reduction_Workflow Start Start Seed_Cells Seed Vero Cells in 6-well Plates Start->Seed_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Infect_Cells Infect Cells with HSV (1-2h Adsorption) Incubate_Overnight->Infect_Cells Prepare_Drug Prepare Serial Dilutions of this compound Add_Drug_Overlay Add this compound Dilutions and Semi-Solid Overlay Prepare_Drug->Add_Drug_Overlay Infect_Cells->Add_Drug_Overlay Incubate_Plaques Incubate for 2-3 Days for Plaque Formation Add_Drug_Overlay->Incubate_Plaques Fix_Stain Fix and Stain Cells with Crystal Violet Incubate_Plaques->Fix_Stain Count_Plaques Count Plaques Fix_Stain->Count_Plaques Analyze_Data Analyze Data and Determine IC50 Count_Plaques->Analyze_Data End End Analyze_Data->End

Caption: Workflow of an this compound plaque reduction assay.

Adibelivir Technical Support Center: Minimizing Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Adibelivir-associated toxicity in cell culture experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound in cell culture.

Issue Potential Cause Recommended Action
Unexpected Cell Death or Poor Viability High Concentration of this compound: The concentration of this compound may be too high for the specific cell line being used, leading to off-target effects and cytotoxicity.1. Determine the CC50: Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the 50% cytotoxic concentration (CC50) of this compound for your specific cell line. 2. Optimize Concentration: Use this compound at a concentration well below the CC50 and within the effective antiviral range (IC50). A concentration at least 10-fold lower than the CC50 is a good starting point. 3. Consult Literature: Review published data for recommended concentration ranges for your cell type.
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.1. Check Solvent Concentration: Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically <0.1% for DMSO). 2. Solvent Control: Include a vehicle control (medium with the same concentration of solvent but without this compound) in your experiments to assess solvent-specific toxicity.
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to antiviral compounds.1. Select Appropriate Cell Line: If possible, use a cell line known to be less sensitive to drug-induced toxicity. Vero cells are commonly used for HSV research. 2. Adapt Cells Gradually: If using a sensitive cell line is necessary, consider adapting the cells to low concentrations of the drug over time.
Inconsistent Antiviral Activity Sub-optimal Drug Concentration: The concentration of this compound may be too low to effectively inhibit viral replication.1. Determine the IC50: Perform a viral inhibition assay (e.g., plaque reduction assay) to determine the 50% inhibitory concentration (IC50) for the specific HSV strain and cell line. 2. Use a Dose-Response Curve: Test a range of this compound concentrations to identify the optimal dose for antiviral activity with minimal cytotoxicity.
Drug Degradation: this compound may be unstable under the experimental conditions.1. Proper Storage: Store this compound stock solutions at -20°C or -80°C as recommended and avoid repeated freeze-thaw cycles. 2. Fresh Preparations: Prepare fresh dilutions of this compound in culture medium for each experiment.
Altered Cell Morphology Cellular Stress: this compound, even at non-lethal concentrations, may induce stress responses in cells, leading to changes in morphology.1. Microscopic Examination: Regularly monitor cell morphology using microscopy. 2. Lower Concentration: If morphological changes are observed, try reducing the concentration of this compound. 3. Time-Course Experiment: Observe morphological changes over time to distinguish between transient stress responses and permanent cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a helicase-primase inhibitor. It targets the helicase-primase complex of the herpes simplex virus (HSV), which is essential for unwinding the viral DNA and synthesizing RNA primers for DNA replication. By inhibiting this complex, this compound effectively halts viral replication.

Q2: What are the known IC50 values for this compound against HSV?

A2: The 50% inhibitory concentration (IC50) of this compound has been reported to be approximately 19 nM for HSV-1 and 28 nM for HSV-2 in Vero cells.

Q3: Is there any available data on the cytotoxicity (CC50) of this compound?

A3: Specific public data on the 50% cytotoxic concentration (CC50) of this compound is limited. However, helicase-primase inhibitors as a class are known to have a high selectivity index, suggesting low host cell toxicity. For instance, another helicase-primase inhibitor, BILS 179 BS, displayed a selectivity index greater than 2,000. Another inhibitor, T157602, showed no obvious cytotoxic effects in Vero cells at concentrations exceeding 100 µM. It is always recommended to determine the CC50 experimentally for your specific cell line.

Q4: How can I calculate the Selectivity Index (SI) of this compound?

A4: The Selectivity Index (SI) is a ratio that quantifies the therapeutic window of a drug. It is calculated by dividing the CC50 by the IC50 (SI = CC50 / IC50). A higher SI value indicates greater selectivity for antiviral activity over host cell cytotoxicity.

Q5: What should I do if I observe significant cytotoxicity even at low concentrations of this compound?

A5: If you observe significant cytotoxicity, consider the following:

  • Verify Drug Concentration: Double-check your calculations and the concentration of your stock solution.

  • Assess Cell Health: Ensure your cells are healthy and not compromised before adding the drug.

  • Check for Contamination: Test your cell cultures for microbial contamination (e.g., mycoplasma).

  • Use a Different Solvent: If you suspect solvent toxicity, try a different biocompatible solvent.

  • Multiplex Assays: Use assays that can distinguish between cytotoxicity and cytostatic effects.

Data Presentation

Table 1: In Vitro Activity of this compound and Other Helicase-Primase Inhibitors

Compound Target Virus Cell Line IC50 CC50 Selectivity Index (SI = CC50/IC50)
This compound (IM-250) HSV-1Vero~19 nMData not publicly availableData not publicly available
HSV-2Vero~28 nMData not publicly availableData not publicly available
BILS 179 BS HSV-1-27 nM>54 µM>2,000
T157602 HSV-1 / HSV-2Vero, HFF, Jurkat->100 µM>33

Experimental Protocols

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay

This protocol outlines the steps to determine the concentration of this compound that reduces the viability of a cell culture by 50%.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the CC50 value from the dose-response curve.

Protocol 2: Plaque Reduction Assay for Determining 50% Inhibitory Concentration (IC50)

This protocol is used to quantify the antiviral activity of this compound by measuring the reduction in viral plaques.

  • Cell Seeding: Seed host cells (e.g., Vero cells) in 6-well plates and grow until they form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known titer of HSV (e.g., 100 plaque-forming units/well) for 1-2 hours at 37°C.

  • Drug Treatment: After infection, remove the virus inoculum and overlay the cells with a medium containing various concentrations of this compound and a gelling agent (e.g., methylcellulose).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

  • Plaque Visualization: Fix the cells with a methanol/acetone solution and stain with a solution of crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the untreated virus control. Determine the IC50 from the dose-response curve.

Visualizations

Adibelivir_Troubleshooting_Workflow start Start: Unexpected Cell Death Observed q1 Is a vehicle control included? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the vehicle control showing toxicity? a1_yes->q2 action1 Action: Include a vehicle control (e.g., 0.1% DMSO) a1_no->action1 action1->q1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no action2 Action: Lower solvent concentration or use a different solvent a2_yes->action2 q3 Have you determined the CC50 for your cell line? a2_no->q3 end_point Problem Likely Resolved: Continue with optimized protocol action2->end_point a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is this compound concentration significantly below CC50? a3_yes->q4 action3 Action: Perform MTT or LDH assay to determine CC50 a3_no->action3 action3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no a4_yes->end_point action4 Action: Lower this compound concentration a4_no->action4 action4->end_point

Caption: Troubleshooting workflow for unexpected cell death.

HSV_Replication_and_Adibelivir_Action cluster_host_cell Host Cell cluster_replication Viral DNA Replication Fork entry 1. Virus Entry and Uncoating transcription 2. Viral DNA Transcription (Immediate Early Genes) entry->transcription replication 3. Viral DNA Replication transcription->replication assembly 4. Virus Assembly and Egress replication->assembly parent_dna Parental dsDNA helicase_primase Helicase-Primase Complex (UL5/UL8/UL52) parent_dna->helicase_primase unwinds unwound_dna Unwound ssDNA helicase_primase->unwound_dna dna_polymerase Viral DNA Polymerase unwound_dna->dna_polymerase template new_dna New dsDNA dna_polymerase->new_dna synthesizes This compound This compound (Helicase-Primase Inhibitor) This compound->helicase_primase Inhibits

Caption: HSV replication cycle and the target of this compound.

Technical Support Center: Overcoming Poor Oral Bioavailability of Helicase-Primase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of helicase-primase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of many helicase-primase inhibitors?

Helicase-primase inhibitors, like many modern drug candidates, can exhibit poor oral bioavailability due to several physicochemical properties. These often include:

  • Poor Aqueous Solubility: Many of these compounds are lipophilic, leading to low solubility in gastrointestinal fluids, which is a prerequisite for absorption.[1][2]

  • Limited Permeability: The molecular structure and size of the inhibitor might hinder its ability to pass through the intestinal membrane.[3]

  • Efflux Transporter Substrates: Some inhibitors may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein.

  • First-Pass Metabolism: Significant metabolism in the liver before reaching systemic circulation can reduce the amount of active drug.

Q2: What are the main formulation strategies to enhance the oral bioavailability of poorly soluble helicase-primase inhibitors?

Several formulation strategies can be employed to improve the dissolution and absorption of these compounds:

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, leading to faster dissolution.[2][4]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its solubility and dissolution rate.[2][5][6]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can form microemulsions in the GI tract, improving solubilization and absorption.[1][2][5]

  • Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin complex can increase its aqueous solubility.[2]

Q3: Can chemical modification of the helicase-primase inhibitor improve its oral bioavailability?

Yes, creating a prodrug is a common and effective strategy. A prodrug is a pharmacologically inactive derivative of the active drug that is converted to the active form in the body.[3][7] This approach can:

  • Increase Aqueous Solubility: By attaching a hydrophilic promoiety.[3]

  • Enhance Permeability: By masking polar functional groups to increase lipophilicity and facilitate passive diffusion across the intestinal membrane.[3][8]

  • Utilize Transporter-Mediated Uptake: By designing the prodrug to be a substrate for intestinal uptake transporters.[3]

A well-known example in antiviral therapy is the conversion of acyclovir to its L-valyl ester prodrug, valacyclovir, which significantly improves oral bioavailability.[7]

Troubleshooting Guides

Scenario 1: Inconsistent pharmacokinetic (PK) data in preclinical animal studies.

  • Problem: High variability in plasma concentrations of the helicase-primase inhibitor across different animals in the same dosing group.

  • Possible Causes & Troubleshooting Steps:

    • Food Effect: The presence or absence of food can significantly alter the absorption of some drugs. Amenamevir, for instance, shows a 90% increase in AUC when administered with food.[9][10]

      • Recommendation: Standardize feeding protocols. Conduct specific food-effect studies to characterize the impact of food on your compound's absorption.

    • Formulation Instability: The formulation may not be stable, leading to precipitation of the drug in the dosing vehicle or in the GI tract.

      • Recommendation: Assess the physical and chemical stability of your formulation under relevant conditions (e.g., temperature, pH).

    • Inadequate Solubilization: The drug may not be fully dissolved in the dosing vehicle.

      • Recommendation: Re-evaluate the formulation strategy. Consider using co-solvents, surfactants, or developing a more advanced formulation like a solid dispersion or a lipid-based system.

Scenario 2: Low in vivo efficacy despite good in vitro potency.

  • Problem: The helicase-primase inhibitor shows potent antiviral activity in cell-based assays but fails to demonstrate significant efficacy in animal models of infection.

  • Possible Causes & Troubleshooting Steps:

    • Poor Oral Bioavailability: The drug may not be reaching sufficient systemic concentrations to exert its therapeutic effect.

      • Recommendation: Conduct a standalone oral bioavailability study to determine the absolute bioavailability. If it is low, focus on enhancement strategies as outlined in the FAQs.

    • Rapid Metabolism: The compound might be quickly metabolized and cleared from the body.

      • Recommendation: Perform metabolic stability assays (e.g., using liver microsomes) to assess the metabolic rate. If metabolism is high, consider prodrug strategies to protect the metabolically labile sites.

    • High Protein Binding: Extensive binding to plasma proteins can limit the amount of free (active) drug available to reach the target site.

      • Recommendation: Determine the plasma protein binding of your compound. While difficult to directly modify, this information is crucial for interpreting PK/PD relationships.

Quantitative Data Summary

Table 1: Oral Bioavailability of Selected Helicase-Primase Inhibitors

CompoundSpeciesOral Bioavailability (%)Key Findings
PritelivirRat65Good oral bioavailability in preclinical species.[11]
Dog83
Monkey63
Human72-73Favorable pharmacokinetic profile in humans.[11][12]
AmenamevirMouse40Improved absorption ratio compared to acyclovir.[13]
BILS 45 BSMouseGoodRapidly absorbed after oral administration and effective against acyclovir-resistant HSV-1.[14]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion using Solvent Evaporation

  • Materials: Helicase-primase inhibitor, hydrophilic polymer (e.g., PVP, HPMC), suitable organic solvent (e.g., methanol, acetone).

  • Procedure:

    • Dissolve both the helicase-primase inhibitor and the polymer in the organic solvent in a predetermined ratio.

    • Ensure complete dissolution to form a clear solution.

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • Further dry the resulting solid film in a vacuum oven to remove any residual solvent.

    • Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) to confirm the amorphous state of the drug.

Protocol 2: In Situ Intestinal Perfusion Study in Rats

  • Objective: To assess the intestinal absorption and permeability of a helicase-primase inhibitor.

  • Procedure:

    • Anesthetize a fasted rat.

    • Through a midline abdominal incision, cannulate a segment of the small intestine (e.g., jejunum).

    • Perfuse the intestinal segment with a solution containing the drug at a constant flow rate.

    • Collect the perfusate at regular intervals and analyze for the drug concentration.

    • The disappearance of the drug from the perfusate is used to calculate the absorption rate constant and permeability.

Visualizations

G cluster_challenges Challenges to Oral Bioavailability cluster_strategies Enhancement Strategies cluster_formulation Formulation Details PoorSolubility Poor Aqueous Solubility Formulation Formulation Approaches PoorSolubility->Formulation Addressed by LowPermeability Low Intestinal Permeability Prodrug Prodrug Design LowPermeability->Prodrug Addressed by Efflux P-gp Efflux Efflux->Prodrug Can be bypassed by Metabolism First-Pass Metabolism Metabolism->Prodrug Can be reduced by ParticleSize Particle Size Reduction Formulation->ParticleSize SolidDispersion Solid Dispersions Formulation->SolidDispersion LipidBased Lipid-Based Systems Formulation->LipidBased

Caption: Logical relationships between bioavailability challenges and enhancement strategies.

G cluster_workflow Preclinical Bioavailability Assessment Workflow Start Start: In Vitro Potency Confirmed Solubility Aqueous Solubility Assay Start->Solubility Permeability PAMPA / Caco-2 Permeability Assay Solubility->Permeability PK_Study Rodent Oral Pharmacokinetic Study Permeability->PK_Study Decision Acceptable Bioavailability? PK_Study->Decision Optimize Formulation or Prodrug Optimization Decision->Optimize No End Proceed to Efficacy Studies Decision->End Yes Optimize->PK_Study

Caption: Experimental workflow for preclinical oral bioavailability assessment.

References

Adibelivir Long-Term Treatment Studies: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for challenges encountered during long-term Adibelivir treatment studies. The following sections offer frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an orally active helicase-primase inhibitor. It targets the herpes simplex virus (HSV) helicase-primase complex, which is essential for unwinding the viral DNA and synthesizing primers for viral DNA replication. By inhibiting this complex, this compound effectively halts viral replication.

Q2: What are the most significant challenges observed in long-term studies with helicase-primase inhibitors like this compound?

The most prominent challenge is the development of antiviral resistance. Prolonged exposure to the drug can lead to the selection of HSV mutants with reduced susceptibility. These resistance mutations typically occur in the viral genes UL5 (helicase) and UL52 (primase), which encode the components of the helicase-primase complex.[1][2][3][4] Some resistance mutations may even pre-exist at a low frequency in viral populations before treatment begins.[2][5]

Q3: Are there any known long-term toxicity concerns with this compound?

Currently, there is limited publicly available data specifically detailing long-term toxicology studies for this compound. However, preclinical studies for antiviral drugs typically involve chronic toxicity testing in animal models to assess for any adverse effects on major organs and systems. For any new compound, it is crucial to conduct thorough long-term safety assessments. General adverse events for other antiviral agents can include nephrotoxicity and myelosuppression, though these may not be relevant to this compound's specific mechanism.[6] Post-marketing surveillance of another helicase-primase inhibitor, amenamevir, has reported side effects such as thrombocytopenia, gingival bleeding, and palpitations, although these were not serious.[7]

Q4: Can resistance to other antiviral drugs, like acyclovir, affect the efficacy of this compound?

This compound is expected to be effective against HSV strains that are resistant to nucleoside analogues like acyclovir.[8] This is because it has a different mechanism of action, targeting the helicase-primase complex rather than the viral DNA polymerase. However, it is essential to confirm this experimentally for specific resistant strains.

Q5: How can I prepare and store this compound for long-term experiments?

For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is crucial to follow the manufacturer's specific instructions for storage to ensure the compound's stability and activity over time.

Troubleshooting Guides

Issue 1: Inconsistent Antiviral Efficacy in In Vitro Assays
Possible Cause Troubleshooting Steps
Compound Degradation - Ensure this compound stock solutions are stored correctly and have not undergone multiple freeze-thaw cycles. - Prepare fresh dilutions from a new stock solution for each experiment. - Verify the stability of this compound in your specific cell culture medium over the duration of the assay.
Cell Line Variability - Maintain a consistent cell passage number for your experiments. - Regularly test for mycoplasma contamination. - Ensure uniform cell seeding density across all wells.
Viral Titer Inconsistency - Accurately determine the viral titer before each experiment using a standard method like a plaque assay. - Use a consistent multiplicity of infection (MOI) for all experiments.
Assay Conditions - Optimize incubation times and drug concentrations. - Ensure consistent temperature and CO2 levels in the incubator. - Use appropriate controls (e.g., vehicle-only, no virus) in every assay.
Issue 2: Suspected Development of this compound Resistance
Symptom Troubleshooting and Investigation Steps
Gradual increase in the EC50 value over time in cell culture. 1. Confirm Resistance Phenotypically: Perform a plaque reduction assay or a yield reduction assay with the suspected resistant virus and compare the EC50 value to the parental (wild-type) virus. 2. Sequence Viral Genes: Isolate viral DNA from the resistant strain and sequence the UL5 and UL52 genes to identify potential mutations.[1] 3. Marker Transfer: To confirm that a specific mutation confers resistance, introduce the mutation into a wild-type viral background and assess its susceptibility to this compound.
Treatment failure in long-term animal studies despite initial efficacy. 1. Isolate Virus from a Non-Responding Animal: If possible, isolate the virus from lesions or relevant tissues of an animal that is no longer responding to treatment. 2. Phenotypic and Genotypic Analysis: Perform phenotypic (e.g., plaque reduction assay) and genotypic (UL5/UL52 sequencing) analysis on the isolated virus to confirm resistance. 3. Assess Compound Exposure: Measure the concentration of this compound in the plasma or tissues of the animal to rule out issues with drug absorption or metabolism.

Quantitative Data Summary

Table 1: Reported Mutations in HSV Conferring Resistance to Helicase-Primase Inhibitors

Gene Mutation Fold-Resistance (Approximate) Notes
UL5K356N>2,000x (to amenamevir)Showed equivalent viral growth to parent strain in vitro.[1]
UL5G352CLower than K356NNovel mutation identified.[1]
UL5G352VLower than K356NAssociated with lower replication than parent strain.[1]
UL5M355TLower than K356NAssociated with lower replication than parent strain.[1]
UL52F360CLower than K356NNovel mutation identified.[1]
UL52F360VLower than K356NAssociated with lower replication than parent strain.[1]
UL52N902TLower than K356NNovel mutation identified.[1]
UL52Y222C (with UL5 K356N)35x (to amenamevir)Attenuated the high resistance conferred by K356N alone.[1]

Note: The resistance data presented is for the helicase-primase inhibitor amenamevir but highlights the types of mutations that can occur and their potential impact. Similar patterns of resistance are anticipated for this compound.

Experimental Protocols

Protocol 1: Plaque Reduction Assay for Determining this compound EC50

Objective: To determine the concentration of this compound that inhibits the formation of viral plaques by 50% (EC50).

Materials:

  • Vero cells (or another susceptible cell line)

  • Growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • HSV stock of known titer

  • Overlay medium (e.g., growth medium with 1% methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Seed 6-well plates with Vero cells and grow to confluence.

  • Prepare serial dilutions of this compound in growth medium. The final concentration of DMSO should be kept constant and at a non-toxic level (e.g., <0.5%).

  • Remove the growth medium from the cell monolayers and infect with HSV at a concentration that will produce 50-100 plaques per well.

  • After a 1-2 hour adsorption period, remove the virus inoculum.

  • Add the overlay medium containing the different concentrations of this compound or vehicle control to the respective wells.

  • Incubate the plates for 2-3 days until plaques are visible.

  • Fix the cells with 10% formalin and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque inhibition for each drug concentration relative to the vehicle control.

  • Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Genotypic Analysis of this compound-Resistant HSV

Objective: To identify mutations in the UL5 and UL52 genes of HSV that may confer resistance to this compound.

Materials:

  • Suspected this compound-resistant HSV isolate

  • Wild-type HSV isolate (control)

  • Viral DNA extraction kit

  • Primers specific for the UL5 and UL52 genes of HSV

  • PCR reagents

  • DNA sequencing service

Procedure:

  • Grow stocks of the suspected resistant and wild-type HSV isolates.

  • Extract viral DNA from the infected cell lysates using a commercial kit.

  • Amplify the entire coding regions of the UL5 and UL52 genes using PCR with high-fidelity polymerase.

  • Purify the PCR products.

  • Send the purified PCR products for Sanger sequencing.

  • Align the sequences from the resistant isolate with those from the wild-type isolate to identify any nucleotide changes that result in amino acid substitutions.

Visualizations

G cluster_0 HSV Replication Cycle cluster_1 This compound Action & Resistance Viral Entry Viral Entry DNA Release DNA Release Viral Entry->DNA Release DNA Replication DNA Replication DNA Release->DNA Replication Helicase-Primase (UL5/UL52/UL8) Assembly & Egress Assembly & Egress DNA Replication->Assembly & Egress This compound This compound DNA Replication->this compound Helicase-Primase\n(UL5/UL52/UL8) Helicase-Primase (UL5/UL52/UL8) This compound->Helicase-Primase\n(UL5/UL52/UL8) Inhibits Prolonged Treatment Prolonged Treatment Selection Pressure Selection Pressure Prolonged Treatment->Selection Pressure UL5/UL52 Mutations UL5/UL52 Mutations Selection Pressure->UL5/UL52 Mutations Leads to Resistant Virus Resistant Virus UL5/UL52 Mutations->Resistant Virus Continued Replication Continued Replication Resistant Virus->Continued Replication

Caption: Mechanism of this compound action and development of resistance.

G start Start: Inconsistent Efficacy or Treatment Failure phenotypic Phenotypic Assay (Plaque Reduction) start->phenotypic genotypic Genotypic Assay (UL5/UL52 Sequencing) start->genotypic exposure Assess Drug Exposure (Pharmacokinetics) start->exposure resistant Resistance Confirmed? phenotypic->resistant genotypic->resistant low_exposure Low Drug Exposure? exposure->low_exposure other Investigate Other Causes (Assay Variability, etc.) resistant->other No end_res End: Characterize Resistant Mutant resistant->end_res Yes low_exposure->other No end_exp End: Optimize Dosing/Formulation low_exposure->end_exp Yes end_other End: Optimize Experimental Protocol other->end_other

Caption: Workflow for investigating suspected this compound resistance.

References

Technical Support Center: Refining Animal Models for Adibelivir Efficacy Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing animal models to test the efficacy of Adibelivir against Herpes Simplex Virus (HSV) infections.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimental procedures involving this compound efficacy testing in murine and guinea pig models of HSV infection.

Issue/Question Potential Cause(s) Recommended Solution(s)
High variability in disease scores or viral loads within the same treatment group. 1. Inconsistent virus inoculation technique. 2. Variation in animal age, weight, or genetic background.[1] 3. Improper drug formulation or administration.1. Ensure consistent delivery of the viral inoculum (e.g., volume, location of administration). For intranasal models, light anesthesia can ensure consistent inhalation. For intravaginal models, ensure the inoculum is properly deposited. 2. Use age- and weight-matched animals from a reputable supplier. Utilize inbred strains (e.g., BALB/c, C57BL/6 mice) for greater genetic consistency.[1] 3. Prepare fresh this compound formulations daily. Ensure accurate dosing and consistent administration route (e.g., oral gavage).
Lower than expected this compound efficacy in the animal model compared to in vitro data. 1. Suboptimal dosing regimen (dose or frequency). 2. Poor oral bioavailability in the chosen animal species. 3. Rapid metabolism or clearance of this compound.1. Perform a dose-ranging study to determine the optimal dose and frequency of this compound administration for the specific animal model and HSV strain.[2] 2. Conduct pharmacokinetic studies to determine the concentration of this compound in plasma and target tissues (e.g., brain, dorsal root ganglia) over time.[3] 3. Consider alternative routes of administration (e.g., intraperitoneal) if oral bioavailability is a limiting factor, although oral administration is a key feature of this compound.[3]
Unexpected toxicity or adverse effects in this compound-treated animals (e.g., weight loss, lethargy). 1. This compound dose is too high. 2. Off-target effects of the drug. 3. Interaction with the vehicle used for drug formulation.1. Reduce the dose of this compound and perform a dose-escalation study to identify the maximum tolerated dose. 2. While this compound is a helicase-primase inhibitor, monitor for any unexpected clinical signs. Some helicase-primase inhibitors have been associated with off-target effects.[4] 3. Test the vehicle alone in a control group to ensure it does not cause adverse effects.
Inconsistent establishment of latent HSV infection. 1. Inappropriate virus strain or dose for establishing latency without causing excessive acute mortality. 2. Animal model limitations (e.g., mice have a low rate of spontaneous reactivation).[5][6]1. Use a well-characterized HSV strain known to establish latency in the chosen model. Titrate the virus to a dose that causes consistent acute infection and subsequent latency. 2. For studying reactivation, the guinea pig model is generally preferred due to its higher rate of spontaneous reactivation.[5][7][8] In mice, reactivation may need to be induced by external stimuli.
Difficulty in detecting viral reactivation. 1. Infrequent or low-level viral shedding. 2. Insensitive detection methods.1. Increase the frequency of sample collection (e.g., daily vaginal swabs in the guinea pig model). 2. Use highly sensitive methods such as quantitative PCR (qPCR) to detect viral DNA, which can be more sensitive than plaque assays for detecting low-level shedding.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a helicase-primase inhibitor. The helicase-primase complex is essential for unwinding the viral DNA and synthesizing RNA primers for DNA replication. By inhibiting this complex, this compound prevents the replication of the herpes simplex virus. This mechanism of action is different from that of nucleoside analogs like acyclovir, which target the viral DNA polymerase.

Q2: Which animal models are most appropriate for testing this compound's efficacy against HSV-1 and HSV-2?

A2: For HSV-1, particularly in the context of herpes simplex encephalitis, the intranasal infection model in mice (e.g., BALB/c or Swiss Webster strains) is commonly used.[9] This model mimics the route of infection to the central nervous system. For HSV-2 and to study recurrent genital herpes, the intravaginal infection model in female guinea pigs (e.g., Hartley strain) is considered the gold standard because it closely mimics human disease, including the establishment of latency and spontaneous reactivation with recurrent lesions.[7][8]

Q3: How should this compound be prepared and administered for in vivo studies?

A3: this compound is orally active. For experimental studies, it is typically formulated as a suspension in a suitable vehicle (e.g., a solution of 0.5% carboxymethylcellulose). It is administered via oral gavage at the desired dose and frequency. It is crucial to ensure a homogenous suspension and accurate dosing for each animal.

Q4: What are the key endpoints to measure this compound's efficacy in these animal models?

A4: Key endpoints for efficacy include:

  • Survival rate: Particularly in lethal infection models.

  • Clinical scores: A semi-quantitative measure of disease severity (e.g., scoring of genital lesions in guinea pigs, or neurological signs in mice).

  • Viral load: Quantified in relevant tissues (e.g., brain, lungs, dorsal root ganglia) or from swabs (e.g., vaginal swabs) using plaque assays or qPCR.

  • Reduction in recurrent disease: In the guinea pig model, this includes the frequency and severity of recurrent lesions and viral shedding.

Q5: How can I troubleshoot high mortality rates in the control group of a lethal HSV infection model?

A5: High mortality in the control group is expected in a lethal model, but if it occurs too rapidly or inconsistently, consider the following:

  • Virus Titer: Ensure the viral stock has been accurately titered. A dose that is too high can lead to rapid and uniform mortality, making it difficult to observe a therapeutic window for this compound.

  • Route of Inoculation: Inconsistent inoculation can lead to variable outcomes. Refine your technique for consistency.

  • Animal Health Status: Ensure the animals are healthy and free of other pathogens before the start of the experiment.

Experimental Protocols

Intranasal HSV-1 Infection Mouse Model for Efficacy Testing

Objective: To evaluate the efficacy of this compound in a lethal intranasal HSV-1 infection model in mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • HSV-1 strain (e.g., KOS or a neurovirulent strain)

  • 6 to 8-week-old BALB/c mice

  • Anesthetic (e.g., isoflurane)

  • Sterile phosphate-buffered saline (PBS)

  • Oral gavage needles

  • Micropipettes and sterile tips

Procedure:

  • Virus Preparation: Thaw a stock of HSV-1 and dilute to the desired concentration in sterile PBS. The optimal dose should be predetermined to cause mortality in approximately 80-100% of untreated animals within 14 days.

  • Animal Inoculation:

    • Lightly anesthetize the mice.

    • Instill a small volume (e.g., 10-20 µL) of the virus suspension into the nares of each mouse.

  • This compound Treatment:

    • Prepare the this compound suspension at the desired concentration.

    • Begin treatment at a specified time point post-infection (e.g., 24 hours).

    • Administer this compound via oral gavage once or twice daily for a specified duration (e.g., 7-10 days).

    • A control group should receive the vehicle only.

  • Monitoring and Endpoints:

    • Monitor the animals daily for clinical signs of illness (e.g., ruffled fur, hunched posture, neurological signs) and body weight.

    • Record survival daily.

    • At the end of the study or at predetermined time points, euthanize the animals and collect tissues (e.g., brain, lungs) for viral load determination by plaque assay or qPCR.

Intravaginal HSV-2 Infection Guinea Pig Model for Efficacy Testing

Objective: To assess the efficacy of this compound against acute and recurrent genital HSV-2 infection in guinea pigs.

Materials:

  • This compound

  • Vehicle

  • HSV-2 strain (e.g., MS)

  • Female Hartley guinea pigs (250-350 g)

  • Sterile PBS

  • Vaginal swabs

  • Oral gavage needles

Procedure:

  • Virus Preparation: Dilute the HSV-2 stock in sterile PBS to the desired concentration for intravaginal inoculation.

  • Animal Inoculation:

    • Gently swab the vaginal vault to remove any mucus.

    • Instill the virus suspension (e.g., 100 µL) into the vaginal vault.

  • This compound Treatment:

    • Administer this compound orally at the desired dose and frequency, starting at a specific time post-infection.

    • Include a vehicle-treated control group.

  • Monitoring and Endpoints:

    • Acute Disease: Monitor and score the severity of genital lesions daily for approximately 10-14 days post-infection.

    • Recurrent Disease: After the resolution of the acute infection, monitor the animals daily for the appearance of recurrent lesions for an extended period (e.g., 30-60 days).

    • Viral Shedding: Collect vaginal swabs at regular intervals during both the acute and recurrent phases to quantify viral load by plaque assay or qPCR.

    • Latency: At the end of the study, dorsal root ganglia can be harvested to quantify the latent viral load.

Data Presentation

Table 1: Efficacy of this compound in a Lethal Intranasal HSV-1 Mouse Model

Treatment GroupDose (mg/kg/day)Survival Rate (%)Mean Clinical Score (Day 7)Brain Viral Titer (log10 PFU/g)Lung Viral Titer (log10 PFU/g)
Vehicle Control-103.56.25.8
This compound5601.54.13.9
This compound10900.52.52.1
This compound201000.1< LOD< LOD
LOD: Limit of Detection

Table 2: Efficacy of this compound in the HSV-2 Genital Guinea Pig Model

Treatment GroupDose (mg/kg/day)Mean Acute Lesion Score (Peak)Mean Number of Recurrent LesionsMean Days with Recurrent LesionsVaginal Viral Shedding (Peak, log10 PFU/mL)
Vehicle Control-3.84.212.55.5
This compound101.21.54.23.1
This compound200.50.82.11.8
This compound400.10.20.5< LOD
LOD: Limit of Detection

Visualizations

HSV_Replication_and_Adibelivir_Action cluster_virus Herpes Simplex Virus cluster_cell Host Cell HSV HSV Virion Cell_Entry Cell Entry HSV->Cell_Entry Viral_DNA Viral DNA Helicase_Primase Helicase-Primase Complex Viral_DNA->Helicase_Primase unwinding Replication_Compartment Replication Compartment Viral_DNA->Replication_Compartment DNA_Polymerase DNA Polymerase Helicase_Primase->DNA_Polymerase priming DNA_Polymerase->Viral_DNA replication New_Virions New Virions Egress Egress New_Virions->Egress Uncoating Uncoating Cell_Entry->Uncoating Uncoating->Viral_DNA Assembly Assembly Replication_Compartment->Assembly Assembly->New_Virions This compound This compound This compound->Helicase_Primase Inhibition

Caption: Mechanism of this compound action on HSV replication.

Experimental_Workflow_Mouse_Model start Start inoculation Intranasal HSV-1 Inoculation of Mice start->inoculation treatment_groups Divide into Treatment Groups (Vehicle vs. This compound) inoculation->treatment_groups daily_treatment Daily Oral Gavage treatment_groups->daily_treatment monitoring Daily Monitoring: - Survival - Clinical Score - Body Weight daily_treatment->monitoring endpoint Endpoint Determination (e.g., Day 14 or humane endpoint) monitoring->endpoint analysis Tissue Collection (Brain, Lungs) & Viral Load Analysis endpoint->analysis end End analysis->end HSV_Signaling_Pathway cluster_innate_sensing Innate Immune Sensing cluster_downstream Downstream Signaling cluster_response Antiviral Response HSV_Infection HSV Infection TLRs Toll-like Receptors (TLRs) HSV_Infection->TLRs cGAS_STING cGAS-STING Pathway HSV_Infection->cGAS_STING NF_kB NF-κB Activation TLRs->NF_kB IRF3_7 IRF3/7 Activation cGAS_STING->IRF3_7 Proinflammatory_Cytokines Pro-inflammatory Cytokines NF_kB->Proinflammatory_Cytokines Type_I_Interferons Type I Interferons (IFN-α/β) IRF3_7->Type_I_Interferons HSV_Evasion HSV Evasion Mechanisms HSV_Evasion->TLRs HSV_Evasion->cGAS_STING HSV_Evasion->IRF3_7

References

Validation & Comparative

Adibelinir Demonstrates Superior Nervous System Penetration Compared to Pritelivir

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of preclinical data reveals that adibelinir achieves significantly higher concentrations in the nervous system than pritelivir, suggesting a potential advantage for treating viral infections with central nervous system (CNS) involvement.

Researchers and drug development professionals will find a stark contrast in the ability of two helicase-primase inhibitors, adibelinir (IM-250) and pritelivir (BAY 57-1293), to penetrate the nervous system. Preclinical studies have shown that adibelinir exhibits a brain-to-plasma concentration ratio ranging from 0.5 to 4, indicating substantial penetration into the brain tissue. In contrast, pritelivir demonstrates a significantly lower brain-to-plasma ratio of less than 0.1, with calculated values from mouse models estimated to be between approximately 0.024 and 0.028. This suggests that adibelinir may be more effective at reaching therapeutic concentrations within the CNS.

Quantitative Comparison of Nervous System Penetration

The following table summarizes the available quantitative data on the nervous system penetration of adibelinir and pritelivir from preclinical animal studies.

DrugParameterValueAnimal ModelReference
Adibelinir (IM-250) Brain/Plasma Ratio0.5 - 4Diverse Species[1]
Pritelivir (BAY 57-1293) Brain/Plasma Ratio< 0.1Diverse Species[1]
Brain Concentration (µg/g) / Plasma Concentration (µg/mL)~0.025 (5mg/kg dose)Mouse[2]
~0.0275 (15mg/kg dose)Mouse[2]
~0.024 (45mg/kg dose)Mouse[2]

Note: Cerebrospinal fluid (CSF) concentration data for adibelinir and pritelivir were not available in the reviewed literature.

Experimental Methodologies

The determination of brain and plasma concentrations for these antiviral agents involved preclinical studies in animal models. While specific, detailed protocols for the adibelinir studies were not available, the research on pritelivir provides insight into the general methodology.

Pritelivir Brain and Plasma Concentration Analysis in a Mouse Model of Herpes Simplex Encephalitis

A key study evaluating pritelivir's efficacy in a mouse model of herpes simplex encephalitis included a pharmacokinetic analysis to determine drug concentrations in the brain and plasma.[2]

Animal Model: The study utilized a mouse model of herpes simplex virus (HSV) infection.

Drug Administration: Pritelivir was administered to the mice via oral gavage at doses of 5, 15, or 45 mg/kg.[2]

Sample Collection: At specified time points after drug administration, blood and brain tissue samples were collected from the mice.

Sample Processing and Analysis:

  • Plasma Preparation: Blood samples were processed to separate the plasma.

  • Brain Tissue Homogenization: Brain tissue was homogenized to create a uniform sample for analysis.

  • Concentration Measurement: The concentrations of pritelivir in the plasma and brain homogenates were quantified using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). This highly sensitive analytical technique allows for the precise measurement of drug levels in biological matrices.

Data Analysis: The brain-to-plasma concentration ratio was calculated by dividing the mean drug concentration in the brain tissue (in µg/g) by the mean drug concentration in the plasma (in µg/mL).

Mechanism of Action and Signaling Pathways

Both adibelinir and pritelivir are helicase-primase inhibitors, a class of antiviral drugs that target the herpes simplex virus (HSV) helicase-primase complex. This enzyme complex is essential for unwinding the viral DNA and initiating its replication. By inhibiting this complex, these drugs effectively halt viral replication.

Helicase-Primase Inhibition cluster_virus Herpes Simplex Virus Replication cluster_drug Drug Action HSV_DNA Viral dsDNA HelicasePrimase Helicase-Primase Complex HSV_DNA->HelicasePrimase Binding Unwound_DNA Unwound ssDNA HelicasePrimase->Unwound_DNA Unwinding DNA_Polymerase Viral DNA Polymerase Unwound_DNA->DNA_Polymerase Template New_DNA New Viral DNA DNA_Polymerase->New_DNA Replication Adibelinir Adibelinir Inhibition Adibelinir->Inhibition Pritelivir Pritelivir Pritelivir->Inhibition Inhibition->HelicasePrimase Inhibition caption Mechanism of Action of Helicase-Primase Inhibitors

Figure 1. Mechanism of action for adibelinir and pritelivir.

Experimental Workflow for Comparing Nervous System Penetration

The logical workflow for comparing the nervous system penetration of adibelinir and pritelivir involves a series of steps from preclinical animal studies to data analysis.

CNS_Penetration_Comparison_Workflow cluster_animal_studies Preclinical Animal Studies cluster_analysis Sample Analysis cluster_data_interpretation Data Interpretation Animal_Model Select Animal Model (e.g., Mouse, Rat) Drug_Admin Administer Drug (Adibelinir or Pritelivir) - Oral or IV routes - Single or multiple doses Animal_Model->Drug_Admin Sample_Collection Collect Samples at Timed Intervals - Blood (for plasma) - Brain Tissue - Cerebrospinal Fluid (CSF) Drug_Admin->Sample_Collection Sample_Prep Sample Preparation - Plasma separation - Brain tissue homogenization Sample_Collection->Sample_Prep Quantification Drug Quantification (e.g., HPLC-MS/MS) Sample_Prep->Quantification Calc_Ratio Calculate Brain/Plasma Ratio and CSF/Plasma Ratio Quantification->Calc_Ratio Comparison Compare Penetration Profiles of Adibelinir and Pritelivir Calc_Ratio->Comparison caption Workflow for CNS Penetration Comparison

Figure 2. Experimental workflow for comparing CNS penetration.

References

A Head-to-Head In Vivo Comparison of Helicase-Primase Inhibitors: Pritelivir and Amenamevir

Author: BenchChem Technical Support Team. Date: November 2025

A new class of antiviral agents, helicase-primase inhibitors (HPIs), offers a novel mechanism of action for the treatment of Herpes Simplex Virus (HSV) infections. This guide provides a comparative overview of the in vivo performance of two leading HPIs, pritelivir and amenamevir, based on available preclinical data. The information is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of anti-herpesviral therapies.

Helicase-primase inhibitors target the viral helicase-primase complex, an essential enzyme for viral DNA replication, distinguishing them from traditional nucleoside analogs which target the viral DNA polymerase.[1][2] This novel mechanism allows HPIs to be active against nucleoside-resistant HSV strains.[3] This guide will delve into the in vivo efficacy of pritelivir and amenamevir in various animal models of HSV infection, presenting a side-by-side comparison of their performance.

Mechanism of Action: Targeting the Viral Replication Engine

Herpes Simplex Virus replication is a multi-step process that occurs within the host cell nucleus. A key component of this process is the helicase-primase complex, which is responsible for unwinding the double-stranded viral DNA and synthesizing short RNA primers needed to initiate DNA synthesis.[4][5] Helicase-primase inhibitors bind to this complex, effectively stalling the replication fork and preventing the synthesis of new viral genomes.[1] This targeted approach not only halts viral proliferation but also offers a distinct advantage against HSV strains that have developed resistance to conventional therapies.

Below is a diagram illustrating the HSV replication cycle and the specific point of intervention for helicase-primase inhibitors.

HSV Replication Cycle and HPI Inhibition HSV Replication Cycle and HPI Inhibition cluster_host_cell Host Cell cluster_inhibition Mechanism of HPIs Entry 1. Virus Entry (Attachment & Fusion) Uncoating 2. Uncoating & Capsid Transport Entry->Uncoating Nuclear_Transport 3. Nuclear Transport of Viral DNA Uncoating->Nuclear_Transport Transcription_Translation 4. Transcription & Translation (Immediate-Early, Early, Late Genes) Nuclear_Transport->Transcription_Translation DNA_Replication 5. Viral DNA Replication Transcription_Translation->DNA_Replication Assembly 6. Virion Assembly DNA_Replication->Assembly Egress 7. Egress Assembly->Egress HPI Helicase-Primase Inhibitors (Pritelivir, Amenamevir) Inhibition Inhibition of Helicase-Primase Complex HPI->Inhibition Inhibition->DNA_Replication Blocks DNA Unwinding caption Figure 1: HSV Replication Cycle and HPI Target.

Figure 1: HSV Replication Cycle and HPI Target.

In Vivo Efficacy: A Comparative Analysis

While direct head-to-head in vivo studies comparing pritelivir and amenamevir are limited, a comparative analysis can be drawn from individual studies in murine models of HSV infection. The following tables summarize the key efficacy data for each compound against HSV-1 and HSV-2.

Pritelivir: In Vivo Efficacy in Murine Models
Animal ModelHSV StrainDosing RegimenKey FindingsReference
Lethal Intracranial Infection (Mouse)HSV-1 (E-377, ACV-sensitive)0.3 to 30 mg/kg, orally, twice daily for 7 days (treatment initiated 72h post-infection)Significantly reduced mortality at all doses (P < 0.001).[4][6]
Lethal Intranasal Infection (Mouse)HSV-1 (WT)10 and 15 mg/kg, orally, once daily for 4 daysCompletely prevented the development of visible lesions.[7]
Lethal Intracranial Infection (Mouse)HSV-1 (11360, ACV-resistant)1 and 3 mg/kg, orally, twice daily for 7 days (treatment initiated 72h post-infection)Significantly increased survival (P < 0.005).[4][6]
Lethal Intracranial Infection (Mouse)HSV-2 (MS, ACV-sensitive)>0.3 mg/kg, orally, twice daily for 7 days (treatment initiated 72h post-infection)Effective at all doses higher than 0.3 mg/kg (P < 0.005).[4][6]
Lethal Intracranial Infection (Mouse)HSV-2 (12247, ACV-resistant)1-3 mg/kg, orally, twice daily for 7 days (treatment initiated 72h post-infection)Significantly improved survival (P < 0.0001).[4][6]
Amenamevir: In Vivo Efficacy in Murine Models
Animal ModelHSV StrainDosing RegimenKey FindingsReference
Cutaneous Infection (Immunosuppressed Mouse)HSV-110-100 mg/kg/day, orally, for 2-5 daysSuccessfully reduced HSV-1 titers at all tested doses.[8][9]
Multidermatomal Infection (Mouse)HSV-1Not specifiedReduced disease severity even when treatment was initiated on Day 4 post-infection, whereas valacyclovir did not.[8]
Cutaneous Infection (Mouse)HSV-1 (ACV-resistant/TK-deficient)Not specifiedMore effective than valacyclovir for treating HSV skin lesions.[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative experimental protocols for the murine models cited in this guide.

Murine Model of Herpes Simplex Encephalitis (for Pritelivir)

Objective: To evaluate the efficacy of pritelivir in a lethal intracranial HSV infection model.

Animal Model: Female BALB/c mice, 3 weeks of age.

Virus and Inoculation:

  • Mice are anesthetized.

  • A lethal dose of HSV-1 or HSV-2 is administered intracranially in a volume of 5 µl.

Treatment:

  • Treatment is initiated 72 hours post-infection.

  • Pritelivir is administered orally twice daily for 7 consecutive days at specified doses (e.g., 0.3 to 30 mg/kg).

  • A vehicle control group receives the vehicle solution on the same schedule.

Endpoints:

  • Mortality: Survival is monitored daily for a specified period (e.g., 14 days).

  • Statistical Analysis: Survival curves are analyzed using appropriate statistical methods to determine significant differences between treatment and control groups.

Reference: [10]

Murine Model of Severe Cutaneous HSV-1 Infection (for Amenamevir)

Objective: To assess the antiviral effect of amenamevir in a severe cutaneous HSV-1 infection model in immunosuppressed mice.

Animal Model: Mice with cyclosporin-induced immunosuppression.

Virus and Inoculation:

  • The dorsolateral area of the skin is inoculated with HSV-1.

Treatment:

  • Oral treatment with amenamevir (10-100 mg/kg/day) is administered for different durations (2-5 days).

  • A control group receives a placebo.

Endpoints:

  • Viral Titers: Skin samples are collected to determine HSV-1 titers.

  • Disease Score: The severity of the cutaneous infection is scored based on established criteria.

Reference: [8][9]

Below is a workflow diagram illustrating a typical in vivo efficacy study for a helicase-primase inhibitor.

InVivo_Efficacy_Workflow Workflow for In Vivo Efficacy Study of HPIs start Start animal_prep Animal Model Preparation (e.g., Immunosuppression) start->animal_prep infection Viral Inoculation (e.g., Intracranial, Cutaneous) animal_prep->infection randomization Randomization into Treatment Groups infection->randomization treatment Drug Administration (HPI vs. Control/Comparator) randomization->treatment monitoring Daily Monitoring (Survival, Disease Score) treatment->monitoring endpoint Endpoint Measurement (e.g., Viral Titers, Histopathology) monitoring->endpoint analysis Data Analysis and Statistical Evaluation endpoint->analysis conclusion Conclusion on Efficacy analysis->conclusion

Figure 2: In Vivo Efficacy Study Workflow.

Summary and Future Directions

The available in vivo data demonstrates that both pritelivir and amenamevir are potent inhibitors of HSV replication in animal models. Both compounds have shown efficacy against acyclovir-sensitive and -resistant strains of HSV. Pritelivir has been extensively studied in lethal challenge models, demonstrating a significant survival benefit even with delayed treatment initiation.[4][6] Amenamevir has shown robust activity in severe cutaneous infection models, particularly in immunocompromised settings, and has demonstrated superior efficacy over valacyclovir when treatment is delayed.[8]

A key differentiator between the two is their antiviral spectrum; pritelivir is specific for HSV, while amenamevir also exhibits activity against Varicella-Zoster Virus (VZV).[1][3] This broader spectrum may offer an advantage for amenamevir in certain clinical scenarios.

While the presented data provides a strong preclinical rationale for the clinical development of both pritelivir and amenamevir, direct comparative in vivo studies would be invaluable for a more definitive head-to-head assessment. Future research should focus on such studies, employing standardized animal models and endpoints to provide a clearer picture of the relative strengths of these promising new antiviral agents.

References

Adibelivir Demonstrates Potent Efficacy Against Acyclovir-Resistant Herpes Simplex Virus Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Munich, Germany – November 20, 2025 – New research and preclinical data on Adibelivir (also known as IM-250), a novel helicase-primase inhibitor (HPI), reveal its significant potential in combating acyclovir-resistant strains of Herpes Simplex Virus (HSV). Developed by Innovative Molecules GmbH, this compound presents a promising alternative for patients, particularly the immunocompromised, who are affected by HSV infections that do not respond to conventional therapies.[1][2]

The emergence of acyclovir-resistant HSV is a growing concern in clinical practice, primarily due to mutations in the viral thymidine kinase (TK) or DNA polymerase genes, which are the targets of acyclovir.[3] this compound's distinct mechanism of action, which targets the viral helicase-primase complex essential for viral DNA replication, allows it to bypass these common resistance pathways.[4][5]

Superior In Vitro Activity

In vitro studies have established this compound's potent antiviral activity against both HSV-1 and HSV-2. While direct comparative studies against a comprehensive panel of acyclovir-resistant strains are ongoing, the available data underscores its effectiveness.

CompoundVirus StrainIC50Cell Line
This compound (IM-250) HSV-1 (Cl1)19 nMVero
This compound (IM-250) HSV-2 (MS)28 nMVero
Acyclovir ACV-sensitive HSV-1~0.125 µg/mL-
Acyclovir ACV-sensitive HSV-2~0.215 µg/mL-
Acyclovir ACV-resistant HSV-1>2.0 µg/mLVarious

Note: IC50 values for acyclovir can vary depending on the specific resistant strain and the cell line used. Acyclovir resistance is generally defined by an IC50 of >2.0 µg/mL.

Compelling In Vivo Efficacy in Animal Models

Preclinical studies in well-established animal models of HSV infection have demonstrated this compound's superior efficacy compared to standard-of-care treatments like valacyclovir, the prodrug of acyclovir.

Genital Herpes Guinea Pig Model (HSV-2)

In the guinea pig model, which mimics human genital herpes, intermittent oral therapy with this compound has been shown to significantly reduce recurrent disease and viral shedding, even during off-treatment periods.[6] One study highlighted that after seven cycles of treatment, no further recurrences were observed in the this compound-treated group, a stark contrast to the acyclovir and vehicle control groups.[7]

Treatment GroupMean Recurrences (Off-Treatment)
This compound (IM-250) 0.7 ± 0.8
Acyclovir 2.0 ± 1.6
Vehicle 1.81 ± 2.0
Ocular Herpes Mouse Model (HSV-1)

In the mouse model of ocular herpes, this compound treatment has been shown to reduce the reactivation of latent HSV-1.[6] This is particularly significant as this compound has demonstrated excellent penetration into the nervous system, where the virus establishes latency.[8][9] Studies have shown that the ratio of this compound concentration in the nervous system to plasma is between 0.5 and 4, whereas for other helicase-primase inhibitors, this ratio is less than 0.1.[8][9] This superior bioavailability in neural tissues may be key to its efficacy in preventing reactivation.

In a lethal intranasal HSV-1 infection model in mice, this compound significantly increased survival rates, and reduced clinical scores and viral load in both the lungs and brains of the animals.

Mechanism of Action: A Different Approach to Viral Inhibition

Acyclovir's mechanism of action is dependent on its phosphorylation by the viral thymidine kinase (TK) to become active. Resistance often arises from mutations in the TK gene, rendering the virus incapable of activating the drug.

cluster_resistance Mechanism of Acyclovir Resistance Acyclovir Acyclovir Viral_TK Viral Thymidine Kinase (TK) Acyclovir->Viral_TK Acyclovir_MP Acyclovir Monophosphate Host_Kinases Host Cell Kinases Acyclovir_MP->Host_Kinases Acyclovir_TP Acyclovir Triphosphate (Active Form) Viral_DNA_Polymerase Viral DNA Polymerase Acyclovir_TP->Viral_DNA_Polymerase Competes with dGTP Inhibition Inhibition Viral_TK->Acyclovir_MP Host_Kinases->Acyclovir_TP Viral_DNA_Replication Viral DNA Replication Inhibition->Viral_DNA_Polymerase TK_Mutation TK Mutation (Loss or Altered Substrate Specificity) TK_Mutation->Viral_TK Prevents Phosphorylation

Mechanism of Action and Resistance for Acyclovir

This compound, on the other hand, directly targets the helicase-primase complex (composed of UL5, UL52, and UL8 proteins), which is responsible for unwinding the viral DNA and synthesizing RNA primers for replication.[4][10] This action is independent of the viral TK, thus circumventing the primary mechanism of acyclovir resistance.

This compound This compound (IM-250) Helicase_Primase Viral Helicase-Primase Complex (UL5-UL52-UL8) This compound->Helicase_Primase Inhibition Inhibition Viral_dsDNA Viral Double-Stranded DNA Helicase_Primase->Viral_dsDNA Binds to dsDNA RNA_Primer RNA Primer Synthesis Helicase_Primase->RNA_Primer Viral_ssDNA Viral Single-Stranded DNA Viral_dsDNA->Viral_ssDNA Unwinding Viral_DNA_Polymerase Viral DNA Polymerase Viral_ssDNA->Viral_DNA_Polymerase RNA_Primer->Viral_DNA_Polymerase Viral_DNA_Replication Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA_Replication Inhibition->Viral_dsDNA

Mechanism of Action for this compound

Experimental Protocols

In Vitro Efficacy: Plaque Reduction Assay

The antiviral activity of this compound against HSV is determined using a standard plaque reduction assay.

  • Cell Culture: Vero cells (or other susceptible cell lines) are seeded in 6-well plates and grown to confluency.

  • Virus Infection: A standardized amount of HSV (either wild-type or an acyclovir-resistant strain) is used to infect the cell monolayers.

  • Drug Application: Immediately after infection, the virus-containing medium is replaced with fresh medium containing serial dilutions of this compound or the control compound (e.g., acyclovir).

  • Incubation: The plates are incubated for 48-72 hours to allow for the formation of viral plaques (areas of cell death).

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained with crystal violet, making the plaques visible. The number of plaques in each well is counted.

  • IC50 Determination: The concentration of the drug that reduces the number of plaques by 50% compared to the untreated control is calculated as the IC50 value.

Start Start Seed_Cells Seed Vero Cells in 6-well Plates Start->Seed_Cells Confluent_Monolayer Grow to Confluent Monolayer Seed_Cells->Confluent_Monolayer Infect_Cells Infect Cells with HSV Confluent_Monolayer->Infect_Cells Add_Drug Add Serial Dilutions of this compound/Control Infect_Cells->Add_Drug Incubate Incubate for 48-72 hours Add_Drug->Incubate Fix_Stain Fix and Stain with Crystal Violet Incubate->Fix_Stain Count_Plaques Count Plaques Fix_Stain->Count_Plaques Calculate_IC50 Calculate IC50 Count_Plaques->Calculate_IC50 End End Calculate_IC50->End

Workflow for Plaque Reduction Assay
In Vivo Efficacy: Guinea Pig Model of Genital Herpes (HSV-2)

This model is considered the gold standard for evaluating antiviral therapies for genital herpes as it mimics the recurrent nature of the disease in humans.[11]

  • Animal Model: Female Hartley guinea pigs are used.

  • Infection: Animals are infected intravaginally with a clinical isolate of HSV-2.

  • Treatment: Oral administration of this compound, acyclovir, or a placebo is initiated at a specified time post-infection and may be administered intermittently.

  • Monitoring:

    • Acute Disease: The severity of primary genital lesions is scored daily for the first 14-21 days.

    • Recurrent Disease: Animals are monitored daily for the spontaneous recurrence of lesions for an extended period (e.g., up to 6 months).

    • Viral Shedding: Vaginal swabs are collected daily to quantify viral DNA by qPCR, assessing both symptomatic and asymptomatic shedding.

  • Endpoint Analysis: The efficacy of the treatment is determined by comparing the lesion scores, frequency and duration of recurrent episodes, and the amount of viral shedding between the treatment and control groups.

In Vivo Efficacy: Mouse Model of Ocular Herpes (HSV-1)

This model is used to assess the efficacy of antiviral agents against HSV-1 infection of the eye and subsequent establishment of latency in the trigeminal ganglia.

  • Animal Model: C57BL/6 or BALB/c mice are commonly used.

  • Infection: The corneas of the mice are scarified, and a suspension of HSV-1 is applied.

  • Treatment: Topical or systemic administration of this compound or a control drug is initiated at a defined time post-infection.

  • Monitoring:

    • Ocular Disease: The severity of keratitis (inflammation of the cornea) and blepharitis (inflammation of the eyelids) is scored regularly.

    • Viral Replication: Viral titers in the eye are determined at various time points by plaque assay.

    • Latency and Reactivation: After the acute infection resolves, latency is established in the trigeminal ganglia. Reactivation of the virus can be induced (e.g., by UV light or hyperthermic stress), and the subsequent recurrence of ocular disease and viral shedding are monitored.[7]

  • Endpoint Analysis: Efficacy is assessed by comparing the severity of ocular disease, viral titers, and the frequency of reactivation between treated and control groups.

Conclusion

This compound's potent in vitro activity, superior in vivo efficacy in animal models, and its distinct mechanism of action that circumvents common resistance pathways make it a highly promising candidate for the treatment of acyclovir-resistant HSV infections. Its ability to effectively penetrate the nervous system and reduce viral reactivation addresses a key unmet need in the management of herpes simplex virus. Further clinical development of this compound is warranted to confirm these promising preclinical findings in human patients. A Phase 1b/2a clinical trial for this compound in patients with recurrent genital herpes is currently underway.[2][12]

References

Adibelivir Safety Profile: A Comparative Analysis with Alternative Antivirals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of Adibelivir (IM-250), a novel helicase-primase inhibitor, with other antiviral agents used for the treatment of Herpes Simplex Virus (HSV) infections. The comparison includes other helicase-primase inhibitors, Pritelivir and Amenamevir, as well as established nucleoside analogs, Valacyclovir and Acyclovir.

While this compound is a promising new agent, it is important to note that it is currently in early-stage clinical development. A Phase I clinical trial evaluating the safety, tolerability, and pharmacokinetics of single doses of this compound (IM-250) in healthy volunteers has been completed, with topline results expected in the second half of 2025. A Phase 1b/2a clinical trial is also underway to evaluate the safety and efficacy of weekly administration in patients with recurrent genital herpes. As such, publicly available quantitative safety data for this compound is limited at this time. This guide, therefore, focuses on the available preclinical information for this compound and compares it with the established safety profiles of its alternatives based on extensive clinical trial data.

Comparative Safety Profile of Antiviral Agents

The following table summarizes the known safety profiles of this compound and its comparators. Data for this compound is based on preclinical studies, while data for other agents are derived from clinical trial publications.

Drug ClassDrug NameKey Safety Findings & Common Adverse EventsSerious Adverse Events
Helicase-Primase Inhibitor This compound (IM-250) Preclinical studies in animal models have not revealed significant safety concerns. Phase I data in healthy volunteers is pending.To be determined in ongoing and future clinical trials.
Pritelivir Generally well-tolerated in clinical trials.[1][2] No significant adverse events were reported in a Phase 2 trial for acyclovir-refractory HSV infections in immunocompromised patients.[2]In a Phase 3 trial (PRIOH-1) in immunocompromised patients, pritelivir was well tolerated.[1][3][4] Earlier trials noted hematological and skin-related findings in a preclinical chronic toxicity study in monkeys, which led to a temporary clinical hold that was subsequently lifted.
Amenamevir Well-tolerated in clinical trials. In a Phase 3 study for herpes zoster, drug-related adverse events occurred in 10.0% of patients receiving 400 mg amenamevir, similar to the valacyclovir group (12.0%).[5][6][7] The most common adverse events were abnormal clinical laboratory test results.[4] In a Phase 3 trial for recurrent herpes labialis, all treatment-emergent adverse events were mild.[8][9]No severe adverse events were reported in a Phase 3 trial for recurrent herpes labialis.[8]
Nucleoside Analog Valacyclovir Generally well-tolerated. Common adverse events include headache, nausea, abdominal pain, and diarrhea.[10][11][12] The safety profile is similar to acyclovir.[13]Rare but serious adverse events can include renal impairment, and central nervous system effects (e.g., confusion, hallucinations, seizures).[11]
Nucleoside Analog Acyclovir Oral acyclovir is generally well-tolerated with common side effects being nausea, vomiting, and headache.[14] Intravenous administration is associated with a higher incidence of adverse events.Serious adverse effects with intravenous use can include renal failure (due to crystalline nephropathy) and neurotoxicity (e.g., lethargy, tremors, seizures).[14][15] Inflammation and phlebitis at the injection site are common with IV administration.[16][17]

Experimental Protocols

Detailed methodologies for the assessment of safety in clinical trials for these antiviral agents typically follow established regulatory guidelines. Key components include:

1. Phase I Safety and Tolerability Studies in Healthy Volunteers:

  • Study Design: Single ascending dose (SAD) and multiple ascending dose (MAD) studies are conducted. These are typically randomized, double-blind, and placebo-controlled.

  • Assessments:

    • Adverse Event (AE) Monitoring: All AEs are recorded, and their severity, duration, and relationship to the study drug are assessed by investigators.

    • Clinical Laboratory Tests: Hematology, clinical chemistry (including liver and renal function tests), and urinalysis are performed at baseline and at specified intervals throughout the study.

    • Vital Signs: Blood pressure, heart rate, respiratory rate, and body temperature are monitored.

    • Electrocardiograms (ECGs): ECGs are performed to assess for any cardiac effects, such as changes in QT interval.

    • Pharmacokinetic (PK) Analysis: Blood and urine samples are collected to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

2. Safety Assessments in Patient Populations (Phase II/III Studies):

  • Study Design: These are typically randomized, controlled trials comparing the investigational drug to a placebo or an active comparator.

  • Assessments: In addition to the assessments conducted in Phase I studies, these trials also monitor for:

    • Long-term Safety: In studies of longer duration, the cumulative incidence of adverse events is evaluated.

    • Specific Safety Endpoints: Depending on the drug class and preclinical findings, specific safety endpoints may be prospectively defined and monitored (e.g., renal function for drugs with potential nephrotoxicity).

    • Drug-Drug Interactions: Studies may be conducted to assess the potential for interactions with other commonly co-administered medications.

Mechanism of Action: Helicase-Primase Inhibition

This compound, Pritelivir, and Amenamevir belong to a class of antiviral drugs known as helicase-primase inhibitors. These drugs target the viral helicase-primase complex, which is essential for unwinding the viral DNA double helix and synthesizing RNA primers for DNA replication.[18][19][20][21] By inhibiting this complex, these drugs effectively halt viral DNA synthesis. This mechanism of action is distinct from that of nucleoside analogs like acyclovir and valacyclovir, which act as chain terminators after being incorporated into the growing viral DNA strand.

Helicase-Primase_Inhibition cluster_virus Herpes Simplex Virus Replication cluster_drug Drug Action Viral_DNA Viral dsDNA Helicase_Primase_Complex Helicase-Primase Complex (UL5/UL8/UL52) Viral_DNA->Helicase_Primase_Complex Binding Unwound_DNA Unwound ssDNA Helicase_Primase_Complex->Unwound_DNA Unwinding RNA_Primer RNA Primer Synthesis Unwound_DNA->RNA_Primer DNA_Polymerase Viral DNA Polymerase RNA_Primer->DNA_Polymerase Initiation New_Viral_DNA New Viral DNA Synthesis DNA_Polymerase->New_Viral_DNA This compound This compound (Helicase-Primase Inhibitor) This compound->Helicase_Primase_Complex Inhibition

Caption: Mechanism of action of this compound as a helicase-primase inhibitor in the HSV replication cycle.

Experimental Workflow: Safety Assessment in a Phase I Clinical Trial

The following diagram illustrates a typical workflow for assessing the safety of a new antiviral drug like this compound in a Phase I clinical trial.

Phase1_Safety_Workflow Screening Subject Screening (Inclusion/Exclusion Criteria) Enrollment Enrollment & Randomization (Drug vs. Placebo) Screening->Enrollment Dosing Single Ascending Dose (SAD) / Multiple Ascending Dose (MAD) Enrollment->Dosing Monitoring Intensive Safety Monitoring Dosing->Monitoring Data_Collection Data Collection Monitoring->Data_Collection Analysis Data Analysis (Safety & PK) Data_Collection->Analysis DSMB_Review Data Safety Monitoring Board (DSMB) Review Analysis->DSMB_Review DSMB_Review->Dosing Continue/Escalate Dose Go_NoGo Go/No-Go Decision for Next Dose Cohort / Phase II DSMB_Review->Go_NoGo

Caption: A generalized workflow for safety assessment in a Phase I clinical trial of a new antiviral agent.

References

Long-Term Efficacy of Intermittent Adibelivir Therapy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the helicase-primase inhibitor, Adibelivir (IM-250), demonstrates a promising new paradigm in the management of recurrent Herpes Simplex Virus (HSV) infections. Preclinical data reveal that intermittent this compound therapy not only effectively controls active disease but may also impact the latent viral reservoir, a feat not achieved by current standard-of-care treatments.

This guide provides a detailed comparison of intermittent this compound therapy with traditional antiviral approaches, supported by experimental data from preclinical models. The objective is to offer researchers, scientists, and drug development professionals a thorough understanding of this compound's potential and the methodologies used to evaluate its long-term efficacy.

Comparative Efficacy of Antiviral Therapies for HSV

The following table summarizes the quantitative efficacy of intermittent this compound therapy in comparison to other antiviral agents in the guinea pig model of genital herpes, a well-established model that mimics human disease.

Treatment RegimenDrug ClassEfficacy EndpointResultCitation
Intermittent this compound (IM-250) Helicase-Primase InhibitorRecurrence RateFully silenced recurrences post-treatment (observed for up to 6 months after 7 cycles of therapy).[1][2][3]
Latent Viral DNAReduced latent HSV-2 DNA in dorsal root ganglia and spinal cord (not statistically significant in one study).[1][4]
BAY 57-1293 (Pritelivir) Helicase-Primase InhibitorVirus SheddingReduced by up to three orders of magnitude compared to untreated.[5]
Viral Load in GangliaReduced by up to three orders of magnitude compared to untreated.[5]
Recurrence FrequencyGreatly diminished frequency of subsequent recurrent episodes.[5]
Valacyclovir Nucleoside AnalogRecurrence FrequencyModerate effects on reducing the frequency of recurrent episodes.[5]
Acyclovir Nucleoside AnalogRecurrent LesionsEffective in reducing cumulative lesion scores.[2]
Viral SheddingReduces virus shedding.[6]

Mechanism of Action: Targeting the Core of Viral Replication

This compound is a potent, orally bioavailable helicase-primase inhibitor. Unlike nucleoside analogs such as acyclovir and valacyclovir, which target the viral DNA polymerase, this compound inhibits the HSV helicase-primase complex. This complex, composed of three viral proteins (UL5, UL52, and UL8), is essential for unwinding the double-stranded viral DNA and synthesizing RNA primers, which are critical initial steps in viral DNA replication. By blocking this complex, this compound effectively halts the viral replication process.

HSV_Replication_Pathway cluster_host_cell Host Cell Nucleus HSV_DNA Viral dsDNA Helicase_Primase Helicase-Primase Complex (UL5, UL52, UL8) HSV_DNA->Helicase_Primase unwinds ssDNA Single-Stranded DNA (ssDNA) Helicase_Primase->ssDNA RNA_Primers RNA Primers Helicase_Primase->RNA_Primers synthesizes DNA_Polymerase Viral DNA Polymerase ssDNA->DNA_Polymerase RNA_Primers->DNA_Polymerase New_dsDNA New Viral dsDNA DNA_Polymerase->New_dsDNA synthesizes This compound This compound This compound->Helicase_Primase inhibits Acyclovir Acyclovir (Nucleoside Analog) Acyclovir->DNA_Polymerase inhibits

Figure 1. Mechanism of action of this compound versus nucleoside analogs in HSV DNA replication.

Experimental Protocols

The preclinical efficacy of intermittent this compound therapy was primarily evaluated using the Hartley strain female guinea pig model of genital herpes. This model is considered the gold standard as it closely mimics human HSV-2 infection, including the establishment of latency and spontaneous recurrent disease.[7][8][9]

Key Experiment: Evaluation of Intermittent this compound Therapy on Recurrent Genital Herpes

1. Animal Model and Infection:

  • Female Hartley guinea pigs (200-300g) are used.[7]

  • Animals are inoculated intravaginally with HSV-2 (typically MS strain, 10^5 - 10^6 plaque-forming units).[7]

  • The vaginal closure membrane is opened prior to inoculation.[7]

2. Treatment Regimen:

  • Following the resolution of primary infection and establishment of latency (around day 21 post-infection), animals are randomized into treatment and control groups.[2]

  • Intermittent this compound (IM-250) group: this compound is administered through the diet for a cycle of 7 days on, followed by 7 days off. This is repeated for a total of 12 cycles.[2]

  • Acyclovir group: Acyclovir is administered continuously in the drinking water.[2]

  • Vehicle group: Receives a placebo diet and water.[2]

3. Efficacy Endpoints and Monitoring:

  • Recurrent Lesion Scoring: Animals are examined daily for the presence and severity of external genital lesions. Lesions are scored based on a standardized scale.[2][7]

  • Viral Shedding: Vaginal swabs are collected daily to quantify viral DNA by qPCR or infectious virus by plaque assay. This assesses both symptomatic and asymptomatic shedding.[7][10]

  • Latency Analysis: At the end of the study, dorsal root ganglia and spinal cord tissues are harvested. Latent viral DNA is quantified using qPCR to assess the impact of the therapy on the viral reservoir.[2][4]

Experimental_Workflow cluster_protocol Experimental Protocol Workflow cluster_treatment Treatment Phase (12 Cycles) Infection Intravaginal HSV-2 Infection of Guinea Pigs Latency Establishment of Latency (Day 21 post-infection) Infection->Latency Randomization Randomization into Treatment Groups Latency->Randomization This compound Intermittent this compound 7 days on, 7 days off Randomization->this compound Acyclovir Continuous Acyclovir Daily administration Randomization->Acyclovir Vehicle Vehicle Control Placebo Randomization->Vehicle Monitoring Daily Monitoring: - Recurrent Lesion Scoring - Vaginal Swab for Viral Shedding This compound->Monitoring Acyclovir->Monitoring Vehicle->Monitoring Endpoint Endpoint Analysis: - Quantification of Latent  Viral DNA in Neural Tissues Monitoring->Endpoint

Figure 2. Workflow for evaluating the long-term efficacy of intermittent this compound therapy.

Discussion and Future Directions

The preclinical data for intermittent this compound therapy are highly encouraging, suggesting a potential paradigm shift in the long-term management of recurrent HSV. The ability to silence recurrences for an extended period after treatment cessation points towards a significant impact on the latent viral reservoir, a long-sought-after goal in HSV therapy.[1][2][3]

The superior nervous system exposure of this compound compared to other helicase-primase inhibitors may be a key factor in its enhanced efficacy against the latent virus.[11][12] Further clinical trials are necessary to validate these preclinical findings in humans and to fully characterize the safety and long-term benefits of this therapeutic approach. The ongoing Phase 1b/2a clinical trial for IM-250 will provide crucial insights into its potential to reshape the treatment landscape for patients suffering from recurrent genital herpes.

References

Navigating Resistance: A Comparative Analysis of Adibelivir and Other Herpes Simplex Virus Helicase-Primase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the nuances of antiviral resistance is paramount. This guide provides a comparative overview of Adibelivir (IM-250), a novel helicase-primase inhibitor (HPI), and its potential for cross-resistance with other inhibitors in the same class targeting Herpes Simplex Virus (HSV). While direct comparative cross-resistance studies involving this compound are not yet publicly available, this document synthesizes existing data on HPI resistance patterns to offer a predictive assessment, details established experimental protocols for resistance testing, and illustrates the underlying molecular mechanisms.

The emergence of antiviral resistance is a critical challenge in the management of chronic viral infections like those caused by HSV. Helicase-primase inhibitors represent a promising class of antivirals that target a different stage of the viral lifecycle than traditional nucleoside analogs, such as acyclovir. This distinct mechanism of action provides an essential therapeutic alternative, particularly for acyclovir-resistant HSV strains. However, the potential for resistance to HPIs and cross-resistance among different drugs within this class is a key consideration for their long-term clinical efficacy.

Comparative Landscape of Helicase-Primase Inhibitors

This compound is a second-generation HPI noted for its high exposure in the nervous system, a key reservoir for latent HSV.[1][2] Other notable HPIs include Pritelivir and Amenamevir. While direct cross-resistance data for this compound is pending, studies on other HPIs reveal that resistance to one inhibitor does not invariably confer resistance to another, particularly if the compounds are structurally distinct.[3] This suggests that the specific binding interactions of each inhibitor with the helicase-primase complex can be unique.

A key indicator of this is the activity of a newer HPI, ABI-1179, which has demonstrated antiviral activity against certain HSV-2 strains harboring known resistance mutations to other helicase-primase inhibitors.[1] This finding underscores the principle that cross-resistance is not a universal phenomenon among HPIs.

Table 1: Overview of Investigated Helicase-Primase Inhibitors

InhibitorDevelopment StatusKey Characteristics
This compound (IM-250) Phase 1 Clinical Trials[4]High nervous system exposure[1][2]
Pritelivir Phase 3 Clinical Trials[5][6]Active against acyclovir-resistant HSV[7]
Amenamevir Approved in Japan for herpes zoster[8]Active against HSV and Varicella-Zoster Virus (VZV)[8]
ABI-1179 PreclinicalActive against some HPI-resistant HSV-2 strains[1]
BAY 57-1293 PreclinicalA thiazole urea derivative, structurally similar to Pritelivir
BILS 22 BS PreclinicalStructurally distinct from thiazole urea derivatives

Table 2: Known Resistance Mutations for Helicase-Primase Inhibitors (Excluding this compound)

InhibitorGene(s) with Resistance MutationsKey Amino Acid SubstitutionsFold ResistanceCross-Resistance Notes
Pritelivir (BAY 57-1293) UL5 (Helicase), UL52 (Primase)K356N (UL5), A899T (UL52)>5000-fold (K356N)[9], 43-fold (A899T)[3]A UL52 mutation (A899T) conferring resistance to BAY 57-1293 did not confer resistance to BILS 22 BS.[3]
Amenamevir UL5 (Helicase), UL52 (Primase)K356N (UL5, HSV-1), K355N (UL5, HSV-2)~10-fold (K356N)[9]Amenamevir-resistant mutants remain susceptible to acyclovir and foscarnet.[9]
BILS 22 BS UL5 (Helicase)Not specified in detail70-fold (with UL5 K356T mutation)[3]A virus with a UL5 mutation (K356T) showed resistance to BILS 22 BS.[3]

Experimental Protocols for Assessing Antiviral Resistance

The gold standard for determining the susceptibility of HSV to antiviral agents is the plaque reduction assay . This phenotypic assay measures the concentration of a drug required to inhibit the formation of viral plaques in cell culture by 50% (IC50).

Plaque Reduction Assay Protocol
  • Cell Culture: Vero cells (or other susceptible cell lines) are seeded in 24-well plates and grown to confluency.

  • Virus Infection: The cell monolayers are infected with a standardized amount of the HSV isolate (e.g., 100 plaque-forming units per well) for 1 hour at 37°C to allow for viral adsorption.[10]

  • Drug Application: After the incubation period, the virus inoculum is removed, and the cells are overlaid with a medium (e.g., Dulbecco's Modified Eagle's Medium with 0.8% methylcellulose) containing serial dilutions of the helicase-primase inhibitor being tested.[11] A no-drug control is included.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 environment for 2-3 days to allow for plaque formation.[12]

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained with a solution like crystal violet, which stains the cells but leaves the viral plaques unstained. The number of plaques in each well is then counted.

  • IC50 Calculation: The percentage of plaque inhibition is calculated for each drug concentration relative to the no-drug control. The IC50 value is then determined by plotting the percentage of inhibition against the drug concentration.[10]

Mechanism of Action and Resistance Pathway

Helicase-primase inhibitors target the HSV helicase-primase complex, which is essential for unwinding the viral DNA and synthesizing short RNA primers for DNA replication. By binding to this complex, HPIs stall the replication fork, thereby inhibiting viral DNA synthesis.

Resistance to HPIs typically arises from mutations in the viral genes encoding the helicase (UL5) and primase (UL52) subunits of the complex.[13] These mutations can alter the drug-binding site, reducing the affinity of the inhibitor for its target.

Below is a conceptual diagram illustrating the mechanism of action of HPIs and the pathway to resistance.

G Mechanism of Action and Resistance Pathway of HSV Helicase-Primase Inhibitors cluster_replication Viral DNA Replication cluster_inhibition Inhibition by HPIs cluster_resistance Resistance Mechanism dsDNA Viral dsDNA HelicasePrimase Helicase-Primase Complex (UL5/UL52/UL8) dsDNA->HelicasePrimase Binding ssDNA Unwound ssDNA HelicasePrimase->ssDNA Unwinding Inhibited_Complex Inhibited Helicase-Primase Complex HelicasePrimase->Inhibited_Complex RNA_Primer RNA Primer Synthesis ssDNA->RNA_Primer Priming DNA_Polymerase DNA Polymerase RNA_Primer->DNA_Polymerase Initiation New_dsDNA New Viral dsDNA DNA_Polymerase->New_dsDNA Elongation This compound This compound (HPI) This compound->HelicasePrimase Binding Altered_HP Altered Helicase-Primase Complex This compound->Altered_HP Reduced Binding Inhibited_Complex->ssDNA Unwinding Blocked Inhibited_Complex->RNA_Primer Priming Blocked Mutation Mutation in UL5/UL52 Genes Mutation->Altered_HP G Workflow for HPI Cross-Resistance Studies start Start: Wild-Type HSV selection In Vitro Selection with HPI (e.g., Pritelivir, Amenamevir) start->selection isolation Isolate Resistant Viral Clones selection->isolation sequencing Sequence UL5 and UL52 Genes to Identify Mutations isolation->sequencing phenotyping Phenotypic Characterization (Plaque Reduction Assay) isolation->phenotyping cross_resistance Test Susceptibility of Resistant Clones to this compound phenotyping->cross_resistance ic50 Determine IC50 of this compound cross_resistance->ic50 end End: Cross-Resistance Profile ic50->end

References

Safety Operating Guide

Navigating the Safe Disposal of Adibelivir: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of Adibelivir, a novel compound in development. Adherence to these procedures is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. The following information is based on established best practices for the disposal of potent pharmaceutical compounds.

Immediate Safety and Disposal Protocols

The proper disposal of this compound, as with any active pharmaceutical ingredient (API), begins with a thorough understanding of its properties as outlined in its Safety Data Sheet (SDS). While a specific SDS for "this compound" is not publicly available, the following procedures are based on general guidelines for hazardous chemical and pharmaceutical waste.

Personal Protective Equipment (PPE) and Handling

Before handling this compound for any purpose, including disposal, it is imperative to be outfitted with the appropriate PPE. This minimizes the risk of exposure through inhalation, skin contact, or ingestion.

  • Gloves: Always wear chemical-resistant gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]

  • Eye Protection: Wear safety glasses or goggles. In cases of potential splashing, a face shield is recommended.

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.

  • Respiratory Protection: If handling the compound in a powdered form where dust generation is possible, use a fume hood or other ventilated enclosure.[2]

Step-by-Step Disposal Procedure
  • Segregation at the Source: The cardinal rule of chemical waste management is to segregate waste at the point of generation. Never mix this compound waste with general laboratory trash.

  • Waste Categorization: Based on its chemical properties (to be determined from the specific SDS), this compound waste should be categorized. Common categories for pharmaceutical waste include:

    • Hazardous Chemical Waste: For pure, unused this compound or solutions with high concentrations.

    • Pathological Waste: For any tissues or biological samples containing this compound.

    • Sharps Waste: For any needles, syringes, or other sharp implements contaminated with this compound.

  • Containerization:

    • Place solid this compound waste and contaminated disposables (e.g., gloves, weigh boats) into a designated, properly labeled, sealed container.[2]

    • Liquid this compound waste should be collected in a leak-proof, corrosion-resistant container.[1] Do not pour liquid waste down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office and local regulations.[1]

    • Contaminated sharps must be placed in a puncture-resistant sharps container.[3]

  • Labeling: All waste containers must be clearly labeled with the contents (e.g., "this compound Waste"), the associated hazards (e.g., "Hazardous Chemical Waste"), and the date of accumulation.

  • Storage: Store waste containers in a designated, secure area away from general lab traffic until they are collected by your institution's EHS personnel or a licensed waste disposal contractor.

  • Decontamination: Thoroughly decontaminate any surfaces or equipment that have come into contact with this compound using an appropriate solvent or cleaning agent, as recommended by the SDS.

Quantitative Data for Disposal Considerations

The following table outlines the types of quantitative data typically found in a Safety Data Sheet (SDS) that are critical for making informed disposal decisions. This information for this compound should be obtained from its specific SDS once available.

ParameterTypical Value/InformationRelevance to Disposal
LD50 (Lethal Dose, 50%) e.g., 50 mg/kg (oral, rat)Indicates the acute toxicity of the substance, informing handling precautions and the level of hazard of the waste.
LC50 (Lethal Concentration, 50%) e.g., 100 ppm (inhalation, 4 hr, rat)Relevant for assessing the risks of aerosolized powders or volatile solutions during handling and disposal.
Environmental Fate & Ecotoxicity e.g., Not readily biodegradable; Toxic to aquatic life.Determines the potential environmental impact and dictates whether the waste requires special treatment to prevent release into ecosystems.
pH (for solutions) e.g., 2.5 (for a 1% solution)Indicates corrosivity, which affects the choice of waste container and may require neutralization before disposal.
Flash Point e.g., 150 °CDetermines if the waste is considered flammable and requires specific storage and disposal procedures to prevent fire hazards.

Experimental Protocols

Detailed experimental protocols for the safe handling and disposal of a novel compound like this compound would be developed during the drug development process. These would include, but not be limited to:

  • Solubility Studies: To determine appropriate solvents for decontamination and for preparing liquid waste for disposal.

  • Stability Studies: To understand the degradation products of this compound and whether any are more hazardous than the parent compound.

  • Ecotoxicity Studies: To assess the environmental impact of potential releases and inform waste treatment requirements.

These protocols are highly specific to the compound and would be proprietary to the developing organization.

Visualizing the Disposal Workflow

The following diagram illustrates a generalized decision-making workflow for the disposal of a laboratory chemical like this compound.

cluster_start cluster_identification cluster_types cluster_containers cluster_storage cluster_end start Start: this compound Waste Generated identify Identify Waste Type start->identify solid Solid Waste (e.g., powder, contaminated labware) identify->solid Solid liquid Liquid Waste (e.g., solutions, supernatants) identify->liquid Liquid sharps Sharps Waste (e.g., needles, contaminated glass) identify->sharps Sharps solid_container Place in Labeled Hazardous Waste Bag/Container solid->solid_container liquid_container Collect in Labeled, Leak-Proof Corrosion-Resistant Container liquid->liquid_container sharps_container Place in Puncture-Resistant Sharps Container sharps->sharps_container storage Store in Designated Waste Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage end_node Arrange for Pickup by EHS or Licensed Contractor storage->end_node

Caption: this compound Waste Disposal Decision Workflow.

This guide is intended to provide a framework for the safe disposal of this compound. It is not a substitute for the official Safety Data Sheet (SDS) and institutional protocols. Always consult the specific SDS for this compound and your organization's Environmental Health and Safety (EHS) department for detailed and compliant disposal procedures.

References

Essential Safety and Handling Guide for Adibelivir (IM-250)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling Adibelivir (IM-250), a potent, orally active helicase-primase inhibitor used in herpes simplex virus (HSV) research. The following procedural guidance is based on general laboratory safety protocols for handling research-grade chemical compounds. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing; therefore, these recommendations should be supplemented with a thorough risk assessment and adherence to your institution's safety guidelines.

Personal Protective Equipment (PPE) and Engineering Controls

Proper personal protective equipment and engineering controls are critical to minimize exposure when handling this compound.

Control TypeRecommendationJustification
Ventilation Handle this compound powder and prepare solutions in a certified chemical fume hood.Minimizes inhalation of airborne particles.
Eye Protection Wear ANSI-approved safety glasses or goggles.Protects eyes from splashes and airborne particles.
Hand Protection Wear standard chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.Prevents direct skin contact.
Body Protection Wear a standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory A respirator may be necessary if a risk assessment indicates potential for significant inhalation exposure.Provides an additional layer of protection against airborne particles.

Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan ensures the safe handling and storage of this compound, maintaining its integrity and preventing accidental exposure.

Receiving and Storage

This compound is typically shipped as a non-hazardous chemical at ambient temperature. Upon receipt, inspect the packaging for any damage.

Storage ConditionDurationTemperature
Powder (Long-term) Months to years-20°C
Powder (Short-term) Days to weeks0 - 4°C
Stock Solution Up to 6 months-80°C[1]
Stock Solution Up to 1 month-20°C[1]

Store in a dry, dark location.

Solution Preparation
  • Preparation Environment : All weighing and solution preparation activities must be conducted within a chemical fume hood.

  • Solvent : this compound is soluble in DMSO.

  • Procedure :

    • Ensure all necessary PPE is worn correctly.

    • Tare a balance with an appropriate weighing vessel inside the fume hood.

    • Carefully weigh the desired amount of this compound powder.

    • Add the desired volume of solvent to the powder to achieve the target concentration.

    • Mix thoroughly until the powder is completely dissolved.

Disposal Plan

All waste materials contaminated with this compound must be disposed of in accordance with local, state, and federal regulations for chemical waste.

Waste TypeDisposal Procedure
Contaminated Solids Place used weigh boats, pipette tips, and other contaminated disposable labware into a designated hazardous waste container.
Unused this compound Dispose of as chemical waste through your institution's environmental health and safety office. Do not dispose of down the drain.
Contaminated Solvents Collect all waste solvents containing this compound in a properly labeled, sealed, and compatible hazardous waste container.

Emergency Procedures

In the event of an exposure or spill, follow these immediate steps.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill Evacuate the area. For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, contact your institution's emergency response team.

Experimental Workflow and Logical Relationships

The following diagrams illustrate key procedural workflows for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Don PPE Don PPE Enter Fume Hood Enter Fume Hood Don PPE->Enter Fume Hood Weigh Powder Weigh Powder Enter Fume Hood->Weigh Powder Add Solvent Add Solvent Weigh Powder->Add Solvent Mix Solution Mix Solution Add Solvent->Mix Solution Use in Experiment Use in Experiment Mix Solution->Use in Experiment Dispose Waste Dispose Waste Use in Experiment->Dispose Waste Clean Work Area Clean Work Area Dispose Waste->Clean Work Area Doff PPE Doff PPE Clean Work Area->Doff PPE

Caption: A high-level workflow for the safe handling of this compound, from preparation to disposal.

G This compound Handling This compound Handling Engineering Controls Engineering Controls This compound Handling->Engineering Controls Personal Protective Equipment Personal Protective Equipment This compound Handling->Personal Protective Equipment Safe Work Practices Safe Work Practices This compound Handling->Safe Work Practices Emergency Procedures Emergency Procedures This compound Handling->Emergency Procedures Fume Hood Fume Hood Engineering Controls->Fume Hood Gloves Gloves Personal Protective Equipment->Gloves Eye Protection Eye Protection Personal Protective Equipment->Eye Protection Lab Coat Lab Coat Personal Protective Equipment->Lab Coat Proper Storage Proper Storage Safe Work Practices->Proper Storage Correct Disposal Correct Disposal Safe Work Practices->Correct Disposal First Aid First Aid Emergency Procedures->First Aid Spill Response Spill Response Emergency Procedures->Spill Response

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.